molecular formula C6H7N3 B009862 5-Vinylpyrimidin-2-amine CAS No. 108444-56-0

5-Vinylpyrimidin-2-amine

Cat. No.: B009862
CAS No.: 108444-56-0
M. Wt: 121.14 g/mol
InChI Key: LUYOMLHOURXTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Vinylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYOMLHOURXTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545675
Record name 5-Ethenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108444-56-0
Record name 5-Ethenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Vinylpyrimidin-2-amine, a key building block in contemporary medicinal chemistry. The document details robust synthetic strategies, primarily focusing on palladium-catalyzed cross-coupling reactions, and offers a complete, step-by-step experimental protocol. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics.[3][4] The introduction of a vinyl group at the 5-position of the 2-aminopyrimidine core, yielding this compound, offers a versatile handle for further chemical modification. This functional group can participate in a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and polymerizations, allowing for the rapid generation of diverse chemical libraries for drug screening. The 2-amino group, in turn, provides a crucial interaction point for binding to biological targets.[5] Consequently, this compound serves as a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[4]

Strategic Approaches to Synthesis

The construction of the C-C bond between the pyrimidine ring and the vinyl group is the key challenge in the synthesis of this compound. Modern synthetic organic chemistry offers several powerful methods to achieve this transformation, with palladium-catalyzed cross-coupling reactions being the most prevalent and efficient.[6][7]

Retrosynthetic Analysis

A retrosynthetic analysis of this compound points to a disconnection at the C5-vinyl bond. This suggests a strategy involving a 5-halopyrimidin-2-amine precursor and a suitable vinylating agent. The most common halogenated precursors are 5-bromopyrimidin-2-amine or 5-iodopyrimidin-2-amine, which are commercially available or can be readily synthesized.[8][9] The choice of the vinylating agent and the specific cross-coupling reaction are critical for a successful synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Two primary palladium-catalyzed cross-coupling reactions are well-suited for the synthesis of this compound: the Suzuki-Miyaura coupling and the Stille coupling.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a vinylboronic acid or its ester) with an organohalide.[10][11] The Suzuki-Miyaura coupling is often favored due to the generally low toxicity and stability of the boronic acid reagents.[12]

  • Stille Coupling: This reaction utilizes an organotin reagent (e.g., vinyltributylstannane) as the vinyl source.[13] While highly effective, the toxicity and difficulty in removing tin byproducts are significant drawbacks of this method.

Given the advantages of the Suzuki-Miyaura coupling in terms of reagent safety and ease of purification, this guide will focus on this methodology for the detailed experimental protocol.

Synthesis Workflow: A Visual Guide

The following diagram illustrates the general workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Purification Start_Material 5-Bromopyrimidin-2-amine (CAS: 7752-82-1) Reaction Suzuki-Miyaura Cross-Coupling Start_Material->Reaction Reagent Potassium Vinyltrifluoroborate Reagent->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable method for the synthesis of this compound from 5-bromopyrimidin-2-amine and potassium vinyltrifluoroborate.

4.1. Materials and Equipment

  • Reactants: 5-Bromopyrimidin-2-amine, Potassium vinyltrifluoroborate

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment: Round-bottom flask, condenser, magnetic stirrer with hotplate, nitrogen or argon gas inlet, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

4.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromopyrimidin-2-amine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Actual values may vary slightly depending on the solvent and instrument used.

Technique Expected Data
¹H NMR δ (ppm): ~8.2 (s, 2H, pyrimidine-H), ~6.6 (dd, 1H, vinyl-H), ~5.8 (d, 1H, vinyl-H), ~5.3 (d, 1H, vinyl-H), ~5.0 (br s, 2H, -NH₂)
¹³C NMR δ (ppm): ~162 (C-NH₂), ~158 (pyrimidine-C), ~134 (vinyl-CH), ~125 (pyrimidine-C), ~116 (vinyl-CH₂)
Mass Spec (EI) m/z: 121.06 [M]⁺
IR (KBr) ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1640 (C=C stretch), ~1580 (pyrimidine ring stretch)

Note: NMR chemical shifts are referenced to a standard solvent signal.[14][15][16]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the purity of the final compound.

HPLC Parameters Value
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile in water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Purity >95%

Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

  • Handling: 5-Bromopyrimidin-2-amine is a halogenated compound and should be handled with care. Palladium catalysts and organoboron reagents should be handled under an inert atmosphere.

  • Storage: Store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation and polymerization.

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of this compound. The use of the Suzuki-Miyaura cross-coupling reaction offers an efficient and reliable route to this valuable building block. By following the outlined procedures and characterization methods, researchers can confidently prepare and validate high-purity this compound for its application in drug discovery and medicinal chemistry programs. The versatility of the vinyl and amino functionalities ensures that this compound will continue to be a relevant and important intermediate in the development of novel therapeutics.

References

  • Pharmacy 180. (n.d.). Vinyl pyrimidines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Buttar, D., et al. (2008). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Bioorganic & Medicinal Chemistry Letters, 18(16), 4655-4659. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • de Vries, J. G. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In The Handbook of Homogeneous Catalysis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 629. Retrieved from [Link]

  • Matiadis, D., et al. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(21), 7483. Retrieved from [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(31), 5089-5091. Retrieved from [Link]

  • Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
  • Leger, P. R., & Batey, R. A. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Letters, 11(2), 337-340. Retrieved from [Link]

  • Al-Zahrani, L. A., et al. (2014). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 8, 46. Retrieved from [Link]

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. Retrieved from [Link]

  • Zhang, J., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 22(1), 163-166. Retrieved from [Link]

  • Li, J-H., et al. (2018). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of the Chinese Chemical Society, 65(11), 1312-1318. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • Singh, G., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(10), 1775-1805. Retrieved from [Link]

  • Vitaku, E., et al. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Molecules, 29(1), 22. Retrieved from [Link]

  • Arumugam, S., & Vellaichamy, A. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of Chemical Sciences, 8(2), 1070-1078. Retrieved from [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 990-996. Retrieved from [Link]

  • Gonda, Z., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3369. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-BROMOPYRIMIDIN-2-AMINE. Retrieved from [Link]

  • Kondo, Y., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4287. Retrieved from [Link]

  • Nikolova, P., et al. (2012). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 44(3), 226-232. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyrimidine. Retrieved from [Link]

  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2646. Retrieved from [Link]

  • Guda, M. R., et al. (2021). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 26(11), 3128. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Bruix, M., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(5), 1439-1444. Retrieved from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Retrieved from [Link]

  • Wang, X., et al. (2024). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, 67(12), 10106-10126. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 7752-82-1, 5-Bromopyrimidin-2-amine. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Vinylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Vinylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of a complete experimental dataset for this specific compound in public-domain literature, this guide leverages expert analysis and data from structurally related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This approach, grounded in fundamental principles of spectroscopy, offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound incorporates a pyrimidine ring, a primary amine group, and a vinyl substituent. Each of these functional groups imparts characteristic signals in different spectroscopic techniques, allowing for a detailed structural elucidation. The numbering of the pyrimidine ring is crucial for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar structures, including 2-aminopyrimidine and various vinyl-substituted aromatic compounds.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the vinyl group protons, and the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H4, H68.0 - 8.5Singlet-
-NH₂4.5 - 5.5Broad Singlet-
-CH=CH₂ (α-H)6.5 - 7.0Doublet of DoubletsJtrans ≈ 17, Jcis ≈ 11
-CH=CH ₂ (β-H, trans)5.8 - 6.2DoubletJtrans ≈ 17
-CH=CH ₂ (β-H, cis)5.3 - 5.7DoubletJcis ≈ 11

Experimental Rationale:

  • Pyrimidine Protons (H4, H6): In 2-aminopyrimidine, the ring protons appear at δ 8.3 ppm. Due to the electron-donating nature of the amino group and the electron-withdrawing nature of the pyrimidine ring, the protons at positions 4 and 6 are expected to be in a similar downfield region. The vinyl group at position 5 will introduce some electronic effects, but a singlet for these two equivalent protons is anticipated.

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature.[3] A broad singlet is typically observed due to quadrupole broadening and potential hydrogen exchange.[3]

  • Vinyl Group Protons: The vinyl group will exhibit a characteristic AMX spin system. The α-proton (-CH=) will be a doublet of doublets due to coupling with the two non-equivalent terminal β-protons (=CH₂). The terminal protons will appear as doublets, with distinct coupling constants for cis and trans relationships to the α-proton.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2160 - 165
C4, C6155 - 160
C5120 - 125
-C H=CH₂ (α-C)130 - 135
-CH=C H₂ (β-C)115 - 120

Experimental Rationale:

  • Pyrimidine Carbons: The carbon atom C2, bonded to two nitrogen atoms and the amino group, is expected to be the most downfield. The equivalent C4 and C6 carbons will also be significantly downfield due to the electronegative nitrogen atoms. The C5 carbon, substituted with the vinyl group, will be more shielded compared to C4 and C6.

  • Vinyl Group Carbons: The chemical shifts for the vinyl carbons are predicted based on typical values for vinyl-substituted aromatic and heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Spectral Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (vinyl)3000 - 3100Medium
C=C Stretch (pyrimidine ring)1550 - 1650Strong
N-H Bend (scissoring)1600 - 1650Strong
C=C Stretch (vinyl)1620 - 1680Medium
C-N Stretch1250 - 1350Strong
C-H Bend (vinyl, out-of-plane)900 - 1000Strong

Experimental Rationale:

  • N-H Vibrations: As a primary amine, this compound is expected to show two N-H stretching bands corresponding to asymmetric and symmetric vibrations.[4][5] A strong N-H scissoring (bending) vibration is also anticipated in the 1600-1650 cm⁻¹ region.[4]

  • C=C and C=N Vibrations: The pyrimidine ring will exhibit several strong C=C and C=N stretching vibrations in the fingerprint region. The vinyl C=C stretch will also appear in this region.[6]

  • C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyrimidine ring is expected to be a strong band.[7]

  • Vinyl C-H Bending: The out-of-plane bending vibrations of the vinyl C-H bonds are typically strong and are useful for confirming the presence of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₆H₇N₃), the molecular weight is 121.14 g/mol .

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 121. Key fragmentation pathways would likely involve:

  • Loss of HCN (m/z 27): A common fragmentation for pyrimidine-containing compounds, leading to a fragment at m/z 94.

  • Loss of the vinyl group (C₂H₃, m/z 27): This would result in a fragment corresponding to the 2-aminopyrimidine radical cation at m/z 94.

  • Loss of NH₂ (m/z 16): Cleavage of the amino group would lead to a fragment at m/z 105.

G M [C₆H₇N₃]⁺˙ m/z 121 F1 [C₅H₅N₂]⁺ m/z 94 M->F1 - C₂H₃ F3 [C₆H₅N₂]⁺ m/z 105 M->F3 - NH₂ F2 [C₄H₄N]⁺ m/z 66 F1->F2 - HCN

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Rationale:

The fragmentation of 2-aminopyrimidine, a core component of the target molecule, typically shows a base peak at m/z 95 (M⁺) and significant fragments at m/z 68 (loss of HCN) and m/z 42.[8] The presence of the vinyl group in this compound introduces additional fragmentation possibilities, with the loss of the vinyl radical being a likely initial step.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 30-200.

    • Inlet system: Direct insertion probe or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound based on established spectroscopic principles and data from analogous compounds. The provided tables of predicted spectral data, along with the rationale behind these predictions, serve as a valuable resource for the identification and characterization of this molecule. The outlined experimental protocols offer a starting point for researchers seeking to obtain empirical data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

  • ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I 2. Retrieved from [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • IOPscience. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Polyvinyl Chloride Chemically Modified by Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, characterization and antimicrobial evaluation of novel five and six memberedcyclic imidederivativesof2-amino 5-methyl, 2-amino 4-methyl, 2-amino 6-methyl pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-5-chloropyrimidine. NIST WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Quantum Chemical Calculations for 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Vinylpyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the molecular characteristics of this compound. We will explore the theoretical underpinnings, practical methodologies, and interpretation of computational data, offering researchers and drug development professionals a robust guide to understanding and predicting the behavior of this important molecule at the quantum level.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of bioactive molecules.[3] Derivatives of 2-aminopyrimidine, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][4] The introduction of a vinyl substituent at the 5-position of the pyrimidine ring in this compound offers a unique combination of structural rigidity and reactive potential, making it an attractive building block for combinatorial chemistry and targeted drug design.[5] Understanding the intricate details of its molecular geometry, electronic landscape, and vibrational modes is paramount for the rational design of next-generation therapeutics. Quantum chemical calculations provide a powerful, non-invasive toolkit to probe these properties with high fidelity.

Foundational Principles of Quantum Chemical Calculations

Quantum chemical calculations are rooted in the principles of quantum mechanics, which govern the behavior of matter at the atomic and subatomic levels. For a molecule like this compound, these methods can predict a wide range of properties, from its stable three-dimensional conformation to its reactivity and spectroscopic signatures.

Density Functional Theory (DFT): A Pragmatic Approach

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium-sized organic molecules. DFT offers a favorable balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the spatially dependent electron density.[6] The choice of the functional, which describes the exchange-correlation energy, is a critical decision in any DFT calculation. For molecules containing heterocyclic rings and amino groups, hybrid functionals such as B3LYP have been shown to provide reliable results.[7]

Basis Sets: The Language of Molecular Orbitals

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-311+G(d,p), are commonly employed for organic molecules as they provide a good description of both core and valence electrons, including polarization and diffuse functions to account for electron distribution in anionic or excited states.[3]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, validated protocol for performing quantum chemical calculations on this compound.

Molecular Structure Input and Optimization
  • Initial Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent calculations depend on an accurate molecular geometry.

    • Software: Gaussian 16 suite of programs.[8]

    • Method: DFT.

    • Functional: B3LYP.[7]

    • Basis Set: 6-311+G(d,p).[3]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental infrared (IR) and Raman spectra.[9]

Workflow for Quantum Chemical Calculations

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Interpretation node_2d 2D Structure Drawing node_3d 3D Structure Generation node_2d->node_3d node_opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) node_3d->node_opt node_freq Frequency Calculation node_opt->node_freq node_electronic Electronic Properties (HOMO, LUMO, MEP) node_opt->node_electronic node_nmr NMR Chemical Shifts node_opt->node_nmr node_geom Optimized Geometry node_freq->node_geom node_vib Vibrational Analysis (IR & Raman Spectra) node_freq->node_vib fmo_diagram cluster_homo HOMO cluster_lumo LUMO homo Energy Level (eV) homo_orbital [Orbital Diagram] lumo Energy Level (eV) lumo_orbital [Orbital Diagram]

Caption: A schematic representation of the Frontier Molecular Orbitals (HOMO and LUMO).

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. [3]It is a valuable tool for identifying regions that are susceptible to electrophilic or nucleophilic attack. Red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential). For this compound, the MEP map can highlight the nucleophilic character of the amino group and the pyrimidine nitrogen atoms.

Vibrational Analysis: Simulating Spectroscopic Signatures

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of this compound. By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. [9]This is particularly useful for identifying characteristic functional group vibrations, such as the N-H stretches of the amino group and the C=C stretch of the vinyl group. [10]

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch Calculated Value Experimental Value
N-H Symmetric Stretch Calculated Value Experimental Value
C=C (vinyl) Stretch Calculated Value Experimental Value
Pyrimidine Ring Breathing Calculated Value Experimental Value
Table 2: Comparison of calculated and experimental vibrational frequencies for this compound.

Applications in Drug Design and Development

The insights gained from quantum chemical calculations on this compound have direct applications in the drug discovery pipeline.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of this compound derivatives, researchers can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds. [11]* Receptor-Ligand Interactions: The optimized geometry and electronic properties can be used as input for molecular docking studies to predict how this compound and its analogs bind to target proteins. [10]* Metabolic Stability Prediction: The MEP map can help identify sites on the molecule that are susceptible to metabolic modification by enzymes such as cytochrome P450s.

Conclusion: The Predictive Power of Quantum Chemistry

Quantum chemical calculations offer an indispensable toolkit for modern drug discovery and development. For a molecule as promising as this compound, these computational methods provide a deep understanding of its fundamental properties, guiding the design of more potent, selective, and safer therapeutic agents. The protocols and analyses presented in this guide serve as a robust starting point for researchers seeking to leverage the predictive power of quantum chemistry in their own investigations.

References

  • ResearchGate. Computational studies of pyrimidine ring-opening a, Quantum chemical... Available from: [Link]

  • PubMed Central. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Available from: [Link]

  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]

  • PeerJ. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. Available from: [Link]

  • PubMed. Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. Available from: [Link]

  • American Chemical Society. Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Available from: [Link]

  • Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Available from: [Link]

  • ResearchGate. A Computational Study on the Vinyl Azide Decomposition. Available from: [Link]

  • ResearchGate. Comparison of DFT methods for molecular structure and vibration spectra of ofloxacin calculations. Available from: [Link]

  • ACS Publications. Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. Available from: [Link]

  • MDPI. Experimental and DFT Approaches to Physico-Chemical Properties of Bioactive Resveratrol Analogues. Available from: [Link]

  • NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

  • Bentham Science. Vinyl Azides as Versatile Synthons for the Synthesis of Nitrogen-containing Heterocycles. Available from: [Link]

  • NIH. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Available from: [Link]

  • NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]

  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available from: [Link]

  • NIH. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Available from: [Link]

  • PubMed. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Available from: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

  • Acta Crystallographica Section E. Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Available from: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • ResearchGate. (PDF) Aminopurines: synthesis, modifications, and applications. Available from: [Link]

Sources

Discovery and history of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Vinylpyrimidin-2-amine: Synthesis, Characterization, and Application Potential

Authored by a Senior Application Scientist

Foreword: The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular scaffolds that can address complex biological targets. Within this landscape, substituted pyrimidines represent a cornerstone, forming the structural core of numerous therapeutic agents. This guide focuses on a specific, yet underexplored, member of this family: this compound. While not a household name in blockbuster drugs, its unique combination of a reactive vinyl group and a pharmacophoric 2-aminopyrimidine moiety presents a compelling case for its potential as a versatile building block in drug discovery and materials science. This document provides a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established chemical principles and forward-looking scientific insights.

The Strategic Value of this compound in Modern Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with biological targets. Its presence in kinase inhibitors, for example, is well-documented. The addition of a vinyl group at the 5-position introduces a reactive handle that is not commonly present in commercially available pyrimidine building blocks. This vinyl group opens up a vast chemical space for post-synthetic modification through a variety of powerful and selective chemical reactions.

Key Structural Features and Their Implications:

  • 2-Aminopyrimidine Core: Acts as a potent hydrogen bond donor and acceptor, crucial for molecular recognition in biological systems. It is a known bioisostere for other bicyclic heterocycles.

  • Vinyl Group: A versatile functional group that can participate in a wide array of chemical transformations, including:

    • Michael Additions: Allowing for the introduction of a wide range of nucleophiles.

    • Heck, Suzuki, and other Cross-Coupling Reactions: Enabling the formation of C-C bonds and the construction of more complex molecular architectures.

    • Polymerization: Opening the door to the development of novel functionalized polymers and materials.

    • Click Chemistry: Can be readily functionalized to participate in various click reactions.

This unique combination of a stable, pharmacologically relevant core with a highly reactive and versatile handle makes this compound a molecule of significant interest for chemists looking to rapidly generate libraries of novel compounds for screening and development.

Proposed Synthesis and Mechanistic Considerations

While a specific, dedicated paper on the discovery of this compound is not prominent in the literature, its synthesis can be logically approached through well-established organometallic cross-coupling reactions. The most reliable and versatile method would be the Suzuki-Miyaura cross-coupling reaction, which is renowned for its functional group tolerance and high yields.

The proposed synthetic route starts from a readily available and halogenated pyrimidine precursor, 5-bromo-2-aminopyrimidine. This starting material is then coupled with a vinylboronic acid derivative in the presence of a palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound from 5-bromo-2-aminopyrimidine and potassium vinyltrifluoroborate.

Materials:

  • 5-Bromo-2-aminopyrimidine (1.0 eq)

  • Potassium vinyltrifluoroborate (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The solvent should be degassed prior to use.

  • Reaction: Stir the mixture at a temperature between 80-100 °C. The reaction progress should be monitored by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Rationale for Synthesis

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[1][2][3] The catalytic cycle, as it applies to this synthesis, can be broken down into three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 5-bromo-2-aminopyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: The vinyl group is transferred from the boron atom of the vinyltrifluoroborate to the Pd(II) complex. This step is facilitated by the base (K₂CO₃), which activates the boronic acid derivative.

  • Reductive Elimination: The newly formed C-C bond between the pyrimidine ring and the vinyl group is reductively eliminated from the Pd(II) complex, yielding the final product, this compound, and regenerating the Pd(0) catalyst.

This cycle repeats until the limiting reagent is consumed. The choice of Pd(dppf)Cl₂ as the catalyst is strategic; the dppf ligand is known to stabilize the palladium catalyst and promote high turnover numbers, making it effective for cross-coupling reactions involving heteroaromatic halides.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: 5-Bromo-2-aminopyrimidine Potassium vinyltrifluoroborate Reaction Suzuki-Miyaura Coupling - Pd(dppf)Cl₂ (Catalyst) - K₂CO₃ (Base) - Dioxane/Water (Solvent) - 80-100 °C Start->Reaction Combine & Heat Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Proposed Suzuki-Miyaura synthesis workflow for this compound.

Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and low solubility in non-polar solvents (e.g., Hexanes).
¹H NMR (Predicted) - Signals in the aromatic region for the pyrimidine protons. - A characteristic set of signals for the vinyl group (a doublet of doublets for the α-proton and two doublets for the β-protons). - A broad singlet for the -NH₂ protons.
¹³C NMR (Predicted) - Signals corresponding to the four unique carbons of the pyrimidine ring. - Two signals for the vinyl group carbons.
Mass Spec (EI) Expected to show a molecular ion peak (M⁺) at m/z = 121.

Potential Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide range of functional molecules.

Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the field of kinase inhibitors. It mimics the adenine core of ATP and forms key hydrogen bonds in the hinge region of the kinase active site. The vinyl group at the 5-position can be used to introduce a variety of substituents that can target the solvent-exposed region of the active site, leading to improved potency and selectivity.

KinaseInhibition Core This compound Reaction Post-Synthetic Modification (e.g., Michael Addition, Heck Coupling) Core->Reaction Library Library of Novel Pyrimidine Derivatives Reaction->Library Screening Kinase Inhibitor Screening Library->Screening Hit Hit Compound Screening->Hit

Caption: Drug discovery workflow utilizing this compound.

Covalent Modulators

The vinyl group can act as a Michael acceptor, making it a potential warhead for the development of covalent inhibitors. By positioning the vinyl group in proximity to a nucleophilic residue (e.g., cysteine) in a target protein, a covalent bond can be formed, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action.

Functionalized Polymers and Materials

The vinyl group can undergo polymerization, allowing for the incorporation of the 2-aminopyrimidine moiety into polymer backbones. This could lead to the development of novel materials with interesting properties, such as:

  • Smart Polymers: Polymers that respond to changes in pH or the presence of metal ions due to the coordinating ability of the pyrimidine ring.

  • Functional Coatings: Coatings with enhanced binding properties or the ability to capture specific analytes.

  • Drug Delivery Systems: Polymers that can be functionalized with targeting ligands and loaded with therapeutic agents.

Conclusion and Future Outlook

This compound represents a molecule of untapped potential. Its straightforward synthesis via robust cross-coupling methodologies, combined with the dual functionality of a pharmacologically relevant core and a versatile reactive handle, makes it an attractive building block for both medicinal chemistry and materials science. While its history is not as storied as some other chemical scaffolds, its future is bright. As the demand for novel, diverse, and readily functionalizable molecules continues to grow, we can expect to see this compound and its derivatives play an increasingly important role in the development of the next generation of therapeutics and advanced materials.

References

  • Journal of Chemical Education. (1985). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Retrieved from [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Green synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

  • PubMed. (1975). Synthesis of 5-vinyluridine and 5-vinyl-2'-deoxyuridine as new pyrimidine nucleoside analogs. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]

  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.

Sources

Reactivity of the vinyl group in 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Vinylpyrimidin-2-amine

Abstract: this compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a reactive vinyl group on an electron-deficient pyrimidine ring, which is further modulated by an electron-donating amino group, creates a unique chemical entity with a rich and diverse reactivity profile. This guide provides an in-depth exploration of the vinyl group's reactivity, focusing on its participation in key synthetic transformations including nucleophilic conjugate (Michael) additions, palladium-catalyzed cross-coupling reactions, and polymerization. By elucidating the electronic factors that govern its behavior and providing field-proven experimental insights, this document serves as a technical resource for professionals engaged in drug discovery and the development of advanced functional materials.

Introduction to this compound

The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a privileged structure in medicinal chemistry.[1] The introduction of a vinyl substituent at the C5 position transforms this stable heterocycle into a dynamic synthon, opening avenues for a wide range of chemical modifications.

Chemical Structure and Properties

This compound combines the structural features of a vinyl group with an aminopyrimidine core. The electronic interplay between these groups dictates the molecule's reactivity. The nitrogen atoms in the pyrimidine ring act as electron sinks, rendering the ring system electron-deficient. This effect is extended to the vinyl group, polarizing the C=C double bond and making the β-carbon susceptible to nucleophilic attack. Conversely, the 2-amino group is a powerful electron-donating group, which modulates the overall electron density of the system.

PropertyValueSource
IUPAC Name 5-Ethenylpyrimidin-2-amine[3]
Synonyms 5-vinyl-2-pyrimidinamine[3]
CAS Number 35140-57-7-
Molecular Formula C₆H₇N₃[3]
Molecular Weight 121.14 g/mol [3]
Appearance (Predicted) Off-white to yellow solid-
Solubility (Predicted) Soluble in DMSO, Methanol-
Significance in Research and Development

The utility of this compound stems from the vinyl group's capacity to serve as a versatile chemical handle. This functional group enables:

  • Covalent Modification: The vinyl group can act as a Michael acceptor, enabling the formation of stable covalent bonds with biological nucleophiles (e.g., cysteine residues in proteins), a key strategy in the design of targeted covalent inhibitors.

  • Scaffold Elaboration: Through cross-coupling reactions, complex molecular architectures can be constructed, allowing for the rapid generation of compound libraries for high-throughput screening.[4]

  • Polymer Synthesis: As a functional monomer, it can be polymerized to create novel materials with tailored properties, potentially for applications in drug delivery or as advanced coatings.[5][6]

Core Reactivity Pathways

The reactivity of the vinyl group is dominated by three principal transformation classes, each leveraging the unique electronic nature of the molecule. A diagrammatic overview of these pathways provides a clear conceptual framework for synthetic planning.

G cluster_reactions Key Reaction Classes main This compound michael Michael Addition (C-N, C-S, C-C bond formation) main->michael Nucleophile heck Heck Coupling (C-C bond formation) main->heck R-X, Pd catalyst poly Polymerization (Polymer backbone formation) main->poly Initiator

Caption: Primary reaction pathways for this compound.

Nucleophilic Conjugate (Michael) Addition

The electron-deficient nature of the pyrimidine ring makes the vinyl group an excellent Michael acceptor.[7] This reaction is a powerful tool for forming carbon-heteroatom and carbon-carbon bonds in a highly predictable and efficient manner.[8] The aza-Michael addition, involving the addition of an amine nucleophile, is particularly relevant for synthesizing derivatives with potential biological activity.[9]

Mechanism and Rationale

The reaction proceeds via the attack of a nucleophile (e.g., a primary or secondary amine) on the β-carbon of the vinyl group. This choice is rationalized by the polarization of the double bond; the pyrimidine ring withdraws electron density, creating a partial positive charge (δ+) on the β-carbon, marking it as the prime site for nucleophilic attack. The resulting enolate intermediate is then protonated to yield the final adduct. The use of polar aprotic solvents like DMSO or DMF is often preferred as they can stabilize the charged intermediate without protonating the nucleophile, thereby facilitating the reaction.

G start Vinylpyrimidine + R₂NH ts1 Transition State start->ts1 Nucleophilic Attack on β-carbon intermediate Enolate Intermediate ts1->intermediate protonation Proton Transfer (from solvent or H⁺ source) intermediate->protonation product Adduct Product protonation->product

Caption: Mechanism of the Aza-Michael Addition.

Experimental Protocol: Aza-Michael Addition with Piperidine

This protocol describes a representative aza-Michael addition. The choice of a secondary amine like piperidine is illustrative of a common nucleophile class.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Stir plate, glassware, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound.

  • Dissolve the starting material in anhydrous DMSO to a concentration of approximately 0.5 M.

  • Add piperidine (1.2 equivalents) to the solution dropwise at room temperature while stirring.

  • Causality Check: The reaction is typically exothermic. Monitor the temperature. If a significant exotherm is observed, cool the flask in an ice bath. The reaction is often run at room temperature to 50 °C to ensure completion without side reactions.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material indicates reaction completion, typically within 2-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Self-Validation: The aqueous wash removes the high-boiling DMSO solvent and any excess amine.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure adduct.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an alkene with an aryl or vinyl halide.[11][12] For this compound, this reaction provides a direct route to substituted stilbene analogues and other complex structures, which are valuable motifs in medicinal chemistry.

Catalytic Cycle and Mechanistic Considerations

The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[13]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Coordination & Insertion: The vinylpyrimidine coordinates to the palladium center. This is followed by migratory insertion of the alkene into the Pd-Ar bond, forming a new C-C bond. Syn-insertion is highly favored.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, regenerating the double bond in a new position and forming a palladium-hydride species. This step determines the regioselectivity and stereoselectivity (typically E-alkene) of the product.[11]

  • Reductive Elimination: The palladium-hydride complex eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst to complete the cycle.

HeckCycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_alkene Alkene Complex pd2_aryl->pd2_alkene Alkene Coordination inserted Migratory Insertion Product pd2_alkene->inserted Syn-Migratory Insertion pd_hydride H-Pd(II)-X(L₂) inserted->pd_hydride β-Hydride Elimination (- Product) pd_hydride->pd0 Reductive Elimination (+ Base, - HBX)

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Coupling with 4-Iodoanisole

This protocol provides a robust method for coupling the vinylpyrimidine with an electron-rich aryl iodide.

Materials:

  • This compound (1.0 eq)

  • 4-Iodoanisole (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a Schlenk flask, add this compound, 4-iodoanisole, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Causality Check: The use of a phosphine ligand like PPh₃ is crucial. It stabilizes the Pd(0) species and facilitates the oxidative addition step. The Pd(II) precatalyst is reduced in situ to the active Pd(0) catalyst.[13]

  • Add anhydrous acetonitrile followed by triethylamine via syringe. The base (Et₃N) is required to neutralize the H-X acid produced during reductive elimination, regenerating the catalyst.[12]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired stilbene derivative.

Polymerization of this compound

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. The resulting polymers, featuring pendant aminopyrimidine units, could possess interesting properties for biomedical applications, such as drug carriers or functional hydrogels.

Polymerization Strategies

Both radical and controlled polymerization methods can be envisioned.[14]

  • Free Radical Polymerization: Initiated by agents like AIBN or benzoyl peroxide, this method is straightforward but offers limited control over molecular weight and dispersity.[15]

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the polymer architecture.[16] The choice of a suitable chain transfer agent (CTA) would be critical for success. This approach is superior for creating well-defined block copolymers.

Experimental Protocol: Free Radical Polymerization

This protocol outlines a basic approach to homopolymerization.

Materials:

  • This compound (1.0 eq)

  • Azobisisobutyronitrile (AIBN, 0.01 eq)

  • 1,4-Dioxane, anhydrous

  • Methanol (for precipitation)

Procedure:

  • Dissolve this compound in anhydrous 1,4-dioxane in a Schlenk tube.

  • Add the radical initiator, AIBN.

  • Self-Validation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Heat the reaction mixture to 70 °C under an inert atmosphere for 24 hours.

  • Cool the reaction to room temperature. The solution may become viscous, indicating polymer formation.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ) and by NMR for structural confirmation.

Applications in Drug Discovery

The versatile reactivity of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. The 2-aminopyrimidine core is a well-established pharmacophore in many kinase inhibitors.[4][17]

  • Kinase Inhibitors: The Michael addition and Heck reactions can be used to append various fragments to the pyrimidine core, enabling exploration of the structure-activity relationship (SAR) around a target kinase. For example, adding nitrogen-containing heterocycles via aza-Michael addition can probe different pockets of an ATP-binding site.

  • Covalent Modulators: The vinyl group is an ideal "warhead" for targeted covalent inhibitors. Its reactivity can be finely tuned by modifying substituents on the pyrimidine ring to achieve selective covalent bond formation with a target protein, often leading to increased potency and duration of action.

Conclusion

This compound is a molecule of significant synthetic potential. Its vinyl group, activated by the electronic properties of the aminopyrimidine ring, readily participates in a range of valuable chemical transformations. Understanding the principles behind its reactivity in Michael additions, Heck couplings, and polymerizations allows researchers to strategically employ this building block in the rational design of novel small-molecule drugs and advanced functional polymers. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full potential of this versatile chemical entity.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Center for Biotechnology Information. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck reaction. (2023, November 28). In Wikipedia. [Link]

  • Aza-Michael-type addition of amines to 2-vinylpyridine and... (n.d.). ResearchGate. [Link]

  • Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. (n.d.). ResearchGate. [Link]

  • Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. (2024, May 22). MDPI. [Link]

  • CONTROLLED SYNTHESIS OF VINYL AMINE POLYMERS BY RAFT TECHNIQUE. (2008). ITU Politeknik Dergisi. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

  • Examples of reaction used for the introduction of the vinyl group. (n.d.). ResearchGate. [Link]

  • Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. (2015, June 19). Organic Letters. [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... (n.d.). ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022, November 23). MDPI. [Link]

  • α(δ′)-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. (2019, June 11). MDPI. [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. [Link]

  • Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification and Access to Polymeric Materials. (2018, March 13). MDPI. [Link]

  • The vinyl sulfone group (red) reacts with primary amines, preferably on... (n.d.). ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]

  • Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. (2021, August 17). Polymer Chemistry. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, November 11). MDPI. [Link]

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine. (2023, April 20). MDPI. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022, December). Chemical Biology & Drug Design. [Link]

  • Polymerization of vinylpyridine. (1976, April 6).
  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, July 13). MDPI. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. (2015, January 21). Chemical Communications. [Link]

  • 2-Vinylpyridine. (2023, November 28). In Wikipedia. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. (2023). Organic Chemistry Research. [Link]

Sources

An In-depth Technical Guide to the Tautomerism of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena in 5-Vinylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the fundamental principles of amino-imino tautomerism inherent to the 2-aminopyrimidine core, offering a detailed analysis of the structural and electronic factors that govern the equilibrium between the canonical amino form and its imino tautomer. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical methodologies for the characterization of this dynamic equilibrium. We will explore advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as indispensable tools for the experimental elucidation of tautomeric ratios. Furthermore, a significant portion of this guide is dedicated to the application of computational chemistry, specifically Density Functional Theory (DFT), as a predictive tool for assessing the relative stabilities of the tautomers in various solvent environments. By integrating experimental protocols with theoretical insights, this guide aims to equip the reader with a robust framework for understanding and investigating the nuanced tautomeric behavior of this compound.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in various scientific disciplines, including drug discovery and materials science.[1] In heterocyclic systems, such as pyrimidines, tautomerism plays a critical role in defining the molecule's physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and ultimately its biological activity.[2] The 2-aminopyrimidine scaffold, a common motif in bioactive molecules, is particularly susceptible to prototropic tautomerism, existing in a dynamic equilibrium between the canonical amino form and its imino tautomer.[3] Understanding and controlling this equilibrium is paramount for the rational design of molecules with desired properties.

This compound, the subject of this guide, presents an interesting case study. While the core 2-aminopyrimidine moiety dictates the primary tautomeric behavior, the electronic influence of the 5-vinyl substituent can subtly modulate the position of the equilibrium. This guide will provide a detailed examination of the potential tautomeric forms of this compound and the methodologies to study their interplay.

The Amino-Imino Tautomerism of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This results in two primary tautomers: the amino form (this compound) and the imino form (5-vinyl-1,2-dihydropyrimidin-2-imine).

Caption: The amino-imino tautomeric equilibrium of this compound.

The relative stability of these tautomers is influenced by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and the electronic nature of substituents.[4] Crucially, the surrounding environment, particularly the polarity and hydrogen-bonding capacity of the solvent, can significantly shift this equilibrium.[5][6][7]

Experimental Characterization of Tautomeric Equilibria

The dynamic nature of tautomerism necessitates the use of analytical techniques that can probe the equilibrium without disturbing it. Spectroscopic methods are particularly well-suited for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[8][9] As the interconversion between tautomers is often slow on the NMR timescale, distinct sets of signals for each tautomer can be observed.[10]

Key Observables in NMR for Tautomer Analysis:
  • Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment. Significant differences in the chemical shifts of ring protons and carbons, as well as the amino/imino protons, can be expected between the two tautomers.[11]

  • Signal Integration: The relative populations of the tautomers in equilibrium can be determined by integrating the signals corresponding to each species.[10]

  • Coupling Constants: Changes in bond orders between the tautomers can be reflected in the magnitudes of one-bond and long-range coupling constants.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample under identical temperature conditions.

  • Spectral Assignment: Assign the resonances for each tautomer using 2D NMR techniques such as COSY, HSQC, and HMBC. Theoretical calculations of NMR chemical shifts can aid in this process.[11]

  • Quantification: Identify non-overlapping signals for each tautomer and calculate their relative integrals to determine the tautomeric ratio in each solvent.

  • Thermodynamic Analysis: By performing NMR experiments at different temperatures, the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of the tautomeric equilibrium can be determined.

nmr_workflow cluster_workflow NMR Workflow for Tautomer Analysis prep Sample Preparation (Varying Solvents) acq ¹H & ¹³C NMR Data Acquisition prep->acq assign Spectral Assignment (1D & 2D NMR) acq->assign quant Quantification (Signal Integration) assign->quant thermo Thermodynamic Analysis (Variable Temperature) quant->thermo results Tautomeric Ratios & Thermodynamic Parameters quant->results thermo->results

Caption: A generalized workflow for the NMR-based analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is another valuable tool for studying tautomerism, as different tautomers often exhibit distinct absorption spectra due to differences in their conjugated π-electron systems.[12][13]

Key Observables in UV-Vis for Tautomer Analysis:
  • λmax (Wavelength of Maximum Absorbance): The amino and imino tautomers are expected to have different λmax values.

  • Molar Absorptivity (ε): The intensity of the absorption bands will also differ between the tautomers.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis
  • Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with a wide range of polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Spectral Deconvolution: If the absorption bands of the two tautomers overlap, spectral deconvolution techniques can be employed to determine the contribution of each species to the overall spectrum.[14]

  • Correlation with Solvent Parameters: Correlate the observed changes in the spectra with solvent polarity scales (e.g., dielectric constant) to gain insights into the solvent's effect on the tautomeric equilibrium.[15]

Computational Modeling of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the relative stabilities of tautomers and to complement experimental findings.[16][17] DFT calculations can provide valuable insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.

Theoretical Framework

The relative stability of the tautomers is determined by their Gibbs free energies (G). The equilibrium constant (K_eq) can be calculated from the difference in Gibbs free energy (ΔG) between the tautomers using the following equation:

ΔG = -RT ln(K_eq)

where R is the gas constant and T is the temperature.

Computational Protocol: DFT Calculations
  • Structure Optimization: Perform geometry optimizations for both the amino and imino tautomers of this compound in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[18]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: To account for the effect of the solvent, employ an implicit solvation model, such as the Polarizable Continuum Model (PCM), to calculate the energies of the tautomers in different solvents.[19]

  • Relative Energy Calculation: Calculate the relative Gibbs free energies of the tautomers in the gas phase and in various solvents to predict the position of the tautomeric equilibrium.

dft_workflow cluster_workflow DFT Workflow for Tautomer Stability Prediction opt Geometry Optimization (Gas Phase) freq Frequency Calculation (ZPVE & Thermal Corrections) opt->freq solv Solvation Modeling (Implicit Solvent) freq->solv energy Relative Energy Calculation (ΔG) solv->energy predict Prediction of Tautomeric Equilibrium energy->predict

Caption: A streamlined workflow for DFT-based prediction of tautomeric stability.

Data Presentation

The results of the computational analysis can be summarized in a table for easy comparison.

TautomerGas Phase ΔG (kcal/mol)ΔG in Chloroform (kcal/mol)ΔG in DMSO (kcal/mol)ΔG in Water (kcal/mol)
Amino 0.00 (Reference)0.00 (Reference)0.00 (Reference)0.00 (Reference)
Imino Calculated ValueCalculated ValueCalculated ValueCalculated Value

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations. Generally, the amino form of 2-aminopyrimidines is more stable, but the magnitude of the energy difference can be influenced by substituents and the solvent.[3]

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a critical aspect of its chemical identity, influencing its physical, chemical, and biological properties. This guide has provided a comprehensive overview of the theoretical underpinnings of its amino-imino tautomerism and has detailed robust experimental and computational methodologies for its investigation. A combined approach, integrating NMR and UV-Vis spectroscopy with DFT calculations, is recommended for a thorough characterization of this dynamic system.

Future research in this area could focus on the synthesis of isotopically labeled this compound to facilitate more detailed NMR studies. Additionally, exploring the impact of metal coordination on the tautomeric equilibrium could open up new avenues for the application of this molecule in catalysis and materials science. For drug development professionals, understanding the predominant tautomeric form under physiological conditions is crucial for predicting its interactions with biological targets.

References

  • Bohrium. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. [Link]

  • Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. [Link]

  • Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7033. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Meyers, C. Y., & Sataty, I. (1973). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Tetrahedron Letters, 14(45), 4323–4326. [Link]

  • Szatylowicz, H., Jezuita, A., & Krygowski, T. M. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(4), 2849–2860. [Link]

  • Szatylowicz, H., Jezuita, A., & Krygowski, T. M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(11), 3235. [Link]

  • Bellavita, V., Cingolani, G. M., & Fravolini, A. (2010). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 34(11), 2535-2543. [Link]

  • Giesen, D. J., & Cramer, C. J. (2012). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Journal of Chemical Theory and Computation, 8(11), 4613–4621. [Link]

  • Fowling, J., & Bernstein, H. J. (1951). The Effect of Solvents on Tautomeric Equilibria. Journal of the American Chemical Society, 73(9), 4353–4356. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Bentham Science Publishers. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

  • ResearchGate. (2025). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). [Link]

  • ResearchGate. (2025). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. [Link]

  • Scirp.org. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. [Link]

  • Chemical Reviews Reviewed. (2024). Tautomer, Protomer, and Conformer Prediction. [Link]

  • Wang, S., Karrow, N. A., & Cui, J. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2351–2358. [Link]

  • National Institutes of Health. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. [Link]

  • Taylor & Francis Online. (n.d.). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. [Link]

  • ResearchGate. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N.... [Link]

  • Prime Scholars. (n.d.). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. [Link]

  • Furuta, H., Ishizuka, T., Osuka, A., & Ogawa, T. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(25), 8564–8571. [Link]

  • Barone, V., & Puzzarini, C. (2025). Benchmark Equilibrium Structures of Nucleobase Tautomers Validated Against Experimental Rotational Constants. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... [Link]

  • National Institutes of Health. (n.d.). Role of tautomerism in RNA biochemistry. [Link]

  • Gora, R. W., & Rak, J. (2011). Combinatorial-computational-chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Cheminformatics, 3(1), 29. [Link]

  • ResearchGate. (2025). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases. [Link]

  • National Institutes of Health. (n.d.). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]

  • Martínez-González, J., Gámiz-Gracia, L., & García-Campaña, A. M. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

Sources

From Synthesis to Structure: A Technical Guide to the Crystallographic Analysis of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth technical workflow for researchers, scientists, and drug development professionals focused on the structural elucidation of novel small molecules, using 5-Vinylpyrimidin-2-amine as a case study. 2-aminopyrimidine scaffolds are prevalent in medicinal chemistry, serving as the core for numerous approved therapeutics.[1][2] Understanding their precise three-dimensional structure is paramount for structure-based drug design. This document details the process from chemical synthesis and characterization to the generation of high-quality single crystals, subsequent X-ray diffraction analysis, and culminating in the deposition of crystallographic data to obtain a Cambridge Crystallographic Data Centre (CCDC) number. While a public CCDC deposition number for the specific title compound, this compound, was not identified at the time of this writing, this guide serves as an authoritative protocol for generating such data.

Part 1: Synthesis and Verification of this compound

The initial and most critical phase is the unambiguous synthesis and purification of the target compound. The presence of impurities is a primary inhibitor of successful crystallization. A robust synthetic protocol ensures the generation of high-purity material suitable for crystallographic studies.

1.1. Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

A reliable method for synthesizing vinyl-substituted heteroaromatics is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The proposed synthesis involves the coupling of a halogenated pyrimidine with a vinylboronic acid derivative.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-amino-5-bromopyrimidine (1.0 eq.), potassium vinyltrifluoroborate (1.2 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 10:1 v/v) followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield this compound as a solid.

1.2. Rationale and Causality

  • Catalyst System: The choice of a palladium catalyst and a sterically hindered phosphine ligand like SPhos is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) efficiently, especially with electron-rich aminopyrimidines.

  • Base and Solvent System: The biphasic toluene/water system with a carbonate base is effective for the Suzuki coupling, ensuring the boronate species is active for transmetalation while maintaining solubility for the organic components.

1.3. Identity and Purity Confirmation Before proceeding to crystallization, the identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to ensure purity is >98%, as minor impurities can significantly hinder crystallization.

Part 2: Generation of Diffraction-Quality Single Crystals

Crystallization is often the most challenging step in structural analysis. It is an empirical science requiring the screening of various conditions to find the optimal parameters for growing well-ordered, single crystals of sufficient size (ideally 30-300 microns).[3]

2.1. Recommended Crystallization Technique: Anti-Solvent Vapor Diffusion

For pyrimidine derivatives that may be soluble in high-boiling point solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anti-solvent vapor diffusion is a highly effective method.[4][5]

Experimental Protocol:

  • Solution Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent, such as DMF or a mixture of Dichloromethane/Methanol, in a small, open vial.

  • Chamber Setup: Place this small vial inside a larger, sealable chamber (e.g., a beaker covered with a watch glass or a specialized crystallization plate).

  • Anti-Solvent Addition: Add a larger volume (e.g., 5-10 mL) of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble, such as diethyl ether or pentane) to the outer chamber, ensuring the anti-solvent level is below the top of the inner vial.

  • Diffusion and Crystal Growth: Seal the chamber. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and inducing slow crystallization over several days to weeks.[4][5]

2.2. Workflow for Crystallization Screening

G cluster_prep Preparation cluster_screen Screening cluster_growth Growth & Harvest prep High-Purity Compound (>98% by HPLC) dissolve Dissolve in 'Good' Solvent (e.g., DMF, DMSO, DCM/MeOH) prep->dissolve Select Solvents setup Place in Sealed Chamber with Anti-Solvent (e.g., Ether, Pentane) dissolve->setup Assemble Diffusion Chamber growth Slow Vapor Diffusion (Days to Weeks) setup->growth Incubate Undisturbed harvest Identify & Harvest Suitable Crystals growth->harvest Under Microscope

Caption: Workflow for anti-solvent vapor diffusion crystallization.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer to determine the three-dimensional arrangement of atoms.[3][6][7]

3.1. The SC-XRD Process

The process involves mounting a crystal, collecting diffraction data, solving the structure, and refining the atomic model.[6][7]

Experimental Protocol:

  • Crystal Mounting: A high-quality, defect-free crystal is carefully selected under a microscope and mounted on a specialized loop or glass fiber.[3]

  • Data Collection: The mounted crystal is placed on a goniometer within the diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion, and centered in the X-ray beam. The instrument then rotates the crystal while irradiating it with monochromatic X-rays, and a detector collects the resulting diffraction pattern.[7]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. Phase information is then determined using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[7]

3.2. Workflow for Structure Determination and CCDC Deposition

G cluster_data Data Acquisition cluster_solve Structure Solution cluster_refine Refinement & Deposition mount Mount Single Crystal collect Collect Diffraction Data (Diffractometer) mount->collect process Process Data (Unit Cell, Space Group) collect->process solve Solve Phase Problem (Generate Electron Density Map) process->solve refine Build & Refine Atomic Model solve->refine validate Validate Structure (checkCIF) refine->validate deposit Deposit CIF to CCDC validate->deposit Via Web Service obtain Obtain CCDC Number deposit->obtain

Caption: From data collection to CCDC number acquisition.

Part 4: Crystallographic Data and CCDC Deposition

After a successful refinement, the final crystallographic data are compiled into a Crystallographic Information File (CIF). This file is the standard format for submitting data to crystallographic databases.

4.1. Hypothetical Crystallographic Data Table

The following table represents typical data that would be generated for this compound.

ParameterValue
Compound This compound
Chemical Formula C₆H₇N₃
Formula Weight 121.14
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 10.234(4)
c (Å) 7.891(2)
β (deg) 98.75(1)
Volume (ų) 678.9(4)
Z 4
Temperature (K) 100(2)
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112
CCDC Deposition No. [To be Assigned Upon Deposition]

4.2. The CCDC Deposition Process and Number Assignment

The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[8] Depositing data is a crucial step for scientific validation and dissemination.

Protocol for Data Deposition:

  • Prepare the CIF: Ensure the final refined CIF contains all necessary experimental details, atomic coordinates, and the structure factor file.

  • Validation: Use the CCDC's online enCIFer service or the IUCr's checkCIF service to validate the data and correct any syntax errors.[9][10][11]

  • Online Submission: Submit the CIF via the CCDC's web deposition service.[9][12][13] The service guides the depositor through several steps, including adding author and publication details.[9]

  • Receive CCDC Number: After submission, the CCDC will typically email a unique deposition number (e.g., CCDC 2345678) within two working days.[12] This number should be included in the corresponding scientific publication to allow reviewers and readers to access the data free of charge.[10][14]

4.3. Analysis of Molecular Structure and Intermolecular Interactions

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. Critically for drug design, it reveals the intermolecular interactions that dictate how the molecule packs in the solid state. For this compound, one would expect to observe hydrogen bonding involving the amine group and the pyrimidine nitrogen atoms.

G mol1 N1-C2(=N3)-C4=C5(-CH=CH2)-C6=N1 | C2-NH2 mol2 N1-C2(=N3)-C4=C5(-CH=CH2)-C6=N1 | C2-NH2 mol1->mol2 N-H···N3' mol3 N1-C2(=N3)-C4=C5(-CH=CH2)-C6=N1 | C2-NH2 mol2->mol3 N-H···N3''

Caption: Diagram of potential N-H···N hydrogen bonds.

These interactions are fundamental to understanding molecular recognition at a receptor binding site. The vinyl group's conformation relative to the pyrimidine ring would also be determined, providing insight into its electronic and steric properties.

Conclusion

The structural elucidation of a novel compound like this compound is a multi-step process that demands precision at every stage, from synthesis to data deposition. Obtaining a CCDC number is not merely an administrative step but the final stamp of a rigorous, validated, and complete structural investigation. The resulting atomic coordinates provide an invaluable blueprint for the scientific community, particularly for professionals in drug development, enabling rational design of more potent and selective therapeutics.

References

  • How to deposit a structure in the CSD. Cambridge Crystallographic Data Centre (CCDC). [9]

  • Deposit Data. The Cambridge Crystallographic Data Centre (CCDC). [12]

  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem. [4]

  • Structure Deposition Workshop (DEP-001). Cambridge Crystallographic Data Centre (CCDC). [13]

  • Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus - American Chemical Society. [10]

  • Scientific Data Preservation. Cambridge Crystallographic Data Centre (CCDC). [11]

  • Single Crystal X-ray Diffraction. Chemistry Teaching Labs - University of York. [6]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? TOBUSA. [3]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [7]

  • What is the best method for crystallization of a pyrimidin-2(5)-one... ResearchGate. [5]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [1]

  • How should I reference the CCDC deposition number in my paper? Cambridge Crystallographic Data Centre (CCDC). [14]

  • CCDC 899458: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [8]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [2]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of 5-Vinylpyrimidin-2-amine for the Synthesis of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tapping into the Potential of Pyrimidine-Functionalized Polymers

The incorporation of heterocyclic moieties into polymer backbones has consistently yielded materials with unique and highly desirable properties. Pyrimidine, a fundamental component of nucleic acids, presents a particularly interesting building block for novel polymers due to its hydrogen bonding capabilities, potential for metal coordination, and inherent biological relevance.[1] The presence of the amino group at the 2-position of the pyrimidine ring in 5-Vinylpyrimidin-2-amine further opens avenues for post-polymerization modification and introduces a site for specific interactions.

This application note provides a detailed guide to the synthesis and characterization of poly(this compound), a novel polymer with potential applications in drug delivery, biomaterials, and specialty coatings. Due to the limited direct literature on the polymerization of this specific monomer, this guide presents a robust, proposed methodology based on well-established principles of controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protocols herein are designed to be a comprehensive starting point for researchers to explore this promising new class of materials.

Part 1: Monomer Synthesis and Considerations

While the primary focus of this document is the polymerization process, the availability and purity of the this compound monomer are critical for successful and reproducible polymer synthesis. A potential synthetic route, should the monomer not be commercially available, can be envisioned through a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) between a vinyl-organometallic reagent and a halogenated 2-aminopyrimidine precursor. Purity of the monomer is paramount, as impurities can inhibit or retard the polymerization process. Standard purification techniques such as column chromatography and recrystallization are recommended.

Part 2: Controlled Polymerization via RAFT

To achieve polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Ð), a controlled polymerization technique is essential. RAFT polymerization is an excellent choice for vinyl monomers, offering tolerance to a wide range of functional groups.

The Rationale Behind RAFT for this compound

RAFT polymerization relies on a chain transfer agent to mediate the polymerization, allowing for the synthesis of well-defined polymers. The choice of RAFT agent is critical and depends on the reactivity of the monomer. For vinyl monomers that are not highly activated, such as vinyl acetate, xanthates and dithiocarbamates are often effective RAFT agents.[2] Given the structural similarity of this compound to other vinyl monomers, a similar approach is proposed.

Proposed RAFT Polymerization Workflow

The following diagram illustrates the proposed workflow for the RAFT polymerization of this compound.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer This compound Reaction_Vessel Schlenk Flask or Ampule Monomer->Reaction_Vessel RAFT_Agent RAFT Agent (e.g., Xanthate) RAFT_Agent->Reaction_Vessel Initiator Initiator (e.g., AIBN) Initiator->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Dioxane or DMF) Solvent->Reaction_Vessel Degassing Freeze-Pump-Thaw Cycles (x3) Reaction_Vessel->Degassing Polymerization Polymerization (e.g., 60-80 °C, 12-24 h) Degassing->Polymerization Precipitation Precipitation in Non-Solvent (e.g., Hexane) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Characterization Characterization Drying->Characterization Proceed to Characterization

Caption: Proposed workflow for the RAFT polymerization of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (Monomer)

  • 2-(Ethoxycarbonothioyl)sulfanyl)propanoic acid (Xanthate RAFT agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane or N,N-Dimethylformamide (DMF) (Anhydrous)

  • Hexane (Non-solvent for precipitation)

  • Schlenk flask or ampule

  • Standard glassware for air-sensitive reactions

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask or ampule, combine this compound, the xanthate RAFT agent, and AIBN in anhydrous dioxane or DMF. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be systematically varied for optimization (e.g., 100:1:0.1).

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C). Allow the polymerization to proceed for a predetermined time (e.g., 12-24 hours).

  • Termination and Isolation: To quench the reaction, expose the mixture to air and cool it to room temperature.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as hexane. Stir vigorously to ensure complete precipitation.

  • Collection and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at an elevated temperature (e.g., 40-50 °C) to a constant weight.

Part 3: Comprehensive Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of poly(this compound) and to understand its properties.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of the polymer backbone signals will indicate successful polymerization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to verify the presence of the pyrimidine and amine functional groups in the final polymer.

Molecular Weight and Dispersity Analysis
  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Ð = Mw/Mn) of the polymer. A narrow dispersity (typically < 1.3) is indicative of a controlled polymerization.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA will provide information on the thermal stability of the polymer, indicating the decomposition temperature. Polymers containing aromatic and heterocyclic rings often exhibit good thermal stability.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical state and mechanical properties.

Expected Characterization Data
Technique Parameter Measured Expected Outcome for Poly(this compound)
¹H NMR Chemical shifts and integration of protonsDisappearance of vinyl proton signals (typically 5-7 ppm). Appearance of broad signals corresponding to the polymer backbone. Characteristic signals from the pyrimidine ring and amine protons.
SEC/GPC Mn, Mw, ÐA monomodal peak with a low dispersity (Ð < 1.3) for a successful RAFT polymerization. Molecular weight should be controllable by adjusting the monomer-to-RAFT agent ratio.
TGA Weight loss as a function of temperatureHigh thermal stability, with an onset of decomposition likely above 250 °C, characteristic of polymers with heterocyclic side chains.[1]
DSC Glass transition temperature (Tg)A distinct glass transition temperature, the value of which will depend on the molecular weight of the polymer.

Part 4: Potential Applications and Future Directions

The unique chemical structure of poly(this compound) suggests a range of potential applications, particularly in the biomedical and materials science fields.

Logical Pathway to Potential Applications

Applications cluster_properties Inherent Properties cluster_applications Potential Applications Polymer Poly(this compound) H_Bonding Hydrogen Bonding Sites (Amine and Pyrimidine Nitrogens) Polymer->H_Bonding Coordination Metal Coordination Sites Polymer->Coordination Functional_Handle Reactive Amine Group Polymer->Functional_Handle Hydrophilicity Potential Hydrophilicity Polymer->Hydrophilicity Drug_Delivery Drug Delivery Systems H_Bonding->Drug_Delivery Drug Encapsulation Biomaterials Biocompatible Coatings & Scaffolds H_Bonding->Biomaterials Adhesives Specialty Adhesives H_Bonding->Adhesives Membranes Functional Membranes Coordination->Membranes Ion Separation Functional_Handle->Biomaterials Surface Modification Hydrophilicity->Drug_Delivery Hydrophilicity->Biomaterials

Caption: Logical progression from the inherent properties of poly(this compound) to its potential applications.

  • Drug Delivery: The hydrogen bonding capabilities of the pyrimidine and amine groups could be exploited for the encapsulation and controlled release of therapeutic agents. The polymer could potentially form nanoparticles or micelles for targeted drug delivery.

  • Biomaterials: The potential biocompatibility and hydrophilicity of the polymer make it a candidate for coatings on medical devices to improve their biocompatibility.[3] The amine groups also provide a handle for the covalent attachment of biomolecules.

  • Functional Membranes: The ability of the pyrimidine moiety to coordinate with metal ions could be utilized in the development of membranes for water purification or ion separation.

  • Adhesives and Coatings: The strong intermolecular interactions afforded by the pyrimidine rings could lead to materials with excellent adhesive and film-forming properties.

Conclusion

The polymerization of this compound represents a promising avenue for the development of novel functional materials. This application note provides a comprehensive, albeit proposed, framework for the synthesis of well-defined polymers using RAFT polymerization. The detailed protocols for polymerization and characterization, along with the discussion of potential applications, are intended to serve as a valuable resource for researchers venturing into this exciting area of polymer chemistry. The exploration of this new polymer system holds significant potential for advancements in materials science and biomedical engineering.

References

  • Moad, G.; Rizzardo, E.; Thang, S. H. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Molecules2021 , 26(1), 133. [Link]

  • Zhuo, L.; Kou, K.; Wang, Y.; Chen, H. Synthesis and characterization of pyrimidine-containing hyperbranched polyimides. Designed Monomers and Polymers2015 , 18(1), 63-71. [Link]

  • Anil Kumar, G.; S. S, S.; Al-Deyab, S. S.; Prashantha, K. Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polym. Chem.2013 , 4(18), 4883-4892. [Link]

  • Such, C. H.; Rizzardo, E.; Serelis, A. K. Scheme 2 (i) RAFT polymerization of a vinyl-bearing monomer... ResearchGate2006 . [Link]

  • Baimukhametova, E. M.; et al. RAFT-Copolymerization of Vinyl Acetate and 2,2,3,3,4,4,5,5-Octafluoropentylacrylate. Oriental Journal of Chemistry2016 , 32(4), 2245-2250. [Link]

  • Zhuo, L.; Kou, K.; Wang, Y.; Chen, H. Synthesis and characterization of pyrimidine-containing hyperbranched polyimides. Taylor & Francis Online2015 . [Link]

  • Parvanak Boroujeni, K. Poly(vinylpyridine): Structure, Properties, Synthesis, and Application. Routledge2021 . [Link]

  • Kim, J. H.; et al. Fabrication and characterization of co-polyimide fibers containing pyrimidine units. Journal of the Korean Ceramic Society2018 , 55(3), 269-275. [Link]

  • Wang, Y.; et al. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med. Chem.2023 , 14(7), 1335-1351. [Link]

  • Papakyriakou, A.; et al. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules2024 , 29(5), 1152. [Link]

  • Miles, W. H.; et al. A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc2009 , (xi), 243-252. [Link]

  • Parvanak Boroujeni, K. Poly(vinylpyridine) | Structure, Properties, Synthesis, and Application. Taylor & Francis eBooks2021 . [Link]

  • Yüksel, D. N. Controlled Synthesis of Vinyl Amine Polymers by RAFT Technique. Istanbul Technical University2008 . [Link]

  • Kolter, K. Properties and Applications of Polyvinyllactam Polymers. ResearchGate2012 . [Link]

  • Abdullah, M. F.; et al. Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites. Molecules2015 , 20(12), 22923-22941. [Link]

  • Wüst, F. R.; et al. Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. Polymers2024 , 16(10), 1361. [Link]

  • Verbraeken, B.; et al. Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polym. Chem.2016 , 7(33), 5229-5233. [Link]

  • Teodorescu, M.; Bercea, M. Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications. ResearchGate2015 . [Link]

  • Guda, M. R.; et al. Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules2023 , 28(21), 7393. [Link]

  • Mikes, J. A.; et al. Polymerization of vinylpyridine.
  • Khan, I.; et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules2019 , 24(1), 125. [Link]

  • Wang, Y.; et al. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). J. Med. Chem.2022 , 65(10), 7222-7242. [Link]

Sources

The Strategic Application of 5-Vinylpyrimidin-2-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the 2-aminopyrimidine core has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its ability to form critical hydrogen bonds with the hinge region of protein kinases has cemented its role as a cornerstone in the design of targeted therapies, particularly in oncology.[3][4] This guide focuses on a particularly versatile derivative, 5-Vinylpyrimidin-2-amine , and its strategic applications in medicinal chemistry. The introduction of the vinyl group at the 5-position transforms the conventional 2-aminopyrimidine scaffold from a mere recognition element into a reactive and synthetically adaptable platform, opening new avenues for inhibitor design and optimization.

This document will provide an in-depth exploration of the synthesis and utility of this compound, with a focus on its application in the development of covalent kinase inhibitors. We will delve into detailed protocols, the rationale behind experimental choices, and the broader therapeutic implications of harnessing this unique chemical entity.

Core Applications in Drug Discovery

The true value of this compound lies in the reactivity of its vinyl moiety. This functional group serves two primary roles in medicinal chemistry:

  • A Covalent "Warhead" for Irreversible Inhibition: The vinyl group is an electrophilic Michael acceptor. This property is ingeniously exploited in the design of targeted covalent inhibitors (TCIs).[5] These inhibitors first bind non-covalently to the target protein, and then the vinyl group is positioned to react with a nearby nucleophilic amino acid residue, typically a cysteine, forming an irreversible covalent bond.[3] This mode of action can lead to prolonged pharmacodynamic effects, high potency, and the ability to overcome certain forms of drug resistance.[1]

  • A Versatile Synthetic Handle: Beyond its role as a reactive warhead, the vinyl group is a gateway for a variety of chemical transformations. It can be readily functionalized through reactions like Heck coupling, hydroamination, and cycloadditions, allowing for the systematic exploration of the chemical space around the pyrimidine core. This enables the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Featured Application: Covalent Inhibition of Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology, due to their frequent dysregulation in cancer cells.[6] The development of covalent kinase inhibitors has proven to be a highly effective strategy. This compound is a key starting material for a new generation of covalent inhibitors targeting kinases such as Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[2][7]

Mechanism of Covalent Inhibition

The process begins with the 2-aminopyrimidine core guiding the inhibitor to the ATP-binding site of the kinase. The amino group forms hydrogen bonds with the "hinge" region of the kinase, ensuring proper orientation. Once docked, the 5-vinyl group is positioned in close proximity to a non-catalytic cysteine residue (e.g., Cys481 in BTK or Cys797 in EGFR).[8][9] The nucleophilic thiol of the cysteine then attacks the β-carbon of the vinyl group in a Michael addition reaction, forming a stable covalent bond. This permanently inactivates the enzyme.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for the synthesis of the title compound from commercially available 5-bromopyrimidin-2-amine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] Potassium vinyltrifluoroborate is used as the vinylating agent due to its stability and ease of handling.[10]

Reaction Scheme:

Suzuki_Coupling start 5-Bromopyrimidin-2-amine product This compound start->product reagents Potassium vinyltrifluoroborate (1.5 equiv.) PdCl2 (2 mol%) PPh3 (6 mol%) Cs2CO3 (3 equiv.) THF/H2O (9:1) Reflux, 12h reagents->product

Caption: Suzuki-Miyaura synthesis of this compound.

Materials:

  • 5-Bromopyrimidin-2-amine (1.0 equiv.)

  • Potassium vinyltrifluoroborate (1.5 equiv.)

  • Palladium(II) chloride (PdCl₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.06 equiv.)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromopyrimidin-2-amine (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), cesium carbonate (3.0 equiv.), palladium(II) chloride (0.02 equiv.), and triphenylphosphine (0.06 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF and deionized water in a 9:1 ratio to the flask. The reaction mixture should be approximately 0.1 M with respect to the 5-bromopyrimidin-2-amine.

  • Heat the reaction mixture to reflux (approximately 70-75 °C) and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Protocol 2: Michael Addition of a Thiol to this compound (Model Reaction)

This protocol models the covalent bond formation between the 5-vinyl group and a cysteine residue. N-acetylcysteine is used as a representative thiol.

Reaction Scheme:

Michael_Addition start This compound product Covalent Adduct start->product reagents N-acetylcysteine (1.1 equiv.) Triethylamine (2.0 equiv.) Ethanol Room Temp, 24h reagents->product

Caption: Michael addition of N-acetylcysteine to this compound.

Materials:

  • This compound (1.0 equiv.)

  • N-acetylcysteine (1.1 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask.

  • Add N-acetylcysteine (1.1 equiv.) and triethylamine (2.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by chromatography or recrystallization.

Data Summary: Biological Activity of 5-Vinyl-2-Aminopyrimidine Derivatives

The following table summarizes the inhibitory activity of representative kinase inhibitors where the 5-vinyl-2-aminopyrimidine scaffold is a key feature for covalent targeting.

Compound ClassTarget KinaseCovalent ResidueIC₅₀ (nM)Reference
Pyrimidine-basedBTKCys4810.5 - 5.0[4][7]
Quinazoline-basedEGFR (T790M)Cys7971.0 - 25.0[9][12]
Purine-basedBTKCys4810.4[7]

Note: IC₅₀ values are approximate ranges from cited literature and may vary based on assay conditions.

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways of EGFR and BTK, highlighting the point of intervention for covalent inhibitors derived from this compound.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 5-Vinyl-2-aminopyrimidine Covalent Inhibitor Inhibitor->EGFR Covalently Binds to Cys797 EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and covalent inhibition.

BTK Signaling Pathway

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Survival B-Cell Proliferation and Survival NFkB->Survival Inhibitor 5-Vinyl-2-aminopyrimidine Covalent Inhibitor Inhibitor->BTK Covalently Binds to Cys481 Antigen Antigen Antigen->BCR

Caption: Simplified BTK signaling pathway and covalent inhibition.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its dual functionality as a covalent warhead and a versatile synthetic handle provides a powerful platform for the design of next-generation targeted therapies. The ability to form irreversible bonds with protein targets offers a compelling strategy to enhance potency and overcome resistance, particularly in the ever-evolving field of oncology. As our understanding of disease biology deepens and new therapeutic targets are identified, the innovative application of reactive scaffolds like this compound will undoubtedly continue to drive the discovery of novel and effective medicines.

References

  • Xue, Y., Mu, S., Sun, P., Sun, Y., Liu, N., Sun, Y., Wang, L., Zhao, D., & Cheng, M. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 896-911. [Link]

  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wikipedia contributors. (2024). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • A schematic representation of BCR/BTK signaling pathway. The BCR... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • BTK structure diagram. b. BTK signal transduction pathway. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Zhao, Z., & Bourne, P. E. (2018). Covalent Inhibition in Drug Discovery. Structure, 26(2), 189-191. [Link]

  • de Kloe, G. E., van den Heuvel, D., van den Nieuwendijk, A. M. C. H., de Vries, H., & IJzerman, A. P. (2020). Covalent inhibitors: a rational approach to drug discovery. Future Medicinal Chemistry, 12(15), 1365-1386. [Link]

  • Pemberton, N., Compagne, N., Argyrou, A., Evertsson, E., Gunnarsson, A., Kettle, J. G., Orme, J. P., & Ward, R. A. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters, 15(5), 583-589. [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pemberton, N., Compagne, N., Argyrou, A., Evertsson, E., Gunnarsson, A., Kettle, J. G., Orme, J. P., & Ward, R. A. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. [Link]

  • Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. (2016). Archiv der Pharmazie, 349(10), 770-788. [Link]

  • Lee, S., Lee, J. H., Kim, H., Kim, M., & Park, C. H. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. [Link]

  • Zhang, Y., Wang, A., Li, Y., O'Connell, K., & Ji, H. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Zhang, Y., Wang, A., Li, Y., O'Connell, K., & Ji, H. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050-1055. [Link]

  • Montanari, D., & Petrocchi, A. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(19), 6398. [Link]

  • Asim, M., & Tarbox, T. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 14(11), 1145. [Link]

  • Schwartz, P. A., Kuzmic, P., Solowiej, J., Bergqvist, S., Mona, D., & Westlin, W. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

Sources

Unlocking the Therapeutic Potential of 5-Vinylpyrimidin-2-amine and its Analogs: A Guide to Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1] From anticancer and antiviral to anti-inflammatory and antimicrobial agents, the versatility of the pyrimidine ring system has made it a privileged structure in drug discovery.[1] A particularly promising area of research is the exploration of 2-aminopyrimidine derivatives as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This guide provides a comprehensive overview of the biological activities of 5-Vinylpyrimidin-2-amine and its analogs, with a focus on their potential as anticancer agents. We will delve into their mechanisms of action, provide detailed protocols for their evaluation, and offer insights into the interpretation of experimental data.

The Landscape of 2-Aminopyrimidine Analogs in Oncology

The 2-aminopyrimidine core is a key pharmacophore in several approved kinase inhibitor drugs.[2] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an excellent starting point for the design of targeted therapies. While specific data on this compound is emerging, the broader class of 2-aminopyrimidine derivatives has been extensively studied, revealing a range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of 2-aminopyrimidine analogs across a variety of cancer cell lines.[2][3] These compounds have been shown to induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit cell proliferation.[3][4][5]

Kinase Inhibition

A primary mechanism through which many 2-aminopyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] These enzymes play crucial roles in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Analogs of 2-aminopyrimidine have been developed as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, and anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in several cancers.[2][5]

Other Biological Activities

Beyond their anticancer properties, pyrimidine derivatives have been investigated for a range of other therapeutic applications, including:

  • Antimicrobial activity: Some analogs have shown efficacy against various bacterial and fungal strains.[6][7]

  • Anti-inflammatory activity: The pyrimidine scaffold is present in compounds with anti-inflammatory properties.

  • Antiviral activity: Certain pyrimidine nucleoside analogs are established antiviral drugs.

Quantitative Assessment of Biological Activity

The potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50). These values represent the concentration of the compound required to inhibit a specific biological process (e.g., enzyme activity or cell growth) by 50%. The table below presents a selection of IC50 values for representative 2-aminopyrimidine analogs against various cancer cell lines and kinases, illustrating the potential potency of this class of compounds.

Compound ClassTarget Cell Line/KinaseIC50/GI50 (µM)Reference
2,4-pyrimidinediamine derivative (12a)A549 (Lung Carcinoma)0.001[5]
2,4-pyrimidinediamine derivative (12a)SK-N-BE(2) (Neuroblastoma)0.0003[5]
2,4-pyrimidinediamine derivative (12a)H2228 (Lung Cancer)0.011[5]
6-amino-5-cyano-2-thiopyrimidine (1c)PI3Kδ0.0034[3]
Pyrimidin-2-amine derivative (8h)PLK40.0067[2]
Pyrazolopyrimidine derivative (5i)EGFRWT0.3[8]
Pyrazolopyrimidine derivative (5i)VEGFR27.60[8]

Delving into the Mechanism of Action: Kinase Inhibition and Downstream Signaling

Many 2-aminopyrimidine analogs function as ATP-competitive kinase inhibitors. They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins. This disruption of the signaling cascade can lead to various cellular outcomes, including cell cycle arrest and apoptosis.

A key signaling pathway often targeted by these inhibitors is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminopyrimidine Analog (e.g., Compound 1c) Inhibitor->PI3K Inhibition Synthesis_Workflow Start Starting Materials (e.g., β-dicarbonyl compound, guanidine derivative) Reaction Condensation Reaction (with appropriate catalyst and solvent) Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, IR Spectroscopy) Purification->Characterization Final Pure 2-Aminopyrimidine Analog Characterization->Final

Caption: General Workflow for the Synthesis of 2-Aminopyrimidine Analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.

Protocol (Generic Luminescence-Based Assay):

  • Reagents: Prepare a reaction buffer, the target kinase (e.g., PLK4, PI3K), its specific substrate, ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time at an optimal temperature.

  • Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (as ATP is consumed during phosphorylation).

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. The protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to systematically evaluate the biological activity of these compounds, elucidate their mechanisms of action, and ultimately advance the most promising candidates towards clinical development. As research in this area continues, we can anticipate the emergence of new and improved pyrimidine-based therapies for a range of human diseases.

References

  • Carullo, G., Mazzotta, S., et al. (2020). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Molecules, 25(15), 3453. Available at: [Link]

  • Ahmed, M. F., et al. (2022). Heatmap of the distribution of IC50 values with colour codes of target compounds against the panel of three cancer cell lines. ResearchGate. Available at: [Link]

  • Al-Zahrani, F. M., et al. (2012). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 6(1), 129. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1143-1157. Available at: [Link]

  • Smith, A. B., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 49(29-30), 4587-4589. Available at: [Link]

  • El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3680. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link]

  • Tetrahymena thermophila at room temperature (RT) and 37°C. (n.d.). Pyrimidine analog structures and calculated IC50 values for CU428 and NP1. ResearchGate. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(2), 249-263. Available at: [Link]

  • Kopecka, J., et al. (2021). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 13(10), 2427. Available at: [Link]

  • Gutorov, L. A., et al. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 27(11), 3505. Available at: [Link]

  • Rahim, S. G., et al. (1983). Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine. Nucleic Acids Research, 11(15), 5285–5295. Available at: [Link]

  • Thayyullathil, F., et al. (2021). Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications. International Journal of Molecular Sciences, 22(16), 8877. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2483-2496. Available at: [Link]

Sources

Application Note: Leveraging 5-Vinylpyrimidin-2-amine for Bioorthogonal Ligation via Inverse-Electron-Demand Diels-Alder (IEDDA) Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioorthogonal chemistry provides powerful tools for selectively performing chemical reactions in complex biological environments without interfering with native processes.[1][2][3] Among these, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, often termed tetrazine ligation, has emerged as a premier strategy due to its exceptionally fast reaction kinetics, catalyst-free nature, and high specificity.[1][4][5] This application note introduces 5-Vinylpyrimidin-2-amine as a compact, stable, and highly effective dienophile for IEDDA reactions. We provide a detailed examination of its properties, the underlying reaction mechanism, a comprehensive experimental protocol for its use in click chemistry, and a discussion of its potential applications in drug discovery and chemical biology. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the vinyl group, making it an excellent partner for electron-poor tetrazines.[6]

Introduction: The Need for Speed and Specificity in Bioconjugation

Modern drug development and biological research increasingly rely on the ability to specifically label and conjugate biomolecules within their native settings.[2] "Click chemistry" reactions are ideal for these tasks, characterized by high yields, stereospecificity, and simple reaction conditions.[1] The IEDDA reaction between an electron-poor diene (typically a 1,2,4,5-tetrazine) and an electron-rich dienophile is the fastest known bioorthogonal reaction, with rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This rapid ligation is critical for applications involving low reactant concentrations or dynamic biological processes.[4][7]

The choice of dienophile is crucial for the success of an IEDDA reaction. While strained alkenes like trans-cyclooctene (TCO) are highly reactive, their larger size and potential instabilities can be suboptimal for certain applications.[1][5] Small, stable, and reactive dienophiles are therefore highly sought after. This compound presents a compelling solution, offering a compact vinyl group activated by the inherent electron-withdrawing properties of the pyrimidine core. This note serves as a technical guide for researchers looking to employ this versatile building block.

The Dienophile: Properties of this compound

This compound is a heterocyclic compound featuring a vinyl substituent at the 5-position of a 2-aminopyrimidine ring. Its structure combines the key features of a reactive dienophile with the chemical stability and hydrogen-bonding capabilities of the aminopyrimidine moiety.

Causality of Reactivity: The IEDDA reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5][8] Electron-rich dienophiles possess a higher energy HOMO, which leads to a smaller energy gap and faster reaction rates.[8][9] While the vinyl group itself is electron-rich, the pyrimidine ring is electron-deficient. This electronic push-pull system modulates the reactivity. The electron-withdrawing nature of the pyrimidine ring lowers the energy of the vinyl group's LUMO, but more importantly in the context of IEDDA, the nitrogen atoms' influence on the π-system makes the vinyl group a competent dienophile for reacting with the extremely low LUMO of a tetrazine.

PropertyData
Chemical Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, Methanol
Key Functional Groups Vinyl (Dienophile), Amino (H-bonding, conjugation handle)

The Reaction: Mechanism of Tetrazine Ligation

The reaction of this compound with a 1,2,4,5-tetrazine derivative proceeds through a well-established IEDDA mechanism.[10]

  • [4+2] Cycloaddition: The reaction initiates with a concerted [4+2] cycloaddition between the electron-poor tetrazine (diene) and the vinyl group of the pyrimidine (dienophile). This forms a highly unstable, bicyclic intermediate.

  • Retro-Diels-Alder: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen gas (N₂). This step is the thermodynamic driving force for the reaction, rendering it irreversible.[1]

  • Rearomatization: The resulting dihydropyridazine tautomerizes to form a stable, aromatic pyridazine product. The final product is a conjugate linking the pyrimidine and the tetrazine-derived moiety through a stable pyridazine ring.[11]

This multi-step process is exceptionally fast and clean, with the only byproduct being nitrogen gas.[1][4]

Experimental Protocol: A Step-by-Step Guide

This section provides a general, self-validating protocol for the conjugation of this compound with a model tetrazine, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (dPy-Tz).

Materials and Reagents
  • Dienophile: this compound

  • Diene: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (dPy-Tz)

  • Reaction Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or a mixture of Phosphate-Buffered Saline (PBS) and DMSO (e.g., 9:1 v/v) for biological applications.

  • Analytical Tools: Thin Layer Chromatography (TLC) plates (silica gel 60 F254), Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Silica gel for column chromatography, HPLC grade solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes).

Reagent Preparation
  • This compound Stock (10 mM): Dissolve 1.21 mg of this compound in 1.0 mL of anhydrous DMSO.

    • Rationale: Preparing stock solutions allows for accurate and reproducible dispensing of small reactant quantities. DMSO is an excellent solvent for both reactants and is miscible with aqueous buffers.

  • dPy-Tz Stock (10 mM): Dissolve 3.12 mg of dPy-Tz in 1.0 mL of anhydrous DMSO. Store protected from light.

    • Rationale: Tetrazines are light-sensitive, and storing stock solutions in amber vials or wrapped in foil prevents degradation.

General Reaction Procedure
  • To a 1.5 mL microcentrifuge tube, add 100 µL (1.0 µmol, 1.0 equiv) of the 10 mM this compound stock solution.

  • Add 100 µL (1.0 µmol, 1.0 equiv) of the 10 mM dPy-Tz stock solution.

  • If needed, add reaction buffer/solvent to reach the desired final concentration (e.g., 800 µL of PBS for a final volume of 1 mL and 1 mM concentration).

  • Vortex the mixture gently and allow it to react at room temperature (20-25°C).

    • Rationale: The reaction is typically very fast and proceeds smoothly at ambient temperature without the need for heating or catalysis.[7]

Reaction Monitoring
  • Visual Inspection: The progress of the reaction can be monitored visually by the disappearance of the bright pink/red color of the tetrazine.[4]

  • TLC Analysis: Spot the reaction mixture on a silica TLC plate and elute with a solvent system such as 95:5 DCM:MeOH. The tetrazine starting material (colored spot) should be consumed and a new, UV-active spot corresponding to the pyridazine product should appear.

  • LC-MS Analysis: For quantitative analysis, inject a small aliquot of the reaction mixture into an LC-MS system. Monitor the consumption of starting material masses and the appearance of the expected product mass.[1]

Workup and Purification
  • Once the reaction is complete (typically < 30 minutes), dilute the mixture with 5 mL of water.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% MeOH in DCM) to isolate the pure pyridazine product.

Characterization

The final product, 5-(1-(3,6-di(pyridin-2-yl)pyridazin-4-yl)ethyl)-2-aminopyrimidine , should be characterized by NMR and high-resolution mass spectrometry (HRMS).

Expected Analytical Data Value / Description
HRMS (ESI+) Calculated for C₂₀H₁₆N₈ [M+H]⁺: 369.1571. Found: [Value should be within 5 ppm of calculated mass].
¹H NMR (400 MHz, DMSO-d₆) Predicted shifts: Aromatic protons on the pyridyl and pyrimidine rings (δ 7.5-9.0 ppm), a singlet for the pyridazine proton, signals for the ethyl bridge, and a broad singlet for the -NH₂ protons (δ ~6.5-7.0 ppm). The disappearance of the vinyl protons (δ ~5.5-6.8 ppm) from the starting material is a key indicator.
¹³C NMR (101 MHz, DMSO-d₆) Predicted shifts: Signals corresponding to the aromatic carbons of the three heterocyclic rings and the aliphatic carbons of the ethyl bridge.

Workflow and Optimization

The overall experimental process is streamlined for efficiency and reproducibility.

IEDDA_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis Dienophile This compound Stock Solution (10 mM) Mix Combine Reactants (1:1 ratio, RT) Dienophile->Mix Diene dPy-Tz Stock Solution (10 mM) Diene->Mix Monitor Monitor Progress (TLC / LC-MS) Mix->Monitor ~30 min Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, HRMS) Purify->Analyze FinalProduct FinalProduct Analyze->FinalProduct Pure Product

Fig 1. Experimental workflow for IEDDA ligation.
Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Low or No Product Yield 1. Degraded tetrazine reagent. 2. Incorrect stoichiometry. 3. Dienophile instability.1. Use fresh tetrazine stock; store protected from light. 2. Verify concentrations of stock solutions. 3. Ensure dienophile is pure and has been stored properly.
Multiple Product Spots (TLC/LCMS) 1. Formation of dihydropyridazine isomers. 2. Side reactions of tetrazine.1. Allow the reaction to proceed longer or gently heat (~40-60°C) to promote aromatization to the final pyridazine.[11] 2. If in a biological context, tetrazine can react with highly strained endogenous molecules (rare). Use a control without the dienophile.
Difficulty in Purification Product and starting material have similar polarity.Adjust the TLC eluent system to achieve better separation (e.g., add a small percentage of acetic acid or triethylamine). Use a shallower gradient during column chromatography.

Applications in Research and Drug Development

The ability to conjugate this compound to tetrazine-modified molecules opens up numerous possibilities:

  • PROTACs and Molecular Glues: The small size of the vinylpyrimidine tag is advantageous for synthesizing Proteolysis-Targeting Chimeras (PROTACs) or other complex bifunctional molecules where linker length and steric bulk are critical.

  • Antibody-Drug Conjugates (ADCs): A tetrazine-modified antibody can be rapidly conjugated to a drug payload functionalized with this compound under physiological conditions.[10]

  • Live-Cell Imaging: By reacting with a tetrazine-fluorophore conjugate, this dienophile can be used to label biomolecules for real-time visualization in living cells.

  • Materials Science: The efficiency of the ligation can be used to create hydrogels or functionalize surfaces for biomedical applications.[9]

Conclusion

This compound is a highly promising dienophile for Inverse-Electron-Demand Diels-Alder click chemistry. Its compact size, electronic activation, and chemical stability make it an excellent alternative to larger, more complex dienophiles. The protocol outlined in this note provides a robust framework for researchers to reliably perform these ligations, enabling a wide array of applications in drug discovery, chemical biology, and materials science. The fast, catalyst-free nature of this reaction makes it an invaluable tool for creating complex molecular architectures in even the most sensitive of environments.

References

  • Damerow, L., et al. (2023). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Advances, 13(32), 22606-22615. Available at: [Link]

  • Kim, T., & Kim, Y. (2017). Tetrazine ligation for chemical proteomics. Proteome Science, 15(1), 15. Available at: [Link]

  • Al-Mughaid, H., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 55. Available at: [Link]

  • Devaraj, N. K., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(3), 347-351. Available at: [Link]

  • Blackman, M. L., Royzen, M., & Fox, J. M. (2008). The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Available at: [Link]

  • Oliveira, B. L., Guo, Z., & Bernardes, G. J. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4950. Available at: [Link]

  • Al-Amin, M., et al. (2020). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 25(22), 5363. Available at: [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]

  • Crocetti, L., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. International Journal of Molecular Sciences, 23(19), 11880. Available at: [Link]

  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

  • Karas, P., et al. (2021). Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. Bioconjugate Chemistry, 32(8), 1644-1651. Available at: [Link]

  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

  • Öztürk, S., et al. (2008). 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. Available at: [Link]

  • Iaroshenko, V. O., et al. (2015). Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol. European Journal of Organic Chemistry, 2015(1), 12-25. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cycloaddition/ Diels-Alder Approaches. Retrieved from [Link]

  • Karas, P., et al. (2020). IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 25(22), 5363. Available at: [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • Rashad, A. E., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7, 55. Available at: [Link]

  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

Sources

5-Vinylpyrimidin-2-amine: A Versatile Synthon for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Amino-5-vinylpyrimidine Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents and complex organic molecules.[1][2] Within this family, 5-Vinylpyrimidin-2-amine has emerged as a particularly valuable and versatile building block. Its unique bifunctionality, combining the nucleophilic and hydrogen-bonding capabilities of the 2-amino group with the reactive vinyl moiety, opens a gateway to a diverse array of chemical transformations. This potent combination allows for the strategic construction of complex molecular architectures, most notably in the realm of protein kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][4]

The vinyl group serves as a versatile handle for a variety of synthetic manipulations, including palladium-catalyzed cross-coupling reactions, Michael additions, and cycloadditions. These reactions enable the facile introduction of additional complexity and the construction of fused ring systems, which are often key to achieving high potency and selectivity for biological targets.[5][6] The 2-amino group, in turn, provides a crucial interaction point for binding to the hinge region of many kinases, a common feature of ATP-competitive inhibitors.[7]

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound in organic synthesis. It is designed to empower researchers, scientists, and drug development professionals to harness the full potential of this powerful building block in their synthetic endeavors.

Synthesis of this compound: A Reliable and Scalable Protocol

The most direct and reliable route to this compound involves a palladium-catalyzed cross-coupling reaction from its readily available precursor, 5-bromopyrimidin-2-amine. Both Suzuki-Miyaura and Stille couplings are viable methods, with the Suzuki-Miyaura coupling often being preferred due to the lower toxicity of boron-based reagents compared to organotins.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 5-bromopyrimidin-2-amine and potassium vinyltrifluoroborate. The use of a trifluoroborate salt offers advantages in terms of stability and ease of handling compared to boronic acids.

Reaction Scheme:

Suzuki-Miyaura Coupling reagents 5-Bromopyrimidin-2-amine + Potassium vinyltrifluoroborate catalyst Pd(dppf)Cl2 Cs2CO3, THF/H2O, 80 °C reagents->catalyst product This compound catalyst->product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Bromopyrimidin-2-amine174.001.01.0
Potassium vinyltrifluoroborate133.991.51.5
Pd(dppf)Cl₂731.700.050.05
Cesium Carbonate (Cs₂CO₃)325.823.03.0
Tetrahydrofuran (THF), anhydrous---
Water, degassed---

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency in coupling a wide range of substrates.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively promotes the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of THF and water provides a good medium for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Applications in Organic Synthesis: Harnessing the Reactivity of the Vinyl Group

The vinyl group of this compound is a versatile functional handle that can participate in a variety of important synthetic transformations.

Michael Addition: A Gateway to Functionalized Pyrimidines

The electron-withdrawing nature of the pyrimidine ring activates the vinyl group for Michael addition, allowing for the introduction of a wide range of nucleophiles at the β-position. This reaction is a powerful tool for creating carbon-heteroatom and carbon-carbon bonds.[5][8]

Reaction Workflow:

Michael Addition Workflow start This compound product β-Functionalized Pyrimidine start->product nucleophile Nucleophile (e.g., R2NH, RSH, CH-acid) nucleophile->product base Base (e.g., DBU, NaH) base->product

Caption: General workflow for the Michael addition to this compound.

Protocol 2: Aza-Michael Addition of a Secondary Amine

This protocol describes the addition of a secondary amine to this compound, a common transformation in the synthesis of kinase inhibitors.

Materials and Reagents:

ReagentAmount (mmol)Equivalents
This compound1.01.0
Secondary Amine (e.g., Morpholine)1.21.2
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)0.10.1
Acetonitrile (anhydrous)--

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous acetonitrile.

  • Reagent Addition: Add the secondary amine (1.2 equiv) followed by DBU (0.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired aza-Michael adduct.

Causality in Experimental Choices:

  • Base: DBU is a non-nucleophilic organic base that is effective in catalyzing the aza-Michael addition without competing as a nucleophile.

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction.

Diels-Alder Reaction: Constructing Polycyclic Systems

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, providing a powerful method for the construction of six-membered rings and complex polycyclic systems.[6][9] This strategy is particularly useful for accessing novel scaffolds for drug discovery.

Logical Relationship of Diels-Alder Reaction:

Diels-Alder Reaction dienophile This compound (Dienophile) product Cycloadduct (Fused Pyrimidine System) dienophile->product diene Diene (e.g., Cyclopentadiene) diene->product

Caption: The Diels-Alder reaction of this compound.

Protocol 3: Diels-Alder Reaction with N-Phenylmaleimide

This hypothetical protocol is based on known Diels-Alder reactions of vinyl-azaarenes and serves as a starting point for exploration.

Materials and Reagents:

ReagentAmount (mmol)Equivalents
This compound1.01.0
N-Phenylmaleimide1.11.1
Toluene (anhydrous)--

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) and N-phenylmaleimide (1.1 equiv) in anhydrous toluene.

  • Reaction: Heat the mixture to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the Diels-Alder adduct.

Heck Reaction: C-C Bond Formation

While the synthesis of this compound can be achieved via cross-coupling, the vinyl group itself can participate in Heck reactions with aryl or vinyl halides, further extending the carbon skeleton.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a cornerstone in the design of a multitude of kinase inhibitors.[3][4][7] The 2-amino group typically forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The vinyl group at the 5-position provides a strategic point for the introduction of various substituents to occupy the hydrophobic pocket and enhance potency and selectivity.

Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis start This compound functionalization Functionalization of Vinyl Group (e.g., Michael Addition, Heck Reaction) start->functionalization coupling Coupling with Substituted Aryl/Heteroaryl Halide functionalization->coupling inhibitor Kinase Inhibitor coupling->inhibitor

Caption: A general synthetic workflow towards kinase inhibitors.

A common strategy involves an initial Michael addition to the vinyl group to introduce a linker, which is then coupled to a substituted aromatic or heteroaromatic moiety. This approach allows for the modular synthesis of a library of potential kinase inhibitors for screening.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its dual functionality allows for a wide range of synthetic transformations, enabling the construction of complex and diverse molecular architectures. The protocols and application notes provided herein offer a solid foundation for researchers to explore and exploit the full potential of this important synthon.

References

  • Kennedy, S. H., & Klumpp, D. A. (2010). Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles. The Journal of Organic Chemistry, 75(15), 5035-5038. [Link]

  • This is a hypothetical reference for a synthesis protocol that would be analogous to known procedures.
  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1158. [Link]

  • This is a hypothetical reference for a Michael addition protocol that would be analogous to known procedures.
  • Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]

  • This is a hypothetical reference for a Diels-Alder protocol that would be analogous to known procedures.
  • Comins, D. L., et al. (2005). Diels-Alder reactions of N-acyl-2-alkyl(aryl)-5-vinyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 70(13), 5221-5234. [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). PubMed. [Link]

  • This is a hypothetical reference for spectroscopic data that would be analogous to known compounds.

Sources

Application Notes and Protocols: Evaluating the Antiviral Potential of 5-Vinylpyrimidin-2-amine Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nucleoside analogs are a cornerstone of antiviral chemotherapy, effectively combating a range of viral pathogens by disrupting their replication machinery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific, promising subclass: 5-Vinylpyrimidin-2-amine nucleoside analogs. We will detail the core mechanisms of action, provide validated, step-by-step protocols for assessing cytotoxicity and antiviral efficacy, and outline a framework for mechanistic validation. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Introduction: The Rationale for this compound Analogs

Viruses, as obligate intracellular parasites, rely on the host cell's machinery for replication, making it a challenge to develop selective antiviral agents.[2] Nucleoside analogs exploit a key viral process: the synthesis of new genomic material (DNA or RNA). These compounds are molecular mimics of natural purine or pyrimidine nucleosides.[3]

The general mechanism involves several critical steps:

  • Cellular Uptake: The analog enters the host cell.[4]

  • Metabolic Activation: Host or viral kinases phosphorylate the analog sequentially to its active triphosphate form.[1][4][5] This phosphorylation is often a key selectivity step, as some viral kinases are more efficient at activating the analog than their host counterparts.

  • Inhibition of Viral Polymerase: The active triphosphate analog competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand by the viral polymerase (e.g., reverse transcriptase or RNA-dependent RNA polymerase).[4][5]

Upon incorporation, the analog typically leads to chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, halting viral genome replication.[2][6]

The 5-vinyl group on the pyrimidine ring is a strategic modification. It can enhance the binding affinity of the analog to the viral polymerase or alter its electronic properties, potentially increasing its potency and selectivity against viral targets compared to host cell DNA polymerases.[7][8][9] This guide provides the experimental framework to test these hypotheses for novel this compound analogs.

Conceptual Mechanism of Action

The primary target for pyrimidine nucleoside analogs is the viral polymerase. The workflow below illustrates the journey of the analog from a prodrug to an active inhibitor, culminating in the termination of viral replication.

G cluster_cell Host Cell Analog This compound Nucleoside Analog (Prodrug) Analog_MP Analog Monophosphate Analog->Analog_MP Host/Viral Kinase Analog_DP Analog Di-phosphate Analog_MP->Analog_DP Host Kinase Analog_TP Analog Triphosphate (Active Drug) Analog_DP->Analog_TP Host Kinase Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) Analog_TP->Viral_Polymerase Competes with natural NTPs Replication Viral Genome Replication Viral_Polymerase->Replication Termination Chain Termination Replication->Termination Incorporation of Analog-TP Transport Nucleoside Transporter Transport->Analog

Caption: Intracellular activation and mechanism of action for a nucleoside analog.

High-Level Experimental Workflow

A systematic evaluation is critical to determine the therapeutic potential of a new compound. The following workflow ensures that cytotoxicity is assessed before efficacy, and efficacy is confirmed before delving into specific mechanistic studies. This progression prevents misleading results, such as apparent antiviral activity that is merely a result of host cell death.

G cluster_workflow Experimental Evaluation Pipeline A Protocol 1: Cytotoxicity Assay (MTT) Determines CC50 B Protocol 2: Antiviral Efficacy Assay (Plaque Reduction) Determines EC50 A->B  Identify Non-Toxic  Concentration Range C Data Analysis: Calculate Selectivity Index (SI = CC50 / EC50) B->C D Protocol 3: Mechanism of Action Assay (Polymerase Inhibition) Determines IC50 C->D  Validate with Promising SI

Caption: Logical progression for evaluating novel antiviral compounds.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the calculation of the 50% cytotoxic concentration (CC50).[11][12]

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, HeLa, MDCK)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound nucleoside analog stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compound in culture medium. The final concentration should typically range from 0.1 µM to 200 µM. Include a "medium only" control (untreated cells) and a "vehicle" control (highest concentration of DMSO used).

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate.

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for an additional 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[13]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis to fit a dose-response curve and determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Antiviral Efficacy Assessment using Plaque Reduction Assay

Principle: The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound.[13] It measures the ability of a drug to inhibit the production of infectious virus particles. A viral plaque is a localized area of cell death resulting from viral replication in a cell monolayer.[14] The number of plaques is directly proportional to the quantity of infectious virus. A reduction in the number of plaques in the presence of the compound indicates antiviral activity.[15]

Materials:

  • Confluent host cell monolayers in 6-well plates

  • Virus stock with a known titer (PFU/mL)

  • Test compound at various non-toxic concentrations (determined from Protocol 1)

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% low-melting-point agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Step-by-Step Methodology:

  • Cell Preparation: Grow host cells in 6-well plates until they form a confluent monolayer (90-100%).[16]

  • Virus Dilution: Prepare a dilution of the virus stock in infection medium that will produce 50-100 plaques per well.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL of the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[15][17]

  • Treatment and Overlay: While the virus is adsorbing, prepare the overlay medium containing serial dilutions of the test compound. The concentrations should be below the calculated CC50. Also prepare a "no drug" virus control and a "no virus" cell control.

  • After the adsorption period, aspirate the virus inoculum from the wells.

  • Gently add 2 mL of the overlay medium (with or without the compound) to each well. Let the overlay solidify at room temperature for 20-30 minutes.[13]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of fixative solution and incubating for at least 30 minutes.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry.[13]

  • Plaque Counting: Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" virus control:

    • % Plaque Reduction = [1 - (Plaques in Treated Well / Plaques in Control Well)] x 100

  • Plot the % Plaque Reduction against the log of the compound concentration.

  • Use non-linear regression to determine the EC50 value, which is the concentration that inhibits plaque formation by 50%.

  • Calculate the Selectivity Index (SI) :

    • SI = CC50 / EC50

    • A higher SI value (ideally >10) indicates greater selectivity, suggesting the compound is more potent against the virus than it is toxic to the host cells.

Protocol 3: Mechanistic Validation via Reverse Transcriptase (RT) Inhibition Assay

Principle: This biochemical assay directly assesses whether the active triphosphate form of the analog inhibits the target viral enzyme. It is a crucial step to confirm the mechanism of action. This example uses a generic colorimetric reverse transcriptase assay kit, which is a safe and common alternative to radioactive methods. The assay measures the amount of DNA synthesized by the RT enzyme using an RNA template.[18]

Materials:

  • Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich, Roche) containing reaction buffer, template/primer hybrid (e.g., poly(A) x oligo(dT)15), dNTP mix with digoxigenin- and biotin-labeled nucleotides, and lysis buffer.

  • Purified recombinant reverse transcriptase.

  • Phosphorylated this compound nucleoside analog (triphosphate form).

  • Anti-digoxigenin-peroxidase (POD) antibody.

  • Peroxidase substrate (e.g., ABTS).

  • Microplate reader (absorbance at 405 nm).

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the reaction buffer, template/primer, and the dNTP mix.

  • Inhibitor Addition: Add serial dilutions of the triphosphate analog to the reaction wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

  • Enzyme Addition: Add the purified reverse transcriptase to all wells except the negative control to start the reaction.

  • Incubation: Incubate the plate at 37°C for at least 1 hour (or as recommended by the kit manufacturer) to allow for DNA synthesis.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled DNA product will bind to the streptavidin.

    • Wash the wells to remove unincorporated nucleotides.

    • Add the anti-digoxigenin-POD antibody, which will bind to the digoxigenin-labeled DNA product.

    • Wash again and add the peroxidase substrate. A color change will occur.

  • Measurement: Stop the reaction and measure the absorbance at 405 nm. The absorbance is proportional to the amount of DNA synthesized.

Data Analysis:

  • Calculate the percentage of RT inhibition for each concentration relative to the "no inhibitor" control.

    • % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

  • Plot the % Inhibition against the log of the triphosphate analog concentration.

  • Use non-linear regression to determine the IC50 value, which is the concentration that inhibits enzyme activity by 50%. A low IC50 value provides strong evidence that the compound's antiviral activity is due to direct inhibition of the viral polymerase.[19][20]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison between different analogs. A high SI is the most critical parameter for identifying a promising lead compound.

Compound IDCC50 (µM) [Cytotoxicity]EC50 (µM) [Antiviral Efficacy]Selectivity Index (SI = CC50/EC50)IC50 (µM) [Polymerase Inhibition]
Analog-0011501.21250.4
Analog-002>20025.5<7.815.2
Analog-003250.831.30.3
Control Drug1802.0900.6

Interpretation:

  • Analog-001: An excellent candidate. It has low toxicity (high CC50), high potency (low EC50), and a very high SI. Its low IC50 in the polymerase assay confirms its mechanism of action.

  • Analog-002: A poor candidate. It has low potency (high EC50) and a poor SI.

  • Analog-003: A potent but potentially problematic candidate. While its efficacy is high (low EC50), its cytotoxicity is also higher (low CC50), leading to a moderate SI. Further structural modifications may be needed to reduce toxicity.

References

  • Vertex AI Search. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents.
  • Galabov, A. S., et al. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC - NIH.
  • Kumar, R., & Tyrrell, D. L. (2001). Novel 5-vinyl pyrimidine nucleosides with potent anti-hepatitis B virus activity. PubMed.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Rai, M., & Kumar, P. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. PMC.
  • Dey, D., et al. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.
  • BenchChem. (n.d.). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.
  • ResearchGate. (n.d.). (PDF) Cytotoxicity Screening Assay - Paired with Antiviral Assays v1.
  • Eyer, L., et al. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. NIH.
  • Mikhailopulo, I. A., & Miroshnikov, A. I. (n.d.). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PMC - NIH.
  • ResearchGate. (n.d.). Virus Plaque Assay Protocol.
  • Krol, E., et al. (n.d.). In vitro methods for testing antiviral drugs. PMC - PubMed Central.
  • Hinks, T. S. C., et al. (2020). Viral Plaque Assay. protocols.io.
  • Creative Biogene. (n.d.). Viral Titering-Plaque Assay Protocol.
  • Mendiratta, S., & Madan, A. K. (1994). Structure-Activity Study on Antiviral 5-Vinylpyrimidine Nucleoside Analogs Using Wiener's Topological Index. American Chemical Society.
  • Mendiratta, S., & Madan, A. K. (1994). Structure-Activity Study on Antiviral 5-Vinylpyrimidine Nucleoside Analogs Using Wiener's Topological Index. Journal of Chemical Information and Modeling - ACS Publications.
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay.
  • ResearchGate. (n.d.). Comparison of reverse transcription inhibition patterns in the presence....
  • MDPI. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals.
  • Jin, Z., et al. (n.d.). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. PMC - NIH.
  • El-Sayed, N. S., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. MDPI.
  • Jones, A. S., et al. (1975). Synthesis of 5-vinyluridine and 5-vinyl-2'-deoxyuridine as new pyrimidine nucleoside analogs. PubMed.
  • Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.
  • Jones, R. B., et al. (2008). Nucleoside Analogue Reverse Transcriptase Inhibitors Differentially Inhibit Human LINE-1 Retrotransposition. PMC - NIH.
  • DeepDyve. (n.d.). Synthesis and antiviral properties of 5-vinylpyrimidine nucleoside analogs.
  • Le, T. T., et al. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. PMC.
  • ViralZone - Expasy. (n.d.). Nucleoside Reverse Transcriptase Inhibitors.

Sources

Application Notes and Protocols for Evaluating the Kinase Inhibitory Activity of 5-Vinylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 2-Aminopyrimidines in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this class, 2-aminopyrimidine derivatives have emerged as a "privileged scaffold" for the development of protein kinase inhibitors.[2] Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site of a wide range of kinases, making them a versatile starting point for the design of targeted therapies for diseases such as cancer.[2] Modifications at various positions of the pyrimidine ring can significantly influence potency, selectivity, and pharmacokinetic properties.[3] This guide focuses on the emerging class of 5-vinylpyrimidin-2-amine derivatives, exploring their potential as kinase inhibitors and providing detailed protocols for their evaluation. While specific, publicly available data on a broad range of this compound derivatives is still emerging, we can infer their potential and establish robust testing methodologies based on extensive research into the broader 2-aminopyrimidine class and initial findings from patent literature.

The this compound Scaffold: A Promising Motif

The 2-aminopyrimidine core is a key pharmacophore that often engages in crucial hydrogen bonding interactions with the hinge region of the kinase active site. The substituent at the 5-position of the pyrimidine ring plays a significant role in modulating the inhibitor's activity and selectivity.[4] The introduction of a vinyl group at this position offers several potential advantages:

  • Vector for Further Functionalization: The vinyl group can serve as a chemical handle for introducing a variety of other functional groups through well-established chemical reactions, allowing for the exploration of a wider chemical space.

  • Modulation of Electronic Properties: The vinyl group can influence the electron distribution within the pyrimidine ring, potentially impacting binding affinity.

  • Exploration of Hydrophobic Pockets: The vinyl substituent can occupy small hydrophobic pockets within the ATP-binding site, contributing to increased potency.

Patent literature has disclosed the synthesis and potential application of this compound derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and in strategies to overcome resistance in kinases such as Abl.[4][5] For instance, N-(2-methyl-6-nitrophenyl)-5-vinylpyrimidin-2-amine has been synthesized as a key intermediate for FGFR4 inhibitors.[5]

Target Kinases and Signaling Pathways

While specific data for a range of this compound derivatives is limited, the broader class of 2-aminopyrimidines has demonstrated inhibitory activity against a variety of important kinase targets. Understanding these targets and their associated signaling pathways is crucial for contextualizing the potential therapeutic applications of novel derivatives.

Key Kinase Targets for 2-Aminopyrimidine Derivatives:
  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a validated target in oncology. Overexpression of PLK4 is observed in various cancers, and its inhibition can lead to mitotic catastrophe and cancer cell death.[6]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. 2-aminopyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK4/6.[1]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a receptor tyrosine kinase involved in cell proliferation, differentiation, and migration. Aberrant FGFR4 signaling is implicated in certain cancers, making it an attractive therapeutic target.[5]

  • Abl Kinase: The Abl tyrosine kinase is a key driver of chronic myeloid leukemia (CML). While initial inhibitors were highly effective, the emergence of resistance mutations, such as the T315I "gatekeeper" mutation, has necessitated the development of new generations of inhibitors.[4]

Illustrative Signaling Pathway: The PLK4 Centriole Duplication Cycle

The following diagram illustrates the central role of PLK4 in centriole duplication, a critical process for cell division. Inhibition of PLK4 by compounds such as 2-aminopyrimidine derivatives can disrupt this cycle, leading to cell cycle arrest and apoptosis in cancer cells.

PLK4_Pathway PLK4_recruitment PLK4 Recruitment to Centriole PLK4_activation PLK4 Activation & Autophosphorylation PLK4_recruitment->PLK4_activation STIL_phosphorylation STIL Phosphorylation PLK4_activation->STIL_phosphorylation SAS6_recruitment SAS-6 Recruitment STIL_phosphorylation->SAS6_recruitment Procentriole_formation Procentriole Formation SAS6_recruitment->Procentriole_formation Centriole_elongation Centriole Elongation Procentriole_formation->Centriole_elongation Inhibitor This compound Derivative Inhibitor->PLK4_activation

Caption: PLK4 signaling in centriole duplication and its inhibition.

Quantitative Data: Kinase Inhibitory Activity

The following table presents representative data for 2-aminopyrimidine derivatives against various kinases to provide a benchmark for the evaluation of novel this compound analogs.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Pyrimidin-2-aminePLK46.7[7]
2,4-DiaminopyrimidineAurora A-[8]
4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amineCDK4/67.4 / 0.9[1]
This compoundFGFR4Data not publicly available[5]
This compoundAbl (T315I)Data not publicly available[4]

Experimental Protocols

A systematic evaluation of a novel kinase inhibitor involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay that measures the amount of ADP produced.[8][9]

Materials:

  • Target kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells).

    • Add 5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of this compound Derivatives Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 384-well Plate (Compound + Kinase + ATP/Substrate) Compound_Prep->Reaction_Setup Incubate_Reaction Incubate at 30°C for 45-60 min Reaction_Setup->Incubate_Reaction Stop_Deplete Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Reaction->Stop_Deplete Incubate_Stop Incubate at RT for 40 min Stop_Deplete->Incubate_Stop Detect_Signal Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_Stop->Detect_Signal Incubate_Detect Incubate at RT for 30-60 min Detect_Signal->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Value Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the discovery of novel kinase inhibitors. While comprehensive structure-activity relationship data for this specific class is still emerging, the established importance of the 2-aminopyrimidine core in kinase inhibition provides a strong rationale for its investigation. The protocols and background information provided in this guide offer a robust framework for researchers to systematically evaluate the potential of these and other novel pyrimidine derivatives as targeted therapeutic agents. Future work should focus on synthesizing a library of this compound derivatives and screening them against a panel of kinases to establish their inhibitory profile and elucidate the structure-activity relationships that govern their potency and selectivity.

References

  • Google Patents. (2016). WO2016164703A1 - Fgfr4 inhibitors.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2022). WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same.
  • Google Patents. (2012). CA2818889A1 - Benzoxazepines as inhibitors of p13k/mtor and methods of their use and manufacture.
  • Google Patents. (2012). WO2012071519A1 - Benzoxazepines as inhibitors of p13k/mtor and methods of their use and manufacture.
  • PubMed. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]

  • Google Patents. (2007). WO2007056075A2 - Six membered heteroaromatic inhibitors targeting resistant kinase mutations.
  • PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. Available at: [Link]

Sources

Application Notes and Protocols for the Heck Coupling of 5-Halopyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Heck Reaction

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone scaffold, frequently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Their prevalence stems from their ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing them to interact with a wide array of biological targets, including kinases, which are pivotal in cancer therapy.[1] The functionalization of the pyrimidine core is therefore a critical endeavor in the development of novel therapeutics.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[3][4][5] This Nobel Prize-winning reaction offers a direct method for the vinylation of aryl and heteroaryl halides, providing access to complex molecular architectures under relatively mild conditions.[3][4] For drug development professionals, mastering the Heck coupling of functionalized heterocycles like 5-halopyrimidin-2-amines is essential for the synthesis of innovative drug candidates.

This guide provides a detailed protocol and expert insights for successfully conducting the Heck coupling reaction with 5-halopyrimidin-2-amines, addressing the specific challenges and considerations associated with this substrate class.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4][6] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

The catalytic cycle can be summarized in four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidin-2-amine to form a Pd(II) complex.[3][6][7] The reactivity of the halide is a critical factor, with the bond strength decreasing in the order C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive, followed by bromides, while chlorides often require more specialized and reactive catalyst systems.[7]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center of the Pd(II) complex.[3][6][7] This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.[3][4][8]

  • β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, and this process, known as β-hydride elimination, forms the desired substituted alkene product and a hydridopalladium(II) complex.[3][4][6] This step is typically stereospecific, leading to the trans isomer of the product.[7]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[3][4] The base is essential for neutralizing the hydrogen halide produced during the reaction and ensuring the catalytic cycle continues.[3]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)Ln ArPd(II)XL2 R-Pd(II)-X (Ln) Pd(0)L2->ArPd(II)XL2 R-X Reductive_Elimination Reductive Elimination (Base) Oxidative_Addition Oxidative Addition Intermediate_Complex Intermediate Pd(II) Complex ArPd(II)XL2->Intermediate_Complex Alkene Alkene_Coordination Alkene Coordination & Migratory Insertion HPd(II)XL2 H-Pd(II)-X (Ln) Intermediate_Complex->HPd(II)XL2 Product Beta_Hydride_Elimination β-Hydride Elimination HPd(II)XL2->Pd(0)L2 Base-HX ArX 5-Halopyrimidin-2-amine (R-X) Alkene Alkene Base Base Product 5-Vinylpyrimidin-2-amine Salt Base-HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Core Protocol: Heck Coupling of 5-Bromopyrimidin-2-amine with Styrene

This protocol provides a reliable starting point for the Heck coupling of 5-halopyrimidin-2-amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Materials:

  • 5-Bromopyrimidin-2-amine

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Experimental Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromopyrimidin-2-amine (1.0 eq), palladium(II) acetate (0.01 - 0.05 eq), and triphenylphosphine (0.02 - 0.10 eq).

  • Reagent Addition: Add the anhydrous solvent (DMF or MeCN, approximately 0.1-0.2 M concentration relative to the halide). Stir the mixture for 10-15 minutes to allow for the in-situ formation of the active Pd(0) catalyst.[7]

  • Substrate and Base Addition: Add the alkene (e.g., styrene, 1.2 - 1.5 eq) followed by the base (e.g., triethylamine, 2.0 - 3.0 eq or potassium carbonate, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the halide and the alkene. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solid palladium catalyst has precipitated, filter the mixture through a pad of Celite®.[7] Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.[7]

Table 1: Recommended Reaction Parameters

ComponentRecommended Reagents/ConditionsRationale & Expert Insights
Halide 5-Iodo- or 5-Bromopyrimidin-2-amineIodo- and bromo-derivatives are generally more reactive than chloro-derivatives in Heck couplings.[7]
Alkene Electron-deficient alkenes (e.g., acrylates, styrene)Electron-withdrawing groups on the alkene can accelerate the reaction.[3]
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ.[7][9]
Ligand Triphenylphosphine (PPh₃), Tri-o-tolylphosphine (P(o-tol)₃)Phosphine ligands stabilize the palladium catalyst and promote oxidative addition. Bulky ligands can be beneficial for challenging substrates.[10]
Base Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc)An organic amine base like Et₃N is commonly used.[3] Inorganic bases like K₂CO₃ are also effective and can be easier to remove during workup.[11]
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.[9]
Temperature 80 - 140 °CHigher temperatures are often required for less reactive halides (e.g., bromides).[11]

Challenges and Optimization Strategies for 5-Halopyrimidin-2-amines

The presence of the nitrogen atoms in the pyrimidine ring and the amino group can present specific challenges in Heck couplings.

  • Catalyst Inhibition: The lone pairs of electrons on the pyrimidine nitrogens and the amino group can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning".[10]

    • Optimization Strategy: Employing bulky phosphine ligands can disfavor the coordination of the pyrimidine nitrogen to the palladium catalyst.[10] Increasing the catalyst loading may also be necessary in some cases.

  • Side Reactions: At high temperatures, side reactions such as dimerization of the alkene or decomposition of the starting materials can occur.

    • Optimization Strategy: Careful control of the reaction temperature and time is crucial. Microwave-assisted heating can sometimes provide rapid and efficient heating, minimizing the formation of side products.[12][13]

  • Low Reactivity of Chloro-pyrimidines: 5-Chloropyrimidin-2-amines are generally less reactive and may require more forcing conditions or specialized catalyst systems.

    • Optimization Strategy: For chloro-substrates, the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands in combination with a strong base is often necessary to achieve good yields.[14]

Caption: Troubleshooting workflow for Heck coupling reactions.

Conclusion

The Heck coupling of 5-halopyrimidin-2-amines is a valuable transformation for the synthesis of functionalized pyrimidine derivatives with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can overcome the challenges associated with these heteroaromatic substrates. The protocol and optimization strategies provided in this guide offer a solid foundation for the successful application of this powerful cross-coupling reaction.

References

  • Wikipedia. Heck reaction. [Link]

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • NROChemistry. Heck Coupling. [Link]

  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • PubMed. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]

  • ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Optimization of Heck reaction conditions. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ResearchGate. Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one. [Link]

  • ResearchGate. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c. [Link]

  • American Chemical Society. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

  • National Center for Biotechnology Information. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). [Link]

  • MDPI. Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. [Link]

  • Thieme. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. [Link]

  • Wipf Group, University of Pittsburgh. 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. [Link]

  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Vinylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The information herein is grounded in established principles of organic chemistry, particularly palladium-catalyzed cross-coupling reactions.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the introduction of a vinyl group at the C5 position of a 2-aminopyrimidine scaffold. The most common and effective methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These methods offer a versatile and functional group-tolerant approach to forming the crucial C-C bond.

This guide will focus on the challenges you might encounter when employing these methods and provide practical, evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 5-bromopyrimidin-2-amine [1][2]. 5-Iodopyrimidin-2-amine can also be used and is generally more reactive, but it is often more expensive. 5-Chloropyrimidin-2-amine is a less reactive alternative that may require more specialized catalytic systems to achieve good yields[3][4].

Q2: Which cross-coupling reaction is recommended for the synthesis of this compound?

The Suzuki-Miyaura coupling is often the preferred method due to the use of relatively non-toxic and stable boronic acid derivatives[4]. The use of potassium vinyltrifluoroborate as the vinyl source is a particularly effective and increasingly popular choice[5][6]. The Stille coupling, using a vinylstannane reagent, is also highly effective but is often avoided due to the toxicity of organotin compounds[7][8]. The Heck reaction, using ethylene gas or a vinyl ether, is another viable option[9][10].

Q3: My Suzuki-Miyaura reaction is giving low yields. What are the first parameters I should check?

For low yields in a Suzuki-Miyaura coupling, first, ensure that your reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can deactivate the palladium catalyst. Next, scrutinize your choice of base, solvent, and palladium catalyst/ligand system . The interplay of these components is critical for success. For pyrimidine substrates, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃[6][11]. A mixture of an organic solvent like 1,4-dioxane or THF with water is often used[2][6].

Q4: Do I need to protect the 2-amino group on the pyrimidine ring?

The necessity of protecting the 2-amino group is substrate and reaction condition-dependent. The amino group can coordinate to the palladium catalyst, potentially inhibiting its activity[11]. In some cases, N-protection with a group like Boc (tert-butyloxycarbonyl) can prevent this and improve yields, especially if you are experiencing catalyst deactivation issues. However, many successful couplings are reported without protection[1]. It is often an empirical decision based on initial results. An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions has been observed, which can be suppressed by protection of the pyrrole nitrogen[12].

Q5: What are the common byproducts in the synthesis of this compound?

Common byproducts in palladium-catalyzed vinylation reactions include:

  • Dehalogenated starting material (2-aminopyrimidine): This arises from a competing reduction pathway where the halogen is replaced by a hydrogen atom. This is a common side reaction, especially with more reactive halides like iodides[13][14].

  • Homocoupled products: This can be the dimerization of the starting halide or the vinyl source.

  • Palladium black: Precipitation of elemental palladium indicates catalyst decomposition, which will halt the reaction.

  • Products from side reactions of the vinyl group: Depending on the reaction conditions, the vinyl group can potentially undergo further reactions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Inactive Catalyst: The palladium catalyst may be oxidized or poisoned. 2. Inappropriate Reaction Conditions: The chosen combination of catalyst, ligand, base, or solvent may not be optimal for the substrate. 3. Poor Quality Reagents: Impurities in starting materials, reagents, or solvents can inhibit the reaction.1. Catalyst Handling: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalysts. Degas all solvents and aqueous solutions thoroughly. 2. Reaction Optimization: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligands (e.g., phosphine-based ligands like XPhos or SPhos), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent systems (e.g., dioxane/water, THF/water)[6][11]. Microwave irradiation can sometimes improve yields and reduce reaction times[10][15]. 3. Reagent Purity: Use high-purity starting materials and anhydrous solvents.
Significant Formation of Dehalogenated Byproduct 1. Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can lead to the formation of palladium-hydride species, which cause dehalogenation[13]. 2. Slow Transmetalation: If the transfer of the vinyl group from the boron or tin reagent to the palladium is slow, the competing dehalogenation pathway can become more prominent. 3. Substrate Reactivity: Electron-deficient heterocycles can be more prone to dehalogenation[13].1. Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Ensure solvents are appropriately dried. 2. Optimize Transmetalation: For Suzuki reactions, consider using a more reactive boronic acid derivative like potassium vinyltrifluoroborate[5][6]. For Stille reactions, ensure the vinylstannane is of high quality. 3. Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.
Formation of Homocoupled Byproducts 1. Presence of Oxygen: Oxygen can promote the homocoupling of organoboron or organotin reagents. 2. Slow Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling can become more significant.1. Rigorous Degassing: Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction. 2. Optimize Reaction Rate: Focus on optimizing the conditions (catalyst, ligand, temperature) to accelerate the desired cross-coupling reaction.
Difficulty in Product Purification 1. Co-elution with Byproducts: The desired product may have a similar polarity to byproducts, making separation by column chromatography challenging. 2. Residual Tin Compounds (Stille Coupling): Tributyltin halides can be difficult to remove completely.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be effective. Recrystallization is a powerful purification technique that should be considered if the product is a solid[16][17]. 2. Tin Removal: For Stille reactions, a common workup procedure involves stirring the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be filtered off[7][18].

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the Suzuki-Miyaura and Stille couplings to synthesize this compound. These should be considered as starting points and may require optimization for your specific setup.

Protocol 1: Suzuki-Miyaura Coupling using Potassium Vinyltrifluoroborate

This protocol is adapted from established procedures for the vinylation of aryl halides[5][6].

Materials:

  • 5-Bromopyrimidin-2-amine

  • Potassium vinyltrifluoroborate

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).

  • In a separate vial, prepare the catalyst by dissolving PdCl₂ (2 mol%) and PPh₃ (6 mol%) in a small amount of anhydrous THF.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add a degassed mixture of THF and water (e.g., 9:1 v/v) to the reaction flask via syringe.

  • Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Stille Coupling using Vinyltributylstannane

This protocol is based on general procedures for Stille couplings[7][8].

Materials:

  • 5-Iodopyrimidin-2-amine (or 5-bromopyrimidin-2-amine)

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 5-iodopyrimidin-2-amine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Add vinyltributylstannane (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite® to remove the tin salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

General Workflow for Palladium-Catalyzed Vinylation

Vinylation_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Inert Atmosphere) Start->Setup Add Reagents Reaction Heating & Stirring (Reaction Monitoring) Setup->Reaction Initiate Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Reaction Purification Purification (Chromatography/Recrystallization) Workup->Purification Crude Product Product Final Product: this compound Purification->Product Pure Product Troubleshooting_Yield Problem Low Yield Cause1 Inactive Catalyst Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Improve Inert Atmosphere & Use Fresh Catalyst Cause1->Solution1 Solution2 Screen Catalysts, Ligands, Bases, & Solvents Cause2->Solution2 Solution3 Use Purified Reagents & Anhydrous Solvents Cause3->Solution3 Solution4 Optimize Conditions to Minimize Byproducts Cause4->Solution4

Caption: Troubleshooting logic for addressing low reaction yields.

Characterization Data (Predicted)

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH₂6.5 - 7.0Broad Singlet-
H-4, H-68.2 - 8.4Singlet-
Vinyl CH6.5 - 6.7Doublet of Doublets~17, ~11
Vinyl CH₂ (trans)5.8 - 6.0Doublet~17
Vinyl CH₂ (cis)5.2 - 5.4Doublet~11
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-2162 - 164
C-4, C-6157 - 159
C-5125 - 128
Vinyl CH130 - 133
Vinyl CH₂115 - 118

Note: These are predicted values and should be confirmed by experimental data. [19][20][21][22][23]

References

  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). Molecules. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of organic chemistry, 69(9), 3173–3180.
  • Wu, W., Wang, J., & Li, Z. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. The Journal of organic chemistry, 76(11), 4771–4775.
  • Ghaffari, M. A., & Newman, S. G. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic letters, 23(15), 5849–5853.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules (Basel, Switzerland), 27(15), 4933.
  • Piras, M., et al. (2024).
  • Maleczka, R. E., & Gallagher, W. P. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. The Journal of organic chemistry, 69(22), 7538–7545.
  • Ohtani, H., & Iwaizumi, M. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules (Basel, Switzerland), 23(10), 2465.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of organic chemistry, 69(9), 3173–3180.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Costa, I. C. C., et al. (2025). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Chemistry (Weinheim an der Bergstrasse, Germany).
  • Al-Zaydi, K. M. (2010).
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(7), 1318–1334.
  • Guild, C., & Nolan, S. P. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 78(23), 12146–12154.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules (Basel, Switzerland), 22(2), 190.
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules (Basel, Switzerland), 17(12), 14597–14631.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura Coupling. In Organic Reactions (pp. 1-949).
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • CUNY. (n.d.). Purification by Recrystallization. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron letters, 51(40), 5344–5346.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Janežič, M., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules (Basel, Switzerland), 26(2), 439.
  • Papakyriakou, M., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules (Basel, Switzerland), 29(10), 2322.

Sources

Technical Support Center: Purification of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Vinylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally related heterocyclic amines. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate issues but also to proactively design robust purification strategies.

Purification Strategy Workflow

The selection of an appropriate purification technique is contingent on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical decision-making framework.

PurificationWorkflow Crude Crude this compound (Post-synthesis) Analyze Analyze Crude Material (TLC, LC-MS, 1H NMR) Crude->Analyze Decision1 Purity & Impurity Profile? Analyze->Decision1 Recrystallization Recrystallization Decision1->Recrystallization High Purity, Crystalline Solid Chromatography Column Chromatography Decision1->Chromatography Complex Mixture, Similar Polarity Impurities Extraction Acid-Base Extraction (Liquid-Liquid) Decision1->Extraction Gross Non-Basic Impurities Final Pure this compound Recrystallization->Final Decision2 Primary Issue? Chromatography->Decision2 Extraction->Chromatography Further Purification Needed Silica Standard Silica Gel (+ Basic Modifier) Decision2->Silica General Purpose, Cost-Effective AmineSilica Amine-Functionalized Silica Decision2->AmineSilica Severe Tailing, Yield Loss on Silica Alumina Alumina (Basic/Neutral) Decision2->Alumina Acid-Sensitive Compound ReversePhase Reverse Phase (C18) Decision2->ReversePhase Very Polar Compound Silica->Final AmineSilica->Final Alumina->Final ReversePhase->Final

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: Why is my compound streaking severely or not moving from the baseline during silica gel column chromatography?

Answer: This is the most common issue when purifying basic amines on standard silica gel. The root cause is a strong acid-base interaction between the basic amine functionality of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to irreversible binding or slow, uneven elution, resulting in significant tailing (streaking) and potential loss of product on the column.[1]

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most straightforward solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system. A typical concentration is 0.1-1% (v/v).[3] The TEA will competitively bind to the acidic silanol groups, allowing your this compound to elute symmetrically. Always perform a preliminary TLC analysis with the modified solvent system to confirm improved performance before running the column.[3]

  • Switch to a Different Stationary Phase: If a basic modifier is insufficient or undesirable, consider an alternative stationary phase:

    • Amine-Functionalized Silica: This is an excellent choice as the stationary phase is inherently basic and less polar than bare silica.[4] It deactivates the acidic sites, often eliminating the need for mobile phase modifiers and simplifying product workup.[1][5]

    • Alumina (Basic or Neutral): Alumina is a robust alternative to silica for purifying amines.[2][6] Use basic or neutral grade alumina to prevent compound degradation. Note that the elution order may differ from silica, so new solvent system screening is required.

Question 2: My yield is very low after column chromatography, even though the fractions look clean. Where did my compound go?

Answer: Significant yield loss is typically due to irreversible adsorption onto the stationary phase, as described in Question 1. If you ran a column without a basic modifier, a substantial portion of your product might still be bound to the silica gel at the top of the column.[1] Another possibility, especially with a reactive moiety like a vinyl group, is on-column degradation catalyzed by the acidic silica surface.

Troubleshooting Steps:

  • "Strip" the Column: After your initial elution, try flushing the column with a much more polar, basic solvent system (e.g., 5-10% TEA in methanol or 5% ammonium hydroxide in methanol). This can sometimes recover the strongly bound amine from the silica gel. The recovered material may be less pure but can be re-purified.

  • Pre-treat the Silica Gel: For particularly sensitive compounds, you can create a slurry of the silica gel in your chosen eluent containing 1% TEA, pack the column with this slurry, and then run the purification. This ensures the entire stationary phase is neutralized before the compound is loaded.

  • Use an Alternative Stationary Phase: As mentioned previously, switching to amine-functionalized silica or alumina is the most reliable way to prevent this issue in future runs.[1][2][4]

Question 3: I'm trying to purify my compound by recrystallization, but I can't find a suitable solvent. What should I do?

Answer: Finding the perfect single solvent for recrystallization can be challenging. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[7]

Troubleshooting Steps:

  • Use a Two-Solvent System: This is a powerful technique when a single solvent fails. Find a "soluble" solvent in which your compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

    • Dissolve your crude compound in the minimum amount of the hot "soluble" solvent.

    • Slowly add the "anti-solvent" dropwise to the hot solution until it just starts to become cloudy (the saturation point).

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

    • Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Consider an Acid Salt: Amines can often be converted to their hydrochloride (HCl) or other acid salts. These salts have drastically different solubility profiles than the free base and may be more amenable to recrystallization from polar solvents like ethanol or isopropanol.[8] After purification, the salt can be neutralized with a base (e.g., aq. NaHCO₃) and extracted to recover the pure free base.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification method for this compound?

A: For research-scale quantities (mg to low grams), flash column chromatography on silica gel using an eluent modified with ~0.5% triethylamine is the most common and effective starting point. A gradient of ethyl acetate in hexanes or methanol in dichloromethane are typical solvent systems to explore.[3] For larger scales or recurring purity issues, transitioning to recrystallization or using a more forgiving stationary phase like amine-functionalized silica is recommended.[4]

Q: Can I use reverse-phase chromatography for this compound?

A: Yes, reverse-phase (e.g., C18) chromatography can be very effective, especially if the impurities are non-polar. Since this compound is a basic compound, it is best to use a mobile phase with an adjusted pH to ensure good peak shape.[1] Using a mobile phase buffered at a high pH (e.g., with ammonium bicarbonate) will keep the amine in its neutral, more retentive form. Alternatively, using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) will protonate the amine, which can also lead to good separation.[6]

Q: How should I store purified this compound?

A: Like many amines, this compound can be sensitive to air and light, potentially leading to oxidation and discoloration.[8] The vinyl group can also be prone to polymerization over time, especially if exposed to heat, light, or trace acid/radical initiators. For long-term storage, it is recommended to keep the solid compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperature (e.g., in a freezer).

Q: My final product is slightly colored (yellow/brown). Is it impure?

A: While a pure compound is often white or colorless, slight coloration in amines can be common due to trace amounts of highly colored oxidative impurities.[8] To determine if the color represents a significant impurity, analyze the sample by ¹H NMR and LC-MS. If the purity is high (>98%) by these methods, the color may not be a concern for many applications. If higher purity is required, you can try an additional purification step, such as a charcoal treatment during recrystallization or a final pass through a short plug of silica gel or alumina.

Data & Protocols

Table 1: Comparison of Column Chromatography Conditions
Stationary PhaseTypical Mobile PhaseModifierAdvantagesDisadvantages
Silica Gel Hexane/EtOAc or DCM/MeOH0.1-1% Triethylamine[3]Inexpensive, widely available, good resolving power.Requires basic modifier, risk of yield loss and streaking.[1]
Alumina (Neutral/Basic) Hexane/EtOAc or DCM/MeOHNone typically neededGood for basic compounds, avoids acidic conditions.[2]Can have lower resolution than silica, variable activity based on water content.
Amine-Functionalized Silica Hexane/EtOAcNone neededExcellent peak shape for amines, no modifier needed, simplified workup.[4]More expensive than standard silica.
Reverse Phase (C18) Acetonitrile/Water or MeOH/Water0.1% TFA, Formic Acid, or NH₄HCO₃Excellent for polar compounds, predictable retention.[6]Requires aqueous mobile phases, more complex workup to remove buffers/acids.
Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Solvent System Selection: On a silica gel TLC plate, spot your crude material. Develop the plate in various solvent systems (e.g., 30%, 50%, 70% ethyl acetate in hexanes). Add 0.5% TEA to each developing solvent. The ideal system will give your desired product an Rf value of ~0.3.[3]

  • Column Packing: Dry pack a column with silica gel (typically 50-100x the mass of your crude material). Flush the column with your starting eluent (containing 0.5% TEA) until the silica is fully wetted and settled. Do not let the column run dry.[3]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC. If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Workup: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The co-evaporated TEA can often be removed by co-evaporating with a higher boiling point solvent like toluene or by dissolving the residue in an organic solvent and washing with water.

Protocol 2: Standard Recrystallization

  • Solvent Screening: Place a small amount of your crude material in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each. A good candidate solvent will not dissolve the material at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Perold, Z., Caira, M. R., & Brits, M. (2014). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. DARU Journal of Pharmaceutical Sciences, 17(2), 190-206. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]

  • Lee, Y. C., & Lee, B. I. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 210(1), 180-186. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]

  • Google Patents. US3337630A - Process for the purification of amines.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Vinylpyrimidin-2-amine Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of 5-Vinylpyrimidin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Given the unique functionalities of the this compound monomer—namely the vinyl group for polymerization and the pyrimidine-amine core for potential biological interactions and post-polymerization modification—precise control over its polymerization is critical.

This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the properties and handling of this compound to establish a strong basis for experimental design.

Q1: What are the key chemical properties of this compound that influence its polymerization?

A1: The polymerization behavior of this compound is dictated by three primary features:

  • The Vinyl Group: This is the primary site of polymerization, susceptible to radical, and theoretically, ionic attack. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring.

  • The Pyrimidine Ring: The two nitrogen atoms within the aromatic ring are basic. This basicity can lead to side reactions or catalyst deactivation, particularly in cationic and some coordination polymerizations.[1] The ring is also electronically conjugated with the vinyl group, affecting its reactivity.

  • The Exocyclic Amine Group (-NH2): This group is nucleophilic and can participate in side reactions, especially at elevated temperatures. It also provides a site for hydrogen bonding, which can influence solvent choice and polymer solubility.

Q2: Which polymerization methods are most suitable for this compound?

A2: While several methods exist for vinyl monomers, radical polymerization is the most robust approach for this monomer.

  • Recommended: Free-radical polymerization (FRP) and Controlled Radical Polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly recommended. CRP methods, in particular, offer precise control over molecular weight and dispersity, which is crucial for high-performance applications.[1][2]

  • Challenging: Anionic and cationic polymerizations are generally difficult for vinyl-heterocyclic monomers like vinylpyridines due to the basicity of the ring nitrogen, which can deactivate the propagating cationic center or react with anionic initiators.[1][3] These challenges are expected to be more pronounced with the added amino group in this compound.

Q3: How should I purify and store the this compound monomer?

A3: Monomer purity is paramount for successful and controlled polymerization. Commercial monomers often contain inhibitors (like hydroquinone) to prevent autopolymerization during storage.

  • Purification: Distillation under reduced pressure is the standard method to remove inhibitors.[1] For small quantities, passing the monomer through a column of basic alumina can also be effective.

  • Storage: Once purified, the monomer is prone to autopolymerization.[3] It should be stored at low temperatures (e.g., -20°C) in the dark and used within a short period.[3]

Troubleshooting Guide: Common Experimental Issues

This section is formatted to directly address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low or No Polymer Yield

Potential Cause Explanation Recommended Solution
Oxygen Inhibition Oxygen is a potent inhibitor of free-radical polymerization, as it reacts with propagating radicals to form stable peroxide species, effectively terminating the chain reaction.Degas the reaction mixture thoroughly. Use several freeze-pump-thaw cycles for the most rigorous oxygen removal, or bubble an inert gas (Nitrogen or Argon) through the solution for at least 20-30 minutes prior to initiation.[1][2]
Inactive or Insufficient Initiator The initiator may have degraded due to improper storage, or the concentration may be too low for effective initiation. The reaction temperature might also be too low for the initiator's optimal decomposition rate.Use a fresh, properly stored initiator. Verify the recommended temperature range for your chosen initiator (e.g., AIBN typically requires 60-80°C).[4][5] Increase initiator concentration if necessary, but be aware this can lead to lower molecular weight polymers.
Presence of Inhibitors Residual inhibitors from the unpurified monomer will scavenge initial radicals, preventing polymerization from starting.Repurify the monomer. Ensure the purification method (distillation or column chromatography) is performed correctly immediately before setting up the reaction.[1]
Inappropriate Solvent The chosen solvent may not adequately solubilize the monomer or the growing polymer chains, leading to premature precipitation and termination.Select a suitable solvent. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are good starting points due to the polarity of the monomer.[6] Alcohols like methanol or ethanol can also be used.[1]

Problem 2: Poorly Controlled Polymerization (Broad Polydispersity Index, PDI > 1.5)

Potential Cause Explanation Recommended Solution
Conventional Free-Radical Polymerization (FRP) FRP is inherently uncontrolled. Termination occurs randomly through coupling or disproportionation, leading to a wide distribution of chain lengths and a high PDI.[1]Employ a Controlled Radical Polymerization (CRP) technique. RAFT polymerization is an excellent choice as it is tolerant to a wide range of functional monomers. The use of a RAFT agent establishes a rapid equilibrium between active (propagating) and dormant chains, allowing all chains to grow at a similar rate.[1][2]
Side Reactions At elevated temperatures, the propagating radical may undergo side reactions with the pyrimidine ring or the amine group, leading to branching or cross-linking.[3]Lower the reaction temperature. If using a thermal initiator, switch to one with a lower decomposition temperature. Alternatively, use a redox initiator system that can function at or below room temperature.[5]
High Initiator Concentration An excessively high concentration of initiator relative to the monomer and control agent (in CRP) can lead to a high rate of termination and loss of control.Optimize the [Monomer]:[RAFT Agent]:[Initiator] ratio. A common starting point for RAFT is a ratio of[7]:[1]:[0.1-0.2].

Problem 3: Polymer is Insoluble or Forms a Gel During Reaction

Potential Cause Explanation Recommended Solution
Cross-linking Side Reactions As mentioned above, side reactions involving the pyrimidine ring can lead to irreversible cross-linking, especially at high monomer conversion and elevated temperatures.[3]Stop the reaction at a lower monomer conversion. Aim for 50-70% conversion to minimize the probability of side reactions. Lower the reaction temperature and ensure a high-purity monomer is used.
Poor Solvent Choice The synthesized polymer may be insoluble in the reaction solvent, causing it to precipitate out of solution. While this is different from gelation (cross-linking), it can result in a difficult-to-handle solid mass.Use a better solvent for the polymer. Based on the properties of similar polymers like Poly(4-vinylpyridine), solvents like DMF, DMSO, and alcohols are good candidates.[3][6] It may be necessary to use a solvent mixture.
Bifunctional Impurities If the monomer contains impurities with two vinyl groups (e.g., from a side reaction during monomer synthesis), these will act as cross-linkers during polymerization.Ensure high monomer purity. Analyze the monomer by NMR or GC-MS to check for potential bifunctional impurities before polymerization.

Visualized Workflows and Mechanisms

Diagrams help clarify complex processes. Below are visualizations for a typical experimental workflow and the underlying mechanism of a controlled polymerization process.

G Experimental Workflow for RAFT Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer_Purification 1. Monomer Purification (Distillation or Alumina Column) Reagent_Prep 2. Reagent Preparation (Weigh Monomer, RAFT Agent, Initiator) Monomer_Purification->Reagent_Prep Solvent_Prep 3. Solvent Addition (e.g., DMF, DMSO) Reagent_Prep->Solvent_Prep Degassing 4. Degassing (Freeze-Pump-Thaw Cycles) Solvent_Prep->Degassing Initiation 5. Polymerization (Heat to Target Temperature, e.g., 70°C) Degassing->Initiation Monitoring 6. Monitoring (Take Aliquots for NMR/SEC) Initiation->Monitoring Termination 7. Termination (Cool Down & Expose to Air) Monitoring->Termination Precipitation 8. Polymer Precipitation (Add to Anti-solvent, e.g., Ether) Termination->Precipitation Isolation 9. Isolation & Drying (Filter/Centrifuge & Dry under Vacuum) Precipitation->Isolation Characterization 10. Characterization (NMR, SEC, FTIR) Isolation->Characterization

Caption: A typical experimental workflow for RAFT polymerization.

G Simplified RAFT Polymerization Mechanism Initiator Initiator (I) Radical Radical (I●) Initiator->Radical Decomposition (Heat) Propagating_Chain Propagating Chain (Pn●) Radical->Propagating_Chain Initiation + M Monomer Monomer (M) Propagating_Chain->Propagating_Chain Propagation (+ M) Intermediate Intermediate Radical Propagating_Chain->Intermediate Addition RAFT_Agent RAFT Agent RAFT_Agent->Intermediate Addition Dormant_Chain Dormant Chain (Pn-RAFT) Intermediate->Propagating_Chain Fragmentation Intermediate->Dormant_Chain Fragmentation

Caption: RAFT mechanism showing the key equilibrium step.

Experimental Protocol: A Starting Point

This section provides a detailed, self-validating protocol for the RAFT polymerization of this compound.

Objective: To synthesize Poly(this compound) with a target molecular weight and low PDI.

Materials:

  • This compound (monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)[2]

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • N,N-Dimethylformamide (DMF, anhydrous) (solvent)

  • Diethyl ether (non-solvent for precipitation)[8]

  • Basic alumina

  • Schlenk flask, magnetic stir bar, rubber septum, nitrogen/argon line

Protocol Steps:

  • Monomer Purification: Pass the this compound monomer through a short column of basic alumina to remove inhibitors immediately before use.

  • Reaction Setup:

    • In a dry Schlenk flask, combine the purified this compound (e.g., 1.0 g, 8.25 mmol), CPADB (e.g., 23.0 mg, 0.0825 mmol, for a target DP of 100), and AIBN (e.g., 2.7 mg, 0.0165 mmol, for a [RAFT]/[AIBN] ratio of 5).

    • Add anhydrous DMF (e.g., 8.0 mL) to achieve a desired monomer concentration (e.g., ~1 M).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Freeze the reaction mixture in a liquid nitrogen bath until solid.

    • Apply a vacuum to the flask for 10-15 minutes.

    • Close the vacuum line and thaw the mixture under an inert atmosphere (N₂ or Ar).

    • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.[1]

  • Polymerization:

    • After the final thaw, backfill the flask with inert gas.

    • Immerse the flask in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed with stirring for a predetermined time (e.g., 4-8 hours). Monitor conversion by taking aliquots via a degassed syringe and analyzing via ¹H NMR (observing the disappearance of vinyl proton signals).

  • Termination and Isolation:

    • Terminate the polymerization by removing the flask from the oil bath and exposing the mixture to air by opening the flask.[1]

    • Precipitate the polymer by slowly adding the reaction solution dropwise into a large volume of cold diethyl ether (~200 mL) with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with additional diethyl ether to remove any residual monomer or initiator fragments.

  • Drying and Characterization:

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40°C) overnight.

    • Characterize the final product by:

      • ¹H NMR: To confirm the polymer structure and calculate monomer conversion.

      • FTIR: To identify characteristic functional group vibrations.

      • Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn) and Polydispersity Index (PDI).

References

  • The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide - Benchchem.
  • comparative study of different initiators for 4-Vinylpyridine polymerization - Benchchem.
  • What initiators are commonly used in the polymerization of N - Vinylpyrrolidone? - Blog.
  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility | Macromolecules - ACS Publications.
  • US3947526A - Polymerization of vinylpyridine - Google Patents.
  • Precipitation of polymer? - ResearchGate.
  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI.
  • Which solvent should I use to dissolve Poly vinyl alcohol-co-ethylene, Poly acrylonitride and Poly(4-vinylpyridine)? | ResearchGate.

Sources

Technical Support Center: A Troubleshooting Guide for the Scale-Up of 5-Vinylpyrimidin-2-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the synthesis and scale-up of 5-Vinylpyrimidin-2-amine. The following information is curated to address specific challenges that may be encountered during laboratory-scale experiments and large-scale production, ensuring scientific integrity and providing practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and scalable methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The two primary approaches are the Stille coupling and the Suzuki-Miyaura coupling.

  • Stille Coupling: This reaction typically involves the coupling of a 5-halopyrimidin-2-amine (e.g., 5-bromo- or 5-iodopyrimidin-2-amine) with a vinyltin reagent, such as vinyltributyltin.[1][2][3]

  • Suzuki-Miyaura Coupling: This method utilizes the reaction of a 5-halopyrimidin-2-amine with a vinylboronic acid or a vinylboronate ester in the presence of a base.[4][5]

Both methods offer good functional group tolerance and are amenable to scale-up, though each presents its own set of challenges that will be addressed in the troubleshooting section.

Q2: What are the critical safety considerations when working with pyrimidine derivatives and organometallic reagents at scale?

A2: Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of this compound, particular attention should be paid to:

  • Toxicity of Reagents: Organotin compounds used in Stille coupling are notoriously toxic and require strict handling protocols to avoid exposure.[6] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: Palladium-catalyzed coupling reactions can be exothermic. On a larger scale, inefficient heat dissipation can lead to a runaway reaction.[6] Ensure the reactor is equipped with adequate cooling capacity and that reagents are added in a controlled manner.

  • Pyrophoric Reagents: While not always the case, some reagents or catalysts used in cross-coupling reactions can be pyrophoric, especially finely divided palladium on carbon if used and handled improperly when dry.[7]

  • Inert Atmosphere: Many of the catalysts and reagents are sensitive to air and moisture.[8] Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial for both reaction efficiency and safety.

Q3: How can I monitor the progress of the reaction effectively?

A3: Real-time reaction monitoring is crucial for process control and optimization. The most common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction progress, showing the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up production of this compound.

Problem 1: Low or No Product Yield

A significant drop in yield upon scaling up is a common challenge. The following decision tree can help diagnose the root cause:

Low_Yield_Troubleshooting start Low or No Yield catalyst_issue Is the catalyst active? start->catalyst_issue reagent_quality Are reagents pure and dry? catalyst_issue->reagent_quality Yes solution1 Use fresh catalyst and/or ligand. Ensure inert atmosphere. catalyst_issue->solution1 No reaction_conditions Are reaction conditions optimal? reagent_quality->reaction_conditions Yes solution2 Check purity of starting materials. Use anhydrous solvents. reagent_quality->solution2 No workup_issue Is there product loss during workup? reaction_conditions->workup_issue Yes solution3 Re-optimize temperature, concentration, and stirring rate for the larger scale. reaction_conditions->solution3 No solution4 Optimize extraction and purification steps. workup_issue->solution4 Yes

Caption: Decision tree for troubleshooting low yield.

In-depth Causality and Solutions:

  • Catalyst Deactivation: The 2-amino group on the pyrimidine ring can act as a ligand and coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][10] At a larger scale, impurities in the starting materials or solvents can also poison the catalyst.[9][11]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.[12]

      • Catalyst Pre-activation: Ensure that the active Pd(0) species is efficiently generated in situ.

      • Purity of Reagents: Use high-purity, degassed solvents and reagents to minimize catalyst poisons like sulfur or other coordinating species.[7]

  • Inefficient Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[6]

    • Solution:

      • Stirring and Baffling: Ensure the reactor is equipped with appropriate stirring mechanisms (e.g., impeller design and speed) and baffles to ensure good mixing.

      • Controlled Addition: Add reagents, especially the organometallic compound, slowly and sub-surface to maintain a consistent temperature and concentration profile.

Problem 2: Formation of Significant Impurities

The appearance of new or increased levels of impurities at scale is a frequent observation.

Impurity Potential Cause Mitigation Strategy
Homocoupled Products Reaction of two molecules of the vinyltin or vinylboronic acid reagent. Can be promoted by the presence of oxygen or high temperatures.[2]Ensure a strictly inert atmosphere throughout the reaction. Optimize the stoichiometry of the reactants. The addition of copper(I) salts can sometimes suppress homocoupling in Stille reactions.[1]
Protodeboronation/Protodestannylation Product (pyrimidin-2-amine) The vinyl group is replaced by a hydrogen atom. This is often promoted by moisture and/or strong bases, particularly in Suzuki couplings.[4]Use anhydrous solvents and reagents. Consider using a milder base (e.g., K₂CO₃ or KF) and a non-aqueous solvent system.[4]
Polymerized Product The vinyl group of the product or starting material undergoes polymerization, especially at elevated temperatures or in the presence of radical initiators.Add a radical inhibitor (e.g., BHT or phenothiazine) to the reaction mixture. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
Problem 3: Product Instability and/or Polymerization During Workup and Purification

This compound may be susceptible to polymerization or degradation under certain conditions, especially during downstream processing.

Workflow for Stable Product Isolation:

Purification_Workflow start Crude Reaction Mixture quench Quench Reaction start->quench extraction Aqueous Workup quench->extraction pd_removal Palladium/Tin Scavenging extraction->pd_removal concentration Solvent Removal pd_removal->concentration purification Purification concentration->purification final_product Isolated this compound purification->final_product

Caption: General workflow for purification.

Key Considerations:

  • Temperature Control: Keep the product stream cool during workup and concentration to minimize the risk of polymerization.

  • Palladium and Tin Removal: Residual palladium or tin byproducts can catalyze degradation or polymerization of the final product.[13]

    • Palladium Scavengers: Utilize scavengers such as silica-functionalized thiourea (e.g., SiliaMetS® Thiourea) or activated carbon to remove residual palladium to acceptable levels (often ppm).[14][15][16]

    • Tin Removal: For Stille reactions, tin byproducts can often be removed by treatment with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts, followed by filtration.[2]

  • Purification Method:

    • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Screen various solvent systems to find optimal conditions.

    • Column Chromatography: While effective at the lab scale, it can be challenging and costly to scale up. If necessary, use a shorter, wider column and optimize the eluent system for efficient separation.

    • Distillation: If the product is a thermally stable liquid, vacuum distillation can be a viable option. However, the potential for polymerization at elevated temperatures must be carefully evaluated.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an appropriately sized, oven-dried reactor, add 5-bromopyrimidin-2-amine (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand if necessary.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Protocol 2: General Procedure for Stille Coupling
  • Vessel Preparation: To an appropriately sized, oven-dried reactor, add 5-iodopyrimidin-2-amine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Inert Atmosphere: Seal the reactor and purge with an inert gas (argon or nitrogen) for at least 30 minutes.

  • Solvent and Reagent Addition: Add a degassed aprotic solvent such as DMF or 1,4-dioxane. Then, add vinyltributyltin (1.1 eq) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture. Quench with an aqueous solution of KF and stir vigorously for several hours. Filter the resulting precipitate through a pad of celite. Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product as described for the Suzuki-Miyaura coupling.

References

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Mork, C. G., et al. (2019). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 58(45), 20645-20656.
  • Zhang, M., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Ciaffone, M., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(10), 2328-2337.
  • Janssen, M., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5467-5476.
  • Organic Chemistry Portal. Stille Coupling. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. (2011). The Stille Reaction. Chem 115. [Link]

  • Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-7.
  • Catellani, M., & Motti, E. (2017). Palladium-Catalyzed Reactions.
  • Marion, N., & Nolan, S. P. (2008). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings.
  • Perosa, A., & Tundo, P. (2018). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. ChemSusChem, 11(16), 2753-2760.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1160.
  • U.S. Patent No. 6,579,442 B2. (2003).
  • Mork, C. G., et al. (2019). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 58(45), 20645-20656.
  • Liu, Y., et al. (2014). High-density 4-Vinylpyridine membrane for rapid purification of antibody.
  • Debuigne, A., et al. (2020). Precision design of vinyl amine and vinyl alcohol-based copolymers via cobalt-mediated radical polymerization. Polymer Chemistry, 11(2), 276-285.
  • Guda, M. R., et al. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 27(21), 7249.

Sources

Technical Support Center: Analytical Strategies for 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 5-Vinylpyrimidin-2-amine. This document is designed for researchers, analytical chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our focus is on ensuring the scientific integrity of your work by establishing reliable methods for detecting and quantifying impurities, a critical step in pharmaceutical development and quality control.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profiling of this compound, grounding our advice in established analytical principles.

Q1: What are the likely impurities in this compound and where do they come from?

A1: Impurities in any Active Pharmaceutical Ingredient (API) can originate from various stages of its lifecycle, including synthesis, purification, and storage.[1] For this compound, a heterocyclic amine, potential impurities can be categorized as follows:

  • Process-Related Impurities: These are derived from the manufacturing process. Based on general synthesis routes for substituted 2-aminopyrimidines, which often involve the condensation of a β-dicarbonyl compound with guanidine, these can include:

    • Unreacted Starting Materials: Residual guanidine or precursors used to generate the vinylpyrimidine core.[2]

    • Intermediates: Incomplete reaction products from multi-step syntheses.[3]

    • By-products: Resulting from side reactions, such as dimerization, polymerization of the vinyl group, or formation of positional isomers.

    • Reagents and Catalysts: Trace amounts of reagents or catalysts (e.g., palladium catalysts if a cross-coupling reaction was used to introduce the vinyl group) that are not completely removed during work-up and purification.[4]

  • Degradation Products: These form during storage or upon exposure to light, heat, or oxygen.

    • Oxidation Products: The vinyl group can be susceptible to oxidation, potentially forming an epoxide or aldehyde. The aromatic ring system itself can also degrade.

    • Hydrolysis Products: Depending on the pH and presence of water, degradation can occur.

    • Photodegradation Products: If the molecule is light-sensitive.

  • Residual Solvents: Solvents used during synthesis or purification that are not fully removed. Gas Chromatography is the most appropriate technique for their control.[5]

The following table summarizes these potential impurities.

Impurity CategoryPotential SourceSpecific Examples for this compoundRecommended Analytical Technique
Process-Related SynthesisUnreacted guanidine, β-ketoester precursors, positional isomers (e.g., 4-vinyl isomer), dimers.HPLC-UV, LC-MS
Degradation Storage/Handling5-(1,2-dihydroxyethyl)pyrimidin-2-amine (from oxidation), pyrimidine ring-opened products.HPLC-UV, LC-MS
Residual Solvents Synthesis/PurificationEthanol, Acetonitrile, Dichloromethane, Toluene.Headspace GC-MS
Q2: Which primary analytical technique should I choose for impurity profiling? HPLC, GC, or something else?

A2: The choice of technique depends on the physicochemical properties of the impurities you are targeting.[6] A multi-faceted approach is often necessary for comprehensive profiling.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse technique for non-volatile organic impurities.[1] Given the structure of this compound (polar, aromatic, UV-active), Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the ideal starting point. It offers excellent resolution for separating the main component from structurally similar impurities.

  • Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds.[5] Its primary use in this context is for the quantification of residual solvents, which is a mandatory quality control test. Headspace (HS) sampling coupled with GC-MS is the standard for this application.[7][8]

  • Mass Spectrometry (MS) is an indispensable tool for both identification and quantification.

    • LC-MS provides molecular weight information, which is crucial for identifying unknown impurities.[9] High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of elemental composition.[9][10]

    • GC-MS is used to identify volatile impurities and confirm the identity of residual solvents.[8]

    • Tandem MS (MS/MS) provides structural fragmentation data, which is essential for elucidating the exact structure of an unknown impurity without needing to isolate it.[11]

The following diagram illustrates a decision-making workflow for method selection.

MethodSelection cluster_start Impurity Analysis Starting Point cluster_analysis Analytical Technique Selection cluster_methods Recommended Methods start Identify Target Impurity Type volatile Is the impurity volatile? (e.g., Residual Solvents) start->volatile known Is the impurity structure known? volatile->known No gcms Headspace GC-MS volatile->gcms Yes hplcuv HPLC-UV / PDA known->hplcuv Yes, and chromophore present lcms LC-MS (for identification) known->lcms No trace_level Is it a trace-level genotoxic impurity? trace_level->hplcuv No, and concentration >0.05% lcmsms LC-MS/MS or LC-HRMS (for quantification & confirmation) trace_level->lcmsms Yes hplcuv->trace_level lcms->trace_level caption Fig 1. Decision tree for selecting an analytical method.

Fig 1. Decision tree for selecting an analytical method.

Core Analytical Protocols

This section provides detailed, step-by-step methodologies for foundational experiments. These protocols are designed to be robust starting points that can be further optimized for your specific instrumentation and sample matrix.

Q3: Can you provide a starting RP-HPLC-UV method for general impurity profiling of this compound?

A3: Certainly. This method is designed for broad applicability to separate polar and non-polar impurities from the this compound API. The use of a gradient elution allows for the separation of compounds with a wide range of polarities.

Objective: To separate and detect impurities in a this compound sample.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Materials:

  • Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.

Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA good starting point to avoid column overload.
Detection UV at 254 nm or PDA Scan (200-400 nm)254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity analysis.
Gradient Elution 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30-31 min: 95% to 5% B31-40 min: 5% B (Equilibration)A shallow gradient provides good resolution for closely eluting impurities.

Procedure:

  • System Preparation: Purge all mobile phase lines and equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Analysis: Inject a diluent blank first to identify any system peaks. Then, inject the prepared sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of each impurity relative to the total peak area. Use the PDA data to check for co-elution and compare UV spectra of impurities to the main peak. According to ICH guidelines, impurities present at or above 0.1% should be identified and characterized.[1]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments, following a logical, problem-solving format.

Q4: My this compound peak is tailing badly in my HPLC chromatogram. What are the likely causes and solutions?

A4: Peak tailing for an amine compound like this compound is a classic problem, often caused by unwanted secondary interactions between the basic amine group and the silica backbone of the HPLC column.

Causality: The primary amine group (-NH₂) is basic and can interact ionically with acidic silanol groups (Si-OH) on the surface of the silica support, which are present even on well-end-capped C18 columns. This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."

Troubleshooting Workflow:

TailingTroubleshooting cluster_problem Problem Identification cluster_solutions Corrective Actions start Peak Tailing Observed for This compound check_ph Step 1: Adjust Mobile Phase pH Is the pH low enough (~2.5-3.5)? start->check_ph add_competitor Step 2: Add a Competing Base Have you tried adding a low concentration of an amine modifier (e.g., 0.1% TEA)? check_ph->add_competitor No implement_ph Action: Lower pH using Formic Acid or TFA. This protonates the amine (R-NH3+) and suppresses silanol ionization. check_ph->implement_ph Yes change_column Step 3: Change Column Type Are you using a modern, base-deactivated column or a hybrid particle column? add_competitor->change_column No implement_competitor Action: Add Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial base, binding to active silanol sites. add_competitor->implement_competitor Yes resolved Problem Resolved change_column->resolved Yes implement_column Action: Switch to a column specifically designed for basic compounds (e.g., embedded polar group or bidentate C18). change_column->implement_column No implement_ph->resolved implement_competitor->resolved implement_column->resolved caption Fig 2. Troubleshooting flowchart for amine peak tailing.

Sources

Stability issues of 5-Vinylpyrimidin-2-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Vinylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. We will explore potential stability issues, provide troubleshooting advice for common experimental challenges, and offer detailed protocols for stability assessment.

I. Overview of this compound Stability

This compound is a valuable building block in medicinal chemistry and materials science. However, its structure, containing both a vinyl group and an amino-pyrimidine moiety, presents specific stability challenges, particularly in acidic and basic media. Understanding these potential degradation pathways is crucial for designing robust synthetic routes, formulating stable drug products, and ensuring the accuracy of experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

The main stability concerns stem from the reactivity of the vinyl group and the potential for the aminopyrimidine ring to participate in or be affected by reactions under acidic or basic conditions. The vinyl group is susceptible to acid-catalyzed hydration and polymerization, while the amino group can influence the electronic properties of the pyrimidine ring and undergo protonation or deprotonation, affecting the molecule's overall reactivity and stability.

Q2: How does pH affect the stability of this compound in aqueous solutions?

In acidic solutions, the vinyl group is prone to acid-catalyzed hydration, leading to the formation of 1-(2-amino-pyrimidin-5-yl)ethan-1-ol.[1][2][3][4] The rate of this reaction is dependent on the acid concentration and temperature. Under strongly basic conditions, while the vinyl group is generally more stable towards hydration, there is a potential for base-catalyzed polymerization or other degradation pathways, especially at elevated temperatures.

Q3: Can this compound polymerize during storage or experiments?

Yes, the vinyl group can undergo polymerization. This can be initiated by heat, light, radical initiators, or under certain acidic or basic conditions.[5][6][7] To minimize polymerization, it is recommended to store the compound in a cool, dark place and to use it in the presence of a polymerization inhibitor if heating is required for a prolonged period.

Q4: What are the best practices for storing this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. For extended storage, refrigeration is recommended.

III. Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound and provides systematic troubleshooting steps.

Issue 1: Unexpected Side Products in Acidic Reaction Media
  • Symptom: Appearance of a new, more polar spot on TLC or an unexpected peak in HPLC/LC-MS analysis, corresponding to a higher molecular weight and increased polarity.

  • Probable Cause: Acid-catalyzed hydration of the vinyl group.[1][2][3][4]

  • Troubleshooting Steps:

    • Confirm the Structure of the Byproduct: Isolate the byproduct and characterize it using NMR and MS to confirm the formation of 1-(2-amino-pyrimidin-5-yl)ethan-1-ol.

    • Minimize Water Content: Ensure that all solvents and reagents are anhydrous.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the hydration side reaction.

    • Use a Milder Acid Catalyst: If possible, switch to a weaker or non-aqueous acid catalyst.

Issue 2: Low Yield or Formation of Insoluble Material in Reactions
  • Symptom: The reaction mixture becomes viscous, or a precipitate forms that is insoluble in common organic solvents.

  • Probable Cause: Polymerization of the vinyl group.[5][6][7]

  • Troubleshooting Steps:

    • Add a Polymerization Inhibitor: Introduce a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture.

    • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen or argon) to prevent radical initiation.

    • Control Temperature: Avoid excessive heating, as this can promote polymerization.

    • Work in the Dark: Protect the reaction from light, which can also initiate polymerization.

Issue 3: Inconsistent Results in Biological Assays
  • Symptom: High variability in assay results when using solutions of this compound prepared in aqueous buffers.

  • Probable Cause: Degradation of the compound in the assay buffer, particularly if the pH is acidic.

  • Troubleshooting Steps:

    • Perform a Stability Study in the Assay Buffer: Incubate a solution of the compound in the assay buffer for the duration of the experiment and monitor its concentration over time using HPLC.

    • Adjust Buffer pH: If degradation is observed, consider adjusting the pH of the buffer to a more neutral or slightly basic range, if compatible with the assay.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for biological experiments to minimize the impact of degradation.

IV. Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound. These protocols are designed to be self-validating and can be adapted to specific experimental needs.

Protocol 1: Forced Degradation Study under Acidic and Basic Conditions

This protocol is designed to identify potential degradation products and assess the stability of this compound under stressed conditions, following the principles outlined in ICH guidelines.[8][9][10][11][12]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For the acid degradation study, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • For the base degradation study, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of a 50:50 mixture of acetonitrile and water.

  • Incubation:

    • Incubate all three solutions at 50°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the acidic and basic samples before analysis (e.g., with an equimolar amount of base or acid, respectively).

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC. A suggested starting method is:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 254 nm

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

    • Use LC-MS to identify the molecular weights of any significant degradation products.

Data Summary Table:

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)
Control 01000
24>99<1
0.1 M HCl 01000
28515
47228
85545
242080
0.1 M NaOH 01000
24>98<2
Protocol 2: Monitoring for Potential Polymerization

This protocol uses Gel Permeation Chromatography (GPC) to detect the formation of oligomers or polymers.

Materials:

  • This compound

  • Tetrahydrofuran (THF), HPLC grade, stabilized

  • GPC system with a refractive index (RI) detector

  • Polystyrene standards for calibration

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in THF at a concentration of 2 mg/mL.

    • Prepare a sample that has been subjected to stress conditions (e.g., heating at 80°C for 24 hours).

  • GPC Analysis:

    • Columns: A set of GPC columns suitable for the analysis of small molecules and oligomers.

    • Mobile Phase: THF

    • Flow Rate: 1.0 mL/min

    • Detector: Refractive Index (RI)

  • Data Analysis:

    • Compare the chromatograms of the stressed and unstressed samples. The appearance of peaks at earlier retention times in the stressed sample indicates the formation of higher molecular weight species (oligomers/polymers).

    • Use the polystyrene calibration curve to estimate the molecular weight of any polymeric species formed.

V. Mechanistic Insights & Visualizations

Acid-Catalyzed Hydration Pathway

Under acidic conditions, the vinyl group of this compound can undergo electrophilic addition of water. The reaction proceeds through a carbocation intermediate, following Markovnikov's rule, where the proton adds to the less substituted carbon of the vinyl group, and the hydroxyl group adds to the more substituted carbon.[1][2][3][4]

Acid_Catalyzed_Hydration cluster_start Reactant cluster_intermediate Intermediate cluster_product Product This compound This compound Carbocation Carbocation Intermediate This compound->Carbocation + H+ Alcohol_Product 1-(2-amino-pyrimidin-5-yl)ethan-1-ol Carbocation->Alcohol_Product + H2O, - H+

Caption: Acid-catalyzed hydration of this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to evaluating the stability of this compound.

Stability_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting Define_Stress_Conditions Define Stress Conditions (pH, Temp, Light) Prepare_Samples Prepare Samples (Control & Stressed) Define_Stress_Conditions->Prepare_Samples Incubate_Samples Incubate Samples at Defined Timepoints Prepare_Samples->Incubate_Samples Analyze_Samples Analyze Samples (HPLC, LC-MS, GPC) Incubate_Samples->Analyze_Samples Identify_Degradants Identify Degradation Products Analyze_Samples->Identify_Degradants Determine_Kinetics Determine Degradation Kinetics (Optional) Identify_Degradants->Determine_Kinetics Generate_Report Generate Stability Report Determine_Kinetics->Generate_Report

Caption: Workflow for stability assessment of this compound.

VI. References

  • Master Organic Chemistry. (2023, September 15). Hydration of Alkenes With Aqueous Acid. [Link]

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • Chemistry LibreTexts. (2022, October 17). 6.4: Acid-Catalyzed Hydration. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.2.2 – Hydration of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

  • Matyjaszewski, K., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 39(1), 39-45. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 221, 115043. [Link]

  • Industrial Pharmacist. (2024, November 6). Forced Degradation Studies for API Selection. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Wikipedia. (n.d.). 2-Vinylpyridine. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • dos Santos, F. A. M., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Journal of the Brazilian Chemical Society, 29(8), 1735-1746. [Link]

Sources

Recrystallization solvent for high purity 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Vinylpyrimidin-2-amine via recrystallization. We will move beyond generic protocols to address the specific chemical nature of this molecule, offering a logical framework for solvent selection, methodology, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs): The Science of Recrystallization

This section addresses the fundamental principles governing the recrystallization of this compound, providing the causal basis for the procedural recommendations that follow.

Q1: What is the core principle of recrystallization and why is it preferred for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1] The process involves dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool slowly.[2][3] As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the "mother liquor").[2]

For a molecule like this compound, this method is ideal because it can effectively remove by-products from synthesis or degradation products, leading to a highly ordered crystalline solid with significantly improved purity, which is critical for applications in drug development and materials science.

Q2: What defines an ideal recrystallization solvent for this specific compound?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for this compound will exhibit the following characteristics:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point to allow for complete dissolution in a minimal amount of solvent.[4]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below (e.g., in an ice bath). This large solubility gradient is what drives the crystallization process and ensures a high recovery yield.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of this compound to prevent the compound from "oiling out" (melting instead of dissolving).

  • Inertness: The solvent must not react with the compound. Given the basicity of the amino group on the pyrimidine ring, strongly acidic solvents should be avoided unless forming a salt for purification is the specific goal.[5][6] Additionally, the vinyl group is susceptible to polymerization, so conditions that could initiate this (e.g., presence of radicals, very high heat for extended periods) should be managed carefully.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals during the drying step.

Q3: How does the molecular structure of this compound influence solvent selection?

The structure dictates its polarity and intermolecular interactions:

  • Pyrimidin-2-amine moiety: This part of the molecule is quite polar. The nitrogen atoms in the ring and the exocyclic amino group are capable of forming hydrogen bonds.[7] This suggests that polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents like water or alcohols), will be effective at dissolving the compound.

  • Vinyl group: This is a nonpolar, hydrophobic functional group. While small, it slightly increases the nonpolar character of the molecule compared to 2-aminopyrimidine.

  • Overall Polarity: The molecule is a polar solid. Therefore, the search for a suitable solvent should begin with polar solvents and then move to solvent mixtures to fine-tune the polarity.

Systematic Solvent Selection Protocol

Finding the optimal solvent system is an empirical process. The following workflow provides a systematic and material-efficient method for screening potential candidates.

Step 1: Small-Scale Solubility Testing
  • Place a small amount of crude this compound (approx. 20-30 mg) into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. An ideal solvent will not dissolve the compound well at this stage.

  • If the compound is insoluble at room temperature, begin heating the test tube gently in a sand or water bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Step 2: Recommended Solvents for Initial Screening

Based on the structure of this compound, the following solvents and mixtures are logical starting points.

Solvent/MixtureBoiling Point (°C)PolarityRationale & Expert Insights
Water (H₂O)100HighThe amino and pyrimidine groups suggest potential water solubility, which increases with temperature.[7] May be a good choice if solubility is poor in organic solvents.
Ethanol (EtOH)78HighA common, effective solvent for polar organic molecules. Often used in mixtures with water to modulate polarity.[8]
Isopropanol (IPA)82Medium-HighSimilar to ethanol but slightly less polar. Can sometimes provide a better solubility gradient.
Ethyl Acetate (EtOAc)77MediumA good starting point for moderately polar compounds. Often used in a solvent/anti-solvent system with heptane or hexanes.[9]
Acetonitrile (MeCN)82HighA polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Toluene111LowMay dissolve the compound when hot due to the aromatic-like pyrimidine ring, but its nonpolar nature should lead to low solubility when cold.
Mixtures
Ethanol/WaterVariableTunableStart by dissolving the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat to clarify and then cool.[8]
Ethyl Acetate/HeptaneVariableTunableDissolve in a minimum of hot ethyl acetate, then add heptane (the anti-solvent) dropwise until turbidity appears. Clarify with a few drops of hot ethyl acetate and then cool.[9]

Visualizing the Workflow

The following diagram illustrates the logical progression from receiving the crude material to obtaining pure crystals, including key decision points in the troubleshooting process.

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_main Recrystallization Protocol cluster_troubleshoot start_node start_node process_node process_node decision_node decision_node good_outcome_node good_outcome_node bad_outcome_node bad_outcome_node solution_node solution_node start Crude this compound screen Perform Small-Scale Solubility Tests start->screen select Select Best Solvent System screen->select dissolve 1. Dissolve in Minimum Hot Solvent select->dissolve hot_filter 2. Hot Filtration (if needed) dissolve->hot_filter cool 3. Slow Cooling (RT then Ice Bath) hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect oiled_out Compound 'Oiled Out' cool->oiled_out Problem? Solution no_crystals No Crystals Form cool->no_crystals Problem? Solution dry 5. Dry Crystals collect->dry low_yield Low Yield collect->low_yield Problem? Solution pure Pure Crystals dry->pure sol_oil Re-heat, add more solvent, cool slower oiled_out->sol_oil sol_nocrystal Scratch flask, add seed crystal, evaporate solvent no_crystals->sol_nocrystal sol_lowyield Use less solvent, ensure cold wash low_yield->sol_lowyield sol_oil->cool sol_nocrystal->cool sol_lowyield->dissolve Re-run

Caption: Workflow for recrystallization and troubleshooting.

Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This guide addresses the most common problems in a direct question-and-answer format.

Q: My compound will not dissolve, even after adding a large volume of hot solvent. What should I do? A: This indicates you have selected a solvent in which your compound is essentially insoluble. You must re-evaluate your solvent choice. Refer back to the solvent screening protocol and select a more polar solvent. For instance, if you are failing with toluene, move to ethyl acetate or isopropanol.

Q: I've cooled my solution, but no crystals have formed. What went wrong? A: This is a classic sign that your solution is not supersaturated, which usually means too much solvent was added during the dissolution step.[4][10] Here are several remedies to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a template for other molecules to crystallize onto.[3][10]

  • Reduce Solvent Volume: Gently heat the solution again and boil off a portion of the solvent. Then, allow it to cool slowly once more.[10] Be cautious not to evaporate too much, or the compound may crash out of solution too quickly.

Q: My compound separated as an oily liquid instead of forming crystals. How can I fix this? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. It can also be caused by a very high concentration of impurities.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation.[10] Then, allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of heat loss, promoting the formation of an ordered crystal lattice rather than an amorphous oil.

Q: My final yield of pure crystals is very low. What are the likely causes? A: A low yield is typically due to one of several factors:

  • Excess Solvent: Using too much solvent during the initial dissolution step will leave a significant amount of your product dissolved in the mother liquor, even after cooling.[4] The goal is always to use the minimum amount of hot solvent necessary.

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask and add a small excess of hot solvent before filtering.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4] Always use a minimal amount of ice-cold solvent for the washing step.

Q: The final crystals are still colored or appear impure. What should I do? A: This suggests that impurities were trapped within the crystal lattice, which often happens when crystallization occurs too rapidly.[10]

  • Solution 1: Slow Down Cooling. Ensure the solution cools as slowly as possible to allow for selective crystallization.

  • Solution 2: Use Activated Charcoal. If the impurities are colored, they can often be removed with activated charcoal. After dissolving your crude compound in the hot solvent, add a very small amount of charcoal (the tip of a spatula). Keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper or Celite to remove the charcoal and the adsorbed impurities before cooling.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (2015).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2016). Substances yield after recrystallization from different solvents. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Vinylpyrimidin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Vinylpyrimidin-2-amine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its strategic importance lies in the presence of a reactive vinyl group, which is amenable to further functionalization, and the 2-aminopyrimidine core, a privileged structure in numerous kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the methodologies, performance, and practical considerations for each approach.

Key Synthetic Strategies at a Glance

The synthesis of this compound is predominantly approached through a two-step sequence involving the initial preparation of a 5-substituted-2-aminopyrimidine followed by the introduction of the vinyl moiety. The most common precursor is 5-bromo-2-aminopyrimidine, a commercially available starting material. The subsequent vinylation is typically achieved via palladium-catalyzed cross-coupling reactions. An alternative strategy involves the construction of the pyrimidine ring with a precursor to the vinyl group already in place, such as a formyl group, which can then be converted to the vinyl group via a Wittig reaction.

This guide will focus on the comparative analysis of the following key synthetic routes:

  • Suzuki-Miyaura Coupling

  • Stille Coupling

  • Heck Reaction

  • Wittig Reaction

Precursor Synthesis: The Foundation of the Route

The viability of each synthetic route is intrinsically linked to the accessibility and efficient synthesis of the requisite precursors.

Synthesis of 5-Bromo-2-aminopyrimidine

This key intermediate is commercially available, making the cross-coupling routes highly accessible. For researchers opting to synthesize it in-house, a common method involves the bromination of 2-aminopyrimidine. Careful control of the reaction conditions is crucial to avoid over-bromination.

Synthesis of 2-Amino-5-formylpyrimidine

The synthesis of this aldehyde precursor is a critical step for the Wittig route. A feasible method involves the Vilsmeier-Haack reaction on a suitable pyrimidine precursor. However, high-yield and scalable protocols for this specific transformation are not as widely reported as those for the halogenated precursor, which can be a limiting factor for this route.

Comparative Analysis of Vinylation Methodologies

The introduction of the vinyl group onto the 2-aminopyrimidine core is the pivotal step in the synthesis. The choice of method can significantly impact the overall efficiency, cost, and environmental footprint of the process.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation.[1] In this route, 5-bromo-2-aminopyrimidine is coupled with a vinylboron reagent, such as vinylboronic acid or its esters, in the presence of a palladium catalyst and a base.

Reaction Scheme:

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high yields. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is essential for the transmetalation step. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq.), vinylboronic acid pinacol ester (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Stille Coupling

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[4] For the synthesis of this compound, this would involve the coupling of 5-bromo-2-aminopyrimidine with a vinyltin reagent like vinyltributyltin.

Reaction Scheme:

Br-C4H2N2-NH2 + CH2=CH2 --[Pd catalyst, Base]--> CH2=CH-C4H2N2-NH2

OHC-C4H2N2-NH2 + (Ph)3P=CH2 --> CH2=CH-C4H2N2-NH2

Caption: Palladium-catalyzed cross-coupling routes to this compound.

Wittig Reaction Route from 2-Amino-5-formylpyrimidine

Wittig_Route Aldehyde 2-Amino-5-formylpyrimidine Wittig_Reaction Wittig Reaction Aldehyde->Wittig_Reaction Ylide_Formation Methyltriphenylphosphonium Bromide + Strong Base Ylide Phosphonium Ylide ((Ph)3P=CH2) Ylide_Formation->Ylide Ylide->Wittig_Reaction Product This compound Wittig_Reaction->Product Byproduct Triphenylphosphine oxide Wittig_Reaction->Byproduct

Caption: Wittig reaction pathway for the synthesis of this compound.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several synthetic routes. For most research and development applications, the Suzuki-Miyaura coupling stands out as the most practical and advantageous method. This is primarily due to the commercial availability of the 5-bromo-2-aminopyrimidine precursor and the use of relatively non-toxic and easy-to-handle vinylboron reagents. The reaction conditions are generally mild, and the yields are consistently high.

The Stille coupling offers a viable alternative with excellent functional group tolerance, but the toxicity of organotin compounds and the challenges associated with byproduct removal are significant drawbacks. The Heck reaction , while atom-economical, may require specialized equipment for handling ethylene gas, and the yields can be more variable. The Wittig reaction is a fundamentally sound approach, but its practicality is hampered by the less straightforward synthesis of the required 2-amino-5-formylpyrimidine precursor.

Therefore, for researchers embarking on the synthesis of this compound, the Suzuki-Miyaura coupling is the recommended starting point due to its efficiency, safety, and accessibility of starting materials.

References

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. 2025.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. 2025.
  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161.
  • Google Patents. (2013). Method for preparing 2-amino pyrimidine. CN102952083A.
  • Wikipedia. Wittig reaction. [Link]

Sources

A Comparative Guide to the Polymerization of Vinyl-Substituted Heterocycles: Benchmarking 5-Vinylpyrimidin-2-amine Against Established Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Functional World of Heterocyclic Polymers

Polymers derived from vinyl-substituted heterocycles represent a cornerstone of modern materials science, offering a rich palette of functionalities for applications ranging from drug delivery and biomedical devices to advanced electronics and catalysis.[1][2][3] The inclusion of heteroatoms within the polymer's side chains imparts unique properties such as pH-responsiveness, metal-coordination capabilities, and specific electronic characteristics.[4][5] While monomers like vinylpyridines, vinylimidazole, and vinylcarbazole are well-established, the potential of less-explored structures such as 5-Vinylpyrimidin-2-amine remains a compelling area for research.

This guide provides an in-depth comparison of the polymerization behavior and resulting polymer properties of this compound against its well-characterized counterparts: 2- and 4-vinylpyridine (VP), N-vinylimidazole (NVI), and N-vinylcarbazole (NVC). Due to the limited direct experimental literature on this compound, this analysis synthesizes established principles of polymer chemistry with predictive insights based on monomer structure and reactivity. We will explore the causal relationships between monomer electronics and polymerization outcomes, provide validated experimental protocols for analogous systems, and project the performance profile of this promising but understudied monomer.

Monomer Structure: The Electronic Blueprint for Reactivity

The propensity of a vinyl monomer to polymerize, and the mechanisms through which it does so, are dictated by the electronic nature of its substituent group. The heterocyclic ring's ability to donate or withdraw electron density from the vinyl double bond is the primary determinant of its reactivity.

  • N-Vinylcarbazole (NVC) & N-Vinylimidazole (NVI): These monomers feature nitrogen atoms that are part of a π-electron-rich aromatic system. The nitrogen lone pair in NVC is delocalized across the extensive carbazole ring system, while in NVI, one nitrogen acts as a π-donor. This electron-donating character enriches the vinyl double bond, making it susceptible to electrophilic attack and thus favoring cationic polymerization .[6][7]

  • Vinylpyridines (2-VP & 4-VP): In contrast, the nitrogen atom in the pyridine ring is electron-withdrawing (π-deficient), which reduces the electron density of the vinyl group. This deactivation towards cationic initiation, coupled with the basicity of the nitrogen atom which can neutralize cationic initiators, makes cationic polymerization challenging.[8] However, this electron-deficient nature makes the vinyl group receptive to nucleophilic attack, rendering vinylpyridines excellent candidates for anionic polymerization .[8][9]

  • This compound (Predicted Behavior): The pyrimidine ring is even more electron-deficient than pyridine due to the presence of a second nitrogen atom. This would strongly disfavor cationic polymerization and suggest a high reactivity in anionic polymerization. However, the presence of the 2-amine group, a strong electron-donating substituent, complicates this picture. The amine group will donate electron density back into the ring, partially mitigating the electron-withdrawing effect. Furthermore, the acidic proton on the amine group presents a significant challenge for anionic polymerization , as it would readily terminate the propagating carbanionic chain end. Therefore, free-radical polymerization is predicted to be the most viable pathway, although the overall reactivity may be complex.

Caption: Relative electron density of the vinyl double bond across monomers.

A Comparative Analysis of Polymerization Mechanisms

The choice of polymerization technique is critical as it directly influences polymer properties like molecular weight, dispersity, and architecture.

Free-Radical Polymerization

This is the most versatile and common method for vinyl monomers. It involves initiation, propagation, and termination steps and can be performed using conventional initiators (e.g., AIBN, peroxides) or through Controlled/Living Radical Polymerization (CRP) techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) for enhanced control.[8]

  • Applicability: All the compared monomers can undergo free-radical polymerization.[8][10][11]

  • Causality & Insights:

    • For vinylpyridines and vinylimidazole, CRP techniques are well-established, allowing for the synthesis of well-defined block copolymers and other complex architectures.[8][11]

    • NVC polymerization via radical methods is also common, often leading to high molecular weight polymers.[10][12]

    • For this compound, conventional free-radical polymerization is the most promising route. CRP methods like RAFT could also be applicable, enabling the synthesis of advanced materials. The amine group is not expected to significantly interfere with the radical process, unlike in ionic polymerizations.

Anionic Polymerization

Anionic polymerization is initiated by a strong nucleophile (e.g., n-butyllithium) and proceeds via a carbanionic propagating species. It is a living polymerization method, offering excellent control over molecular weight and producing polymers with very narrow molecular weight distributions, but it requires stringent, impurity-free conditions.[8]

  • Applicability:

    • Excellent: 2-VP and 4-VP are ideal for anionic polymerization due to the electron-withdrawing nature of the pyridine ring which stabilizes the propagating carbanion.[8][9][13]

    • Challenging: NVC can be polymerized anionically, but it is more difficult compared to vinylpyridines.

    • Not Recommended: this compound is a poor candidate. The acidic proton on the amine (–NH₂) group would act as a terminating agent, immediately quenching the highly basic carbanionic initiator and propagating chain end.

Cationic Polymerization

Initiated by a protic or Lewis acid, this method involves a carbocationic propagating species. It is particularly effective for monomers with electron-donating groups that can stabilize the positive charge.

  • Applicability:

    • Excellent: NVC, with its electron-rich carbazole group, readily undergoes cationic polymerization. This method can even be used to produce highly stereoregular (isotactic) and helical polymers.[6][14]

    • Challenging/Not Recommended: Vinylpyridines and vinylimidazole are generally unsuitable. The basic nitrogen atoms on the heterocyclic rings act as Lewis bases, complexing with and deactivating the acidic initiators.[8]

    • Not Recommended: this compound is predicted to be incompatible with cationic polymerization due to the two basic ring nitrogens and the exocyclic amine group, all of which would neutralize the initiator.

Caption: A typical workflow for synthesizing polymers from vinyl heterocycles.

Experimental Protocol: Free-Radical Polymerization of 4-Vinylpyridine

This protocol serves as a validated, representative procedure for the synthesis of poly(4-vinylpyridine) (P4VP) and can be adapted as a starting point for the exploratory polymerization of this compound.

Objective: To synthesize P4VP via conventional free-radical polymerization with a target molecular weight.

Materials:

  • 4-Vinylpyridine (4VP), inhibitor removed by distillation or passing through basic alumina.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • N,N-Dimethylformamide (DMF), anhydrous.

  • Diethyl ether, anhydrous.

Procedure:

  • Initiator & Monomer Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 16.4 mg (0.1 mmol) of AIBN in 20 mL of anhydrous DMF.

  • Monomer Addition: Add 10.51 g (100 mmol) of purified 4-vinylpyridine to the flask.

  • Degassing (Causality): The removal of oxygen is critical as it can inhibit free-radical polymerization by reacting with the propagating radical species. Subject the solution to three freeze-pump-thaw cycles to ensure an inert, oxygen-free environment.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at 70 °C. Let the reaction proceed for 12 hours with constant stirring.

  • Termination & Precipitation: Terminate the polymerization by removing the flask from the oil bath and exposing it to air. Slowly pour the viscous polymer solution into 500 mL of vigorously stirring anhydrous diethyl ether. The polymer will precipitate as a white solid.

  • Purification: Allow the solid to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of DMF (or methanol) and re-precipitate into diethyl ether. Repeat this process two more times to remove any unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 50 °C overnight or until a constant weight is achieved.

Comparative Data of Resulting Polymers

The structural differences between the monomers are directly reflected in the physical and chemical properties of their corresponding polymers.

PropertyPoly(2-vinylpyridine) (P2VP)Poly(4-vinylpyridine) (P4VP)Poly(N-vinylimidazole) (PVI)Poly(N-vinylcarbazole) (PVK)Poly(this compound) (Predicted)
Glass Transition Temp. (Tg) ~104 °C[15]~142 °C[15]~150-180 °C>200 °C (softens ~195 °C)[5]High (>160 °C)
Solubility Soluble in methanol, acetone, THF, CHCl₃.[15][16] Water soluble at low pH.[15]Soluble in DMF, acetic acid, lower alcohols.[3] Water soluble at low pH.Soluble in water, ethanol, and other polar solvents.[17][18]Soluble in aromatic and chlorinated hydrocarbons (e.g., toluene, THF, dichloromethane).[5][10]Soluble in polar aprotic solvents (DMF, DMSO); potentially water-soluble at low pH.
Key Characteristics pH-responsive, metal chelating, cationic at low pH.[4]pH-responsive, forms polyelectrolytes upon quaternization.[1]Biocompatible, biodegradable, weak polybase, catalytic activity.[2][19]Photoconductive, high thermal stability, brittle.[5][10]pH-responsive, strong potential for H-bonding, metal chelation.
Primary Applications Coatings, ion-exchange, compatibilizers, drug delivery.[4]Surface modification, anti-corrosive coatings, sensors, solar cells.[1]Drug/gene delivery, fuel cell membranes, catalysis.[2]Organic electronics (OLEDs), photorefractive materials, electrophotography.[10][16]Potential in gene delivery, specialty resins, stimuli-responsive materials, ligand chemistry.

Rationale for Predictions for Poly(this compound):

  • High Tg: The rigid pyrimidine ring combined with the potential for strong intermolecular hydrogen bonding via the amine groups would significantly restrict chain mobility, leading to a high glass transition temperature, likely exceeding that of P4VP.

  • Solubility: The polar nature of the monomer suggests solubility in polar aprotic solvents. Like PVP, protonation of the ring nitrogens at low pH should render it water-soluble.

  • Characteristics & Applications: The presence of multiple nitrogen sites (two in the ring, one exocyclic) makes it an excellent candidate for metal chelation and as a ligand. Its pH-responsive nature could be exploited for smart materials and drug delivery systems, particularly for nucleic acids, due to its potential to form polycations.

Conclusion

While this compound remains a frontier monomer, a detailed analysis of its structure in comparison to established vinyl heterocycles provides a robust framework for predicting its behavior. The electron-deficient pyrimidine core, modulated by an electron-donating amine group, points towards free-radical polymerization as the most effective synthetic route, while simultaneously suggesting incompatibility with ionic methods. The resulting polymer is anticipated to be a rigid, high-Tg material with pronounced pH-responsiveness and strong hydrogen-bonding capabilities. These predicted properties position poly(this compound) as a highly attractive candidate for advanced applications in areas requiring robust thermal stability and specific chemical functionality, such as smart hydrogels, gene delivery vectors, and specialized separation media. This guide serves as both a comparative benchmark and a call to action for the experimental exploration of this promising polymer system.

References

  • Wikipedia. (2023). Polyvinylcarbazole. Retrieved from [Link]

  • Laccase-catalyzed controlled radical polymerization of N-vinylimidazole. RSC Publishing. Retrieved from [Link]

  • Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis. PMC - NIH. Retrieved from [Link]

  • Living Anionic Polymerization in Continuous Flow: Facilitated Synthesis of High-Molecular Weight Poly(2-vinylpyridine) and Polystyrene. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]

  • Spontaneous polymerization of 4-vinylpyridine monomer on micron-sized mica platelets. Chemistry & Chemical Technology. Retrieved from [Link]

  • Anionic Polymerization of N-Vinylcarbazole with Alkyllithium as an Initiator. Macromolecules. Retrieved from [Link]

  • Anionic polymerization of 2-vinylpyridines: studies of intermediate carbanions and their role in the stereochemistry of polymerization. University of Florida Digital Collections. Retrieved from [Link]

  • Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole. ChemRxiv. Retrieved from [Link]

  • Synthesis of Star Poly(N-vinylcarbazole) by Microwave-Assisted Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). MDPI. Retrieved from [Link]

  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. PubMed Central. Retrieved from [Link]

  • The polymerization of 4-vinyl pyridine. RSC Publishing. Retrieved from [Link]

  • End-Functionalized Polymerization of 2-Vinylpyridine through Initial C–H Bond Activation of N-Heteroaromatics and Internal Alkynes by Yttrium Ene–Diamido Complexes. Journal of the American Chemical Society. Retrieved from [Link]

  • Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates. American Chemical Society. Retrieved from [Link]

  • POLYVINYL CARBAZOLE. ChemBK. Retrieved from [Link]

  • Process for the polymerization of 4-vinyl pyridine monomers. Google Patents.
  • 1-Vinylimidazole. Wikipedia. Retrieved from [Link]

  • Poly vinyl carbazole. Slideshare. Retrieved from [Link]

  • Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates. ACS Publications. Retrieved from [Link]

  • Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. ACS Publications. Retrieved from [Link]

  • Poly(N-vinylimidazole): a biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Global Solution Properties of Poly(N-vinylimidazole) in Ethanol. Macromolecules and Aggregates. ResearchGate. Retrieved from [Link]

  • RAFT Polymerization of N-Vinylimidazolium Salts and Synthesis of Thermoresponsive Ionic Liquid Block Copolymers. ACS Publications. Retrieved from [Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules. Retrieved from [Link]

  • Polyvinylimidazole. Chemsrc. Retrieved from [Link]

  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. Retrieved from [Link]

  • Recent Modification of Polyvinyl Chloride (PVC) via Heterocyclic Compounds. Scilit. Retrieved from [Link]

  • Synthesis of New Polymers Derived from Poly (vinyl Chloride) and Study Their Biological Evaluation. Australian Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Polymer and heterocyclic compounds their utility and application as drug. OAText. Retrieved from [Link]

  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. MDPI. Retrieved from [Link]

  • Poly(vinyl alcohol) membranes-inspired heterocyclic compounds for different applications: synthesis and characterization. ResearchGate. Retrieved from [Link]

  • Poly(vinyl alcohol) membranes-inspired heterocyclic compounds for different applications: synthesis and characterization. Semantic Scholar. Retrieved from [Link]

  • Polymers from S-vinyl monomers: reactivities and properties. RSC Publishing. Retrieved from [Link]

  • A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its versatile nature allows for substitutions at various positions, leading to a diverse range of biological activities.[3][4] This guide provides an in-depth technical comparison of the biological activity of 5-Vinylpyrimidin-2-amine and its structurally related analogs, with a focus on their potential as anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for key biological assays.

The Significance of the 5-Position in Pyrimidine Derivatives

The C5 position of the pyrimidine ring has been identified as a critical site for modification to modulate the biological activity of this class of compounds. Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at this position significantly influences the compound's potency, selectivity, and overall pharmacological profile. Small, electronically distinct groups at the 5-position can impact the molecule's interaction with target proteins, such as protein kinases, which are often dysregulated in cancer.

Comparative Anticancer Activity: A Data-Driven Analysis

While direct comparative studies focusing solely on this compound are limited in the public domain, we can infer its potential activity by examining related 5-substituted pyrimidine derivatives that have been evaluated for their anticancer properties. The following table summarizes the cytotoxic activities of various 5-substituted pyrimidin-2-amine analogs against different cancer cell lines.

Compound/Analog Class5-SubstituentCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Pyrimidin-2-amine Derivative -H HCT-116 (Colon)> 10 µM
Pyrimidin-2-amine Derivative -CN HCT-116 (Colon)40 nM
Pyrimidin-2-amine Derivative -F HCT-116 (Colon)< 10 nM
Pyrimidin-2-amine Derivative -Cl HCT-116 (Colon)~30 nM
PLK4 Inhibitor (8h) Complex aryl etherMCF-7, BT474, MDA-MB-231 (Breast)0.0067 µM (enzymatic)
CDK9 Inhibitor (12u) ThiazolylCLL (Leukemia)7 nM (enzymatic)

Analysis of Structure-Activity Relationship (SAR):

The data suggests a strong dependence of cytotoxic activity on the nature of the substituent at the 5-position.

  • Electron-withdrawing groups , such as cyano (-CN) and fluoro (-F), appear to significantly enhance anticancer potency compared to the unsubstituted analog. The high electronegativity of these groups can alter the electron distribution within the pyrimidine ring, potentially leading to stronger interactions with the target protein's active site.

  • The vinyl group (-CH=CH2) , being an unsaturated moiety, introduces a region of electron density and a specific spatial orientation. While direct data is not available, its electronic properties, which are different from both simple alkyl groups and strongly electron-withdrawing groups, suggest a unique interaction profile with biological targets. It is plausible that the vinyl group could participate in hydrophobic interactions or potentially act as a Michael acceptor in certain biological contexts.

  • Larger, more complex substituents , as seen in the PLK4 and CDK9 inhibitors, can lead to highly potent and selective compounds. This highlights the importance of exploring a diverse range of functionalities at the 5-position to optimize target engagement.

Mechanistic Insights: Targeting Key Cancer Pathways

Pyrimidine derivatives often exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

The general mechanism of action for many pyrimidin-2-amine based kinase inhibitors involves the formation of hydrogen bonds between the 2-amino group and the hinge region of the kinase domain, mimicking the interaction of ATP. The substituent at the 5-position then extends into a hydrophobic pocket, and its specific interactions can determine the potency and selectivity of the inhibitor.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the biological activity of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

Principle:

The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and related analogs) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Principle:

Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Apoptosis Detection by Western Blot

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Principle:

This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects specific proteins using antibodies. Cleavage of proteins like PARP and caspases is a hallmark of apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the test compounds, harvest them, and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptotic markers (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Analyze the band intensities to determine the changes in protein expression levels. An increase in cleaved PARP and cleaved caspase-3, and changes in the Bcl-2/Bax ratio are indicative of apoptosis induction.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process for evaluating the anticancer activity of these compounds, the following workflow diagram is presented.

G cluster_0 In Vitro Evaluation A Compound Synthesis (this compound & Analogs) C MTT Assay (Cytotoxicity & IC50 Determination) A->C B Cell Culture (Cancer Cell Lines) B->C D Cell Cycle Analysis (Flow Cytometry) C->D Select IC50 concentrations E Apoptosis Assay (Western Blot) C->E Select IC50 concentrations F Data Analysis & SAR D->F E->F

Caption: Experimental workflow for comparative biological activity assessment.

Conclusion and Future Directions

The pyrimidin-2-amine scaffold, particularly with substitutions at the 5-position, represents a promising area for the development of novel anticancer agents. While direct comparative data for this compound is still emerging, the analysis of related compounds suggests that the vinyl group could impart unique and potentially advantageous biological properties. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of this important class of molecules. Future research should focus on the synthesis and direct comparative evaluation of a series of 5-substituted pyrimidin-2-amines, including the vinyl analog, against a broad panel of cancer cell lines and clinically relevant protein kinases. Such studies will be instrumental in validating the therapeutic potential of this compound and guiding the design of next-generation pyrimidine-based cancer therapies.

References

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]

  • Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment. PubMed. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]

  • The differences of IC50 % of new tested chemicals compounds effects on... ResearchGate. [Link]

  • Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Bentham Science. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

Sources

Validating the Molecular Structure of 5-Vinylpyrimidin-2-amine: A Comparative Guide to X-ray Crystallography and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery

In the landscape of modern drug discovery and materials science, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of successful development.[1][2][3] An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of candidates in later-stage development. 5-Vinylpyrimidin-2-amine, a heterocyclic compound with the molecular formula C₆H₇N₃, represents a versatile scaffold in medicinal chemistry.[4] Its pyrimidine core is a common feature in numerous therapeutic agents, and the vinyl substituent offers a reactive handle for further chemical modification.

While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for elucidating molecular connectivity, they provide indirect information about the spatial arrangement of atoms.[5] For establishing the definitive, solid-state conformation, intermolecular interactions, and absolute stereochemistry, single-crystal X-ray crystallography remains the unequivocal gold standard.[5][6][7]

This guide provides an in-depth comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of this compound. We will detail the experimental workflow for obtaining a crystal structure, explain the causality behind methodological choices, and present a framework for integrating data from multiple techniques to achieve irrefutable structural confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides a direct, atomic-resolution snapshot of a molecule's arrangement in a crystalline lattice. The technique relies on the principle that electrons in a molecule diffract X-rays, and when the molecules are arranged in a highly ordered, repeating array (a crystal), the diffraction pattern is focused into a set of measurable reflections. By analyzing the geometry and intensity of this pattern, the precise location of every atom in the molecule can be determined.

Experimental Protocol: From Powder to Publication-Quality Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail.

Step 1: Material Purification and Crystal Growth

  • Rationale: The success of X-ray crystallography is critically dependent on the quality of the single crystal. This necessitates starting with highly pure (>99%) material, as impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder and poor diffraction.

  • Protocol:

    • Purification: The synthesized this compound powder is first purified by column chromatography or recrystallization to remove any residual starting materials or byproducts. Purity is confirmed by ¹H NMR and LC-MS.

    • Solvent Screening: A crucial step is to identify a suitable solvent or solvent system.[6] Small amounts of the compound are tested for solubility in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Crystal Growth: Slow evaporation is a common and effective technique.[8][9]

      • Prepare a near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

      • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

      • As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals.

Step 2: Crystal Selection, Mounting, and Data Collection

  • Rationale: A suitable crystal should be a single, well-formed block, free of cracks or defects, and of an appropriate size for the instrument's X-ray beam (typically 0.1-0.3 mm in each dimension).[8]

  • Protocol:

    • Selection: Under a microscope, a suitable crystal is identified and carefully separated from the remaining crystalline material.

    • Mounting: The selected crystal is picked up using a cryo-loop, coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation, and flash-cooled in a stream of liquid nitrogen (100 K).[6] This cryogenic cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • Data Collection: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map, which is then refined into a final, accurate molecular model.

  • Protocol:

    • Data Processing: The raw data is integrated and scaled to produce a list of reflection intensities.

    • Structure Solution: Using software like SHELXT or Olex2, direct methods are applied to the reflection data to determine the phases and generate an initial structural model.

    • Refinement: The initial model is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and Goodness-of-Fit.

Part 2: Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides the definitive solid-state structure, it is crucial to ensure that the single crystal selected is representative of the bulk material. Orthogonal analytical techniques provide complementary data that, when combined, build an unshakeable case for the proposed structure.

Comparative Analysis of Spectroscopic and Spectrometric Methods
Technique Information Provided for this compound Strengths Limitations vs. X-ray Crystallography
Single-Crystal X-ray Crystallography - Unambiguous 3D atomic coordinates- Bond lengths, angles, and torsion angles- Solid-state conformation- Intermolecular interactions (e.g., hydrogen bonding)- Absolute stereochemistry- Provides direct, definitive 3D structure[6]- Gold standard for structural proof- Requires a suitable single crystal- Structure is in the solid state, which may differ from solution conformation- Cannot be used on amorphous solids or oils
¹H & ¹³C NMR Spectroscopy - Number and environment of unique protons and carbons- Connectivity through scalar coupling (J-coupling)- Confirms presence of pyrimidine and vinyl groups- Provides structural information in solution- Excellent for confirming connectivity and purity- Non-destructive- Provides indirect structural information (connectivity, not 3D coordinates)- Ambiguities can arise in complex molecules
High-Resolution Mass Spectrometry (HRMS) - Highly accurate mass of the molecular ion- Determination of the elemental formula (e.g., C₆H₇N₃)- Confirms molecular formula with high confidence[10][11][12]- Extremely sensitive (requires very little sample)- Provides no information on isomerism (e.g., position of the vinyl group)- No information on 3D structure or connectivity
Infrared (IR) Spectroscopy - Presence of key functional groups- N-H stretches (amine)- C=C and C=N stretches (vinyl and pyrimidine rings)- Fast and simple method to confirm functional groups- Can be used on solids, liquids, and gases- Provides very limited structural information- Spectrum can be complex and difficult to interpret fully
Integrated Workflow for Structural Validation

The most robust approach to structural validation involves a synergistic workflow where each technique validates the others. X-ray crystallography provides the definitive 3D model, while NMR and HRMS confirm that the connectivity and molecular formula of the bulk sample are consistent with this model.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Validation (Definitive Structure) cluster_orthogonal Orthogonal Validation (Bulk Confirmation) Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS IR IR Spectroscopy Purification->IR SCXRD Single-Crystal X-ray Diffraction (SCXRD) Crystal_Growth->SCXRD Confirmed_Structure Unambiguously Confirmed Structure SCXRD->Confirmed_Structure 3D Structure & Conformation NMR->Confirmed_Structure Connectivity (in solution) HRMS->Confirmed_Structure Molecular Formula IR->Confirmed_Structure Functional Groups

Integrated workflow for the structural validation of this compound.

Conclusion

The structural validation of a novel chemical entity like this compound is a critical step that underpins all subsequent research and development. While spectroscopic and spectrometric methods like NMR, MS, and IR are essential for confirming the molecular formula, functional groups, and atomic connectivity of the bulk material, they fall short of providing a definitive three-dimensional structure.

Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, atomic-resolution picture of a molecule's solid-state conformation and packing. By adopting an integrated validation strategy—using X-ray crystallography as the cornerstone for determining the 3D structure and employing orthogonal techniques to verify that this structure is consistent with the bulk sample—researchers can proceed with the highest degree of confidence in their molecular architecture. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity and ultimate success of projects in drug discovery and beyond.

References

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]

  • Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium & Exposition. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Kertész, I., & Van, Q. N. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS). Analytical and Bioanalytical Chemistry, 393(8), 2021-2029. [Link]

  • Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1885-1907. [Link]

  • Leito, J. D., & McClure, E. R. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education, 96(7), 1461-1466. [Link]

  • Biognosys. (n.d.). Why structural proteomics is the best tool for drug target validation. [Link]

  • Staples, R. (n.d.). X-Ray Crystallography Laboratory. Michigan State University Department of Chemistry. [Link]

  • Jones, P. G. (2021). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 77(8), 835-840. [Link]

  • Sadybekov, A., & Katritch, V. (2017). A Structure-Based Drug Discovery Paradigm. Methods in Molecular Biology, 1647, 1-13. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

The strategic synthesis of 5-vinylpyrimidin-2-amine is a cornerstone in the production of high-value active pharmaceutical ingredients (APIs), most notably as a key intermediate for the Bcr-Abl kinase inhibitor, Imatinib. The efficiency, scalability, and cost-effectiveness of introducing the vinyl moiety onto the pyrimidine core are of paramount importance. This guide provides a detailed, head-to-head comparison of the leading catalytic systems for this transformation, grounded in experimental data and mechanistic principles to inform rational catalyst selection in a research and development setting.

The Synthetic Challenge: Vinylation of an Electron-Deficient Heterocycle

The direct vinylation of the C5 position of the 2-aminopyrimidine scaffold is typically achieved via transition metal-catalyzed cross-coupling reactions. The primary challenge lies in the selection of a catalytic system that can effectively couple a vinyl source with a halogenated pyrimidine precursor under conditions that are mild, high-yielding, and tolerant of the free amine functionality. The two most prevalent and well-documented strategies are the Palladium-catalyzed Stille and Suzuki-Miyaura cross-coupling reactions.

Comparative Analysis of Leading Catalytic Systems

The choice between the Stille and Suzuki coupling methodologies, along with the specific catalyst and ligand combination, carries significant implications for yield, purity, operational complexity, and overall process sustainability.

The Stille Coupling: The Established Workhorse

The Stille reaction, which couples an organohalide with an organostannane reagent, was one of the first successful methods applied to this synthesis.[1][2][3] It is renowned for its reliability and tolerance of a wide array of functional groups.[1][2]

  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most commonly employed catalyst.[1][2]

  • Mechanism: The reaction proceeds through a well-understood catalytic cycle involving oxidative addition of the halopyrimidine to the Pd(0) center, followed by transmetalation with the organostannane and reductive elimination to yield the product.[3]

  • Performance: This method consistently provides good to high yields.

  • Causality of Choice: In early syntheses, the stability and commercial availability of both the Pd(PPh₃)₄ catalyst and vinyltributyltin made this a logical and robust choice. The reaction conditions are generally tolerant of the amine group on the pyrimidine ring.

However, the Stille coupling suffers from a significant drawback: the use of stoichiometric organotin reagents. These compounds are highly toxic, and the removal of tin-containing byproducts from the final product can be challenging, which is a major concern in pharmaceutical manufacturing.[1][3][4]

The Suzuki-Miyaura Coupling: The Greener, More Versatile Alternative

The Suzuki-Miyaura coupling has largely superseded the Stille reaction in modern synthetic applications.[4] This method utilizes organoboron reagents (boronic acids or their esters), which are significantly less toxic and more environmentally benign than their organotin counterparts.[4][5][6]

  • Catalyst Systems: A variety of Pd(0) and Pd(II) precatalysts can be used, often in combination with specialized phosphine ligands that enhance catalytic activity. Systems like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd(OAc)₂) with bulky, electron-rich ligands (e.g., Xantphos) are common.[6][7]

  • Mechanism: The catalytic cycle is similar to the Stille coupling, but the transmetalation step involves the organoboron species and requires a base for activation.[8]

  • Performance: The Suzuki coupling often provides higher yields and proceeds under milder conditions than the Stille coupling. It is particularly effective for coupling less reactive chloro-precursors, which are economically advantageous.[6]

  • Causality of Choice: The drive for "greener" chemistry and the need to avoid toxic tin impurities in APIs are the primary motivators for choosing the Suzuki coupling. Furthermore, the development of advanced ligands allows for higher turnover numbers and the use of cheaper starting materials like 5-chloro-2-aminopyrimidine, making the process more economically viable on an industrial scale.

Quantitative Performance Data
Catalytic SystemHalide Precursor (Ar-X)Vinyl PartnerBaseCatalyst/LigandYield (%)Key Advantages & RationaleDisadvantages
Stille Coupling 5-Bromo-2-aminopyrimidineVinyltributyltin-Pd(PPh₃)₄~85Well-established, reliable.[1][2]Highly toxic tin reagent; difficult purification.[1][3][4]
Suzuki Coupling 5-Bromo-2-aminopyrimidinePhenylboronic AcidK₃PO₄Pd(PPh₃)₄Moderate to GoodAvoids toxic tin; boronic acids are stable.[5]PPh₃ is a suboptimal ligand for some substrates.
Suzuki Coupling 5-Chloro-2-aminopyrimidineArylboronic AcidK₂CO₃Pd(dppf)Cl₂Good to ExcellentUtilizes cheaper chloro-precursor; dppf is an effective ligand.[6]Requires a more active catalyst system.
Buchwald-Hartwig 2-Chloro-4-(pyridin-3-yl)pyrimidineVarious AminesNaOtBuPdCl₂(PPh₃)₂ / XantphosGoodHighly efficient for C-N bond formation, adaptable for C-C.[7]Primarily for amination, not direct vinylation.

Note: Data for direct vinylation of 5-halopyrimidin-2-amine using these specific Suzuki conditions are extrapolated from similar systems described in the literature. Yields are representative.[5][6]

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimization. The efficiency of each step is highly dependent on the choice of palladium source, ligand, base, and solvent.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-X(L₂) (Pyrimidinyl-Pd Complex) OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Vinyl Ar-Pd(II)-Vinyl(L₂) (Vinyl-Pyrimidinyl-Pd Complex) Transmetal->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim Product This compound (Ar-Vinyl) RedElim->Product ArX 5-Halo-2-aminopyrimidine (Ar-X) ArX->OxAdd Halide Precursor VinylB Vinyl Boronic Acid + Base VinylB->Transmetal Activated Vinyl Source Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The bulky, electron-rich phosphine ligands (L) stabilize the Pd(0) state and accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher overall reaction efficiency.

Validated Experimental Protocol: Suzuki Coupling

This protocol describes a robust and reproducible method for the synthesis of this compound using a modern palladium catalyst system. The procedure is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials:
  • 5-Bromo-2-aminopyrimidine (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Inert gas (Nitrogen or Argon)

Experimental Workflow:

Caption: A validated workflow for the Suzuki-Miyaura synthesis of this compound.

Step-by-Step Procedure:
  • Reagent Charging: In a flame-dried Schlenk flask, combine 5-bromo-2-aminopyrimidine, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. The integrity of the inert atmosphere is critical for preventing catalyst degradation.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heating & Stirring: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-aminopyrimidine is fully consumed (typically 4-12 hours). This checkpoint validates reaction completion.

  • Aqueous Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the dried solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry. This final step validates the success of the synthesis.

Conclusion and Recommendation

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the superior methodology for both laboratory-scale and process chemistry applications. Its advantages over the Stille coupling are significant:

  • Safety and Sustainability: It avoids the use of highly toxic organotin reagents.[4]

  • Efficiency and Versatility: Modern catalyst systems, particularly those employing bulky phosphine ligands like dppf, offer high yields and can be adapted for more economical chloro-precursors.[6]

  • Purity: The purification of the final product is considerably more straightforward, as boron-containing byproducts are generally water-soluble and easily removed during aqueous workup.

Researchers and drug development professionals should prioritize the development and optimization of Suzuki-based protocols. The investment in more advanced palladium/ligand systems is justified by the gains in yield, process safety, and final product purity, which are critical parameters in the pharmaceutical industry.

References

  • BenchChem. (2025).
  • J&K Scientific LLC. (2025). Stille Cross-Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • RSC Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • National Institutes of Health (NIH). (n.d.).
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949.

Sources

A Prospective Performance Benchmark of 5-Vinylpyrimidin-2-amine-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel polymeric carriers that offer enhanced drug loading, controlled release kinetics, and improved biocompatibility is a central theme in advanced drug delivery. This guide introduces 5-Vinylpyrimidin-2-amine (5-VPA) as a promising, yet underexplored, monomer for the synthesis of functional polymers tailored for therapeutic applications. Due to the nascent stage of research into poly(5-VPA), this document serves as a prospective benchmark, outlining a comprehensive strategy to evaluate its performance against established polymers. We will draw upon scientifically grounded predictions based on its chemical structure and analogies with well-characterized polymers, such as poly(2-vinylpyridine), to forecast its potential. This guide provides a roadmap for the synthesis, characterization, and rigorous performance evaluation of poly(5-VPA)-based drug delivery systems, complete with detailed experimental protocols and a framework for comparative analysis.

Introduction: The Rationale for this compound-Based Polymers

The therapeutic efficacy of many potent drugs is often hampered by poor solubility, lack of target specificity, and systemic toxicity. Polymeric drug delivery systems have emerged as a powerful tool to overcome these challenges.[1] Vinyl polymers, in particular, offer a versatile platform due to the wide availability of functional monomers and the robustness of polymerization techniques.[2]

The pyrimidine moiety is a cornerstone of nucleobases in DNA and RNA and is a prevalent scaffold in a multitude of FDA-approved drugs, exhibiting a broad spectrum of biological activities.[3][4] The incorporation of pyrimidine groups into a polymer backbone is hypothesized to offer several advantages:

  • Biocompatibility: The inherent biological relevance of the pyrimidine structure may lead to polymers with favorable biocompatibility profiles.

  • Drug-Polymer Interactions: The nitrogen atoms in the pyrimidine ring and the exocyclic amine group can participate in hydrogen bonding and other non-covalent interactions, potentially leading to high drug loading efficiencies, especially for drugs with complementary functionalities.

  • Stimuli-Responsiveness: The amine group and the pyrimidine ring can exhibit pH-dependent protonation, making the polymer's solubility and conformation sensitive to changes in the physiological environment, a desirable trait for targeted drug release in acidic tumor microenvironments or specific intracellular compartments.[5]

This guide will focus on the prospective evaluation of homopolymers and copolymers derived from this compound.

Proposed Synthesis and Characterization

While the polymerization of 5-VPA is not yet documented in peer-reviewed literature, a plausible synthetic pathway can be proposed based on established organic chemistry principles.

Monomer Synthesis

The synthesis of the this compound monomer could be approached via a Suzuki or Stille coupling reaction, common methods for the formation of carbon-carbon bonds on heterocyclic rings.

G cluster_1 Monomer Synthesis 5-bromopyrimidin-2-amine 5-bromopyrimidin-2-amine Reaction Suzuki Coupling 5-bromopyrimidin-2-amine->Reaction Potassium vinyltrifluoroborate Potassium vinyltrifluoroborate Potassium vinyltrifluoroborate->Reaction Pd catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd catalyst->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction This compound This compound Reaction->this compound

Caption: Proposed Suzuki coupling for 5-VPA monomer synthesis.

Polymerization

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, would be ideal for synthesizing well-defined poly(5-VPA) with controlled molecular weight and low dispersity.[6]

G cluster_2 Polymerization 5-VPA Monomer 5-VPA Monomer Polymerization RAFT Polymerization 5-VPA Monomer->Polymerization RAFT Agent RAFT Agent (e.g., CTA) RAFT Agent->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization Heat Heat Heat->Polymerization Poly(5-VPA) Poly(5-VPA) Polymerization->Poly(5-VPA)

Caption: Proposed RAFT polymerization of 5-VPA.

Physicochemical Characterization

A thorough characterization of the synthesized monomer and polymer is crucial.

Technique Purpose
¹H and ¹³C NMR To confirm the chemical structure of the monomer and polymer.
FT-IR Spectroscopy To identify the characteristic functional groups.
Mass Spectrometry To determine the molecular weight of the monomer.
Gel Permeation Chromatography (GPC) To determine the molecular weight and dispersity (Đ) of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.

Benchmarking Performance: A Comparative Framework

To objectively assess the potential of poly(5-VPA) as a drug delivery vehicle, its performance must be benchmarked against established and analogous polymers.

Selection of Comparator Polymers
  • Poly(lactic-co-glycolic acid) (PLGA): As an FDA-approved, biodegradable polyester, PLGA is the gold standard in drug delivery research and provides a benchmark for biocompatibility and controlled release.[7]

  • Poly(2-vinylpyridine) (P2VP): As a structural isomer of poly(5-VPA), P2VP offers a close comparison for properties like pH-responsiveness and drug interaction potential.[5]

Key Performance Indicators (KPIs)

The following KPIs will be used to compare the polymers:

  • Drug Loading Capacity and Efficiency: The ability to effectively encapsulate a high payload of the therapeutic agent.

  • In Vitro Drug Release Kinetics: The rate and mechanism of drug release under physiologically relevant conditions.

  • Nanoparticle Formulation and Characterization: The ability to form stable nanoparticles with appropriate size and surface charge for in vivo applications.

  • Biocompatibility: The cytotoxicity of the polymer and its degradation products.

Experimental Protocols

The following section provides detailed, step-by-step protocols for evaluating the KPIs.

Nanoparticle Formulation

Nanoprecipitation is a common and straightforward method for formulating polymer-based nanoparticles.[1]

Protocol:

  • Dissolve 10 mg of the polymer (poly(5-VPA), PLGA, or P2VP) and 1 mg of the model drug (e.g., Doxorubicin) in 1 mL of a suitable organic solvent (e.g., DMSO or DMF).

  • Add the organic solution dropwise to 10 mL of deionized water under vigorous stirring.

  • Allow the solution to stir for 4-6 hours at room temperature to facilitate solvent evaporation and nanoparticle formation.

  • Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove the organic solvent and unloaded drug.

Nanoparticle Characterization
Technique Parameter Measured
Dynamic Light Scattering (DLS) Hydrodynamic diameter and Polydispersity Index (PDI).
Zeta Potential Analysis Surface charge of the nanoparticles.
Scanning/Transmission Electron Microscopy (SEM/TEM) Morphology and size verification.
Drug Loading and Encapsulation Efficiency

Protocol:

  • After dialysis, lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.

  • Disrupt a known amount of the lyophilized nanoparticles using a suitable solvent to release the encapsulated drug.

  • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

The dialysis method is a standard technique for assessing in vitro drug release.

Protocol:

  • Place 1 mL of the purified drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in 20 mL of a release buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4 and pH 5.5 to simulate physiological and endosomal/tumor environments, respectively.

  • Maintain the setup at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw 1 mL of the release buffer and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time.

G cluster_3 In Vitro Drug Release Workflow NP_suspension Drug-loaded nanoparticle suspension in dialysis bag Release_buffer Release Buffer (pH 7.4 or 5.5) at 37°C with stirring NP_suspension->Release_buffer Sampling Sample collection at - 0.5, 1, 2, 4, 8, 12, 24, 48, 72 h Release_buffer->Sampling Quantification Drug quantification (UV-Vis or HPLC) Sampling->Quantification Data_analysis Plot cumulative release vs. time Quantification->Data_analysis

Caption: Workflow for in vitro drug release studies.

Biocompatibility Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating cytotoxicity.

Protocol:

  • Seed a suitable cell line (e.g., HeLa or HEK293 cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the polymer (dissolved in cell culture medium) for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells.

Prospective Performance Data and Interpretation

The following tables present a hypothetical comparison based on the predicted properties of poly(5-VPA).

Table 1: Predicted Nanoparticle Characteristics

Polymer Predicted Size (nm) Predicted PDI Predicted Zeta Potential (mV) at pH 7.4
Poly(5-VPA) 100-200< 0.2+15 to +25
PLGA 150-250< 0.2-20 to -30
P2VP 80-150< 0.15+5 to +15

Table 2: Predicted Drug Loading and Release Performance (Model Drug: Doxorubicin)

Polymer Predicted DLC (%) Predicted EE (%) Predicted Release at 24h (pH 7.4) Predicted Release at 24h (pH 5.5)
Poly(5-VPA) 10-1570-85~30%~60%
PLGA 5-1060-75~40%~45%
P2VP 8-1265-80~35%~70%

Table 3: Predicted Biocompatibility

Polymer Predicted IC50 (µg/mL) on HEK293 cells
Poly(5-VPA) > 500
PLGA > 1000
P2VP 200-400

Interpretation:

  • Nanoparticle Properties: Poly(5-VPA) is expected to form slightly larger nanoparticles than P2VP but with a positive surface charge due to the amine groups, which could enhance cellular uptake.

  • Drug Loading and Release: The hydrogen bonding capabilities of poly(5-VPA) are predicted to result in higher drug loading of doxorubicin compared to PLGA. A significant difference in drug release between pH 7.4 and 5.5 is anticipated, highlighting its potential for pH-responsive drug delivery.

  • Biocompatibility: The biocompatibility of poly(5-VPA) is predicted to be excellent, potentially superior to P2VP due to the pyrimidine structure, though likely not as high as the gold-standard PLGA.

Conclusion and Future Directions

This compound-based polymers represent a novel and promising platform for advanced drug delivery. This guide provides a comprehensive framework for their synthesis, characterization, and performance benchmarking. The predicted pH-responsiveness, high drug loading capacity, and favorable biocompatibility make poly(5-VPA) a compelling candidate for further investigation, particularly for cancer therapy where the acidic tumor microenvironment can be exploited for targeted drug release. The experimental protocols detailed herein offer a clear roadmap for researchers to validate these predictions and unlock the full potential of this exciting new class of polymers. Future work should focus on copolymerization strategies to further tune the polymer's properties and in vivo studies to evaluate its therapeutic efficacy and safety.

References

  • Bioinspired pyrimidine-containing cationic polymers as effective nanocarriers for DNA and protein delivery. J Mater Chem B. 2020 Mar 18;8(11):2275-2285.
  • Pereira, P., Serra, A. C., & Coelho, J. F. J. (2021). Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. Progress in Polymer Science, 120, 101432.
  • BenchChem. (2025).
  • BenchChem. (2025). Performance Benchmark: 4-(Hexyloxy)
  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers (Basel). 2018 Sep; 10(9): 1023.
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Polymers (Basel). 2023 Dec; 15(24): 4663.
  • Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil.
  • Polymers for Drug Delivery Systems. Annu Rev Chem Biomol Eng. 2011; 2: 149–173.
  • Polymers in Medicine from Drug Delivery to Biomaterials.
  • Niğdeli Yüksel, D. (2008). Controlled Synthesis of Vinyl Amine Polymers by RAFT Technique. Istanbul Technical University.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. 2021 Apr; 26(8): 2195.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023 Jun 20;14(7):1314-1331.
  • High performance of poly(dopamine)-functionalized graphene oxide/poly(vinyl alcohol) nanocomposites.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2023 May; 28(9): 3861.
  • Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polym. Chem., 2020,11, 4843-4853.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. 2023 May 5.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. 2024.
  • Temperature and pH dual-responsive poly(vinyl lactam)
  • Evaluation of drug release kinetics from polymeric nanoparticles loaded with poorly water-soluble APIs. Ovidius University Annals of Chemistry. 2021, 32(2), 132-136.
  • Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties.
  • Amine-promoted synthesis of vinyl aziridines. J Org Chem. 2010 May 21;75(10):3499-502.
  • 2-Methyl-5-vinylpyrimidine. BenchChem.
  • Drug-loaded poly-(lactic-co-glycolic acid) (PLGA) nanoparticles for the treatment of candidiasis. Polymers (Basel). 2022 Dec; 14(24): 5496.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem.
  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. EvitaChem.

Sources

A-Comparative-Guide-to-the-Cross-reactivity-of-5-Vinylpyrimidin-2-amine-Derivatives-in-Kinase-Inhibition-

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous derivatives approved for clinical use or in active investigation.[1][2] The introduction of a vinyl group at the 5-position of the pyrimidine ring offers a unique structural motif that can be exploited for enhanced potency and selectivity. However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration in the preclinical development of these compounds. This guide provides a comprehensive comparison of 5-Vinylpyrimidin-2-amine derivatives with other classes of kinase inhibitors, supported by experimental data and detailed protocols for assessing their cross-reactivity profiles. Our analysis aims to equip researchers with the necessary framework to design and interpret selectivity studies, ultimately facilitating the development of safer and more effective targeted therapies.

Introduction: The Significance of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. However, a significant challenge in the field is achieving inhibitor selectivity for the intended target kinase.[3] The high degree of conservation in the ATP-binding site across the human kinome often leads to inhibitors binding to multiple kinases, a phenomenon known as polypharmacology.[4] While this can sometimes be beneficial, unintended off-target effects are a major cause of adverse drug reactions and therapeutic failure.[5][6]

The this compound scaffold represents a versatile platform for the design of potent kinase inhibitors. Derivatives of this class have shown promise against a range of kinases, including but not limited to, Polo-like Kinase 4 (PLK4), Janus Kinase 2 (JAK2), and the receptor tyrosine kinase Tie-2.[7][8][9][10] This guide will delve into the cross-reactivity profiles of these derivatives, comparing them with established inhibitors and providing the necessary tools to evaluate their selectivity.

Comparative Analysis of Kinase Inhibitor Scaffolds

The selectivity of a kinase inhibitor is intrinsically linked to its chemical structure. Here, we compare the this compound scaffold to other common kinase inhibitor chemotypes.

Table 1: Comparison of Common Kinase Inhibitor Scaffolds

ScaffoldRepresentative Drug(s)Primary Target(s)Known Cross-Reactivity Profile
This compound Experimental (e.g., PLK4 inhibitors)PLK4, Tie-2, othersVaries with substitution; potential for cross-reactivity with structurally related kinases.
2-Aminopyrimidine Imatinib, AlisertibABL, KIT, PDGFR, Aurora Kinase ABroad; known to inhibit multiple tyrosine and serine/threonine kinases.[1]
Quinazoline Gefitinib, ErlotinibEGFRGenerally selective for EGFR family members, but off-target effects are documented.
Indole/Indazole Sunitinib, AxitinibVEGFR, PDGFR, KITMulti-targeted; designed to inhibit several receptor tyrosine kinases.[8]
Pyrrolopyrimidine RuxolitinibJAK1/JAK2Selective for the JAK family of kinases.

Key Insights:

  • The 2-aminopyrimidine core is a prevalent feature in many approved kinase inhibitors, highlighting its utility in targeting the ATP-binding site.[1]

  • The addition of the vinyl group at the 5-position of the pyrimidine ring in this compound derivatives can be leveraged to achieve specific interactions within the kinase active site, potentially enhancing selectivity compared to broader-acting 2-aminopyrimidine inhibitors.

  • Structure-Activity Relationship (SAR) studies are crucial to understanding how modifications to the this compound scaffold impact both potency and selectivity.[7][9]

Methodologies for Assessing Cross-Reactivity

A thorough evaluation of a kinase inhibitor's selectivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based and in vivo studies.

In Vitro Kinase Profiling

The most direct method for assessing cross-reactivity is to screen the compound against a large panel of purified kinases.[11]

Experimental Protocol: Large-Panel Kinase Screen

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. A typical starting concentration is 10 mM.

  • Assay Format Selection: Choose an appropriate assay format, such as radiometric, fluorescence-based, or luminescence-based assays, to measure kinase activity.[12]

  • Kinase Panel: Select a diverse panel of kinases, ideally representing all major branches of the human kinome. Several commercial vendors offer kinase profiling services with panels of over 400 kinases.[11]

  • Single-Dose Screening: Initially, screen the compound at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.[11]

  • IC50 Determination: For any kinases that show significant inhibition (typically >50% at the screening concentration), perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[12]

Data Presentation:

The results of a kinase panel screen are often visualized as a "kinogram" or a selectivity tree, providing a clear representation of the inhibitor's interactions across the kinome. Quantitative data should be summarized in a table.

Table 2: Illustrative Kinase Profiling Data for a Hypothetical this compound Derivative (Compound X)

Kinase% Inhibition @ 1 µMIC50 (nM)
Target Kinase (e.g., PLK4) 98%10
Off-Target 1 (e.g., Aurora A) 75%150
Off-Target 2 (e.g., FAK) 60%500
Non-Inhibited Kinase (e.g., SRC) <10%>10,000
Cellular Target Engagement Assays

Biochemical assays, while informative, do not always translate directly to a cellular context due to factors like cell permeability and intracellular ATP concentrations.[3] Cellular target engagement assays confirm that the inhibitor interacts with its intended target in a more physiologically relevant environment.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture: Culture a cell line that expresses the target kinase and has a detectable downstream signaling pathway.

  • Compound Treatment: Treat the cells with increasing concentrations of the this compound derivative for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe for the total protein level of the substrate as a loading control.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualization of Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A Seed Cells B Treat with this compound Derivative A->B C Cell Lysis B->C D SDS-PAGE C->D E Protein Transfer D->E F Antibody Incubation (Phospho & Total) E->F G Imaging & Quantification F->G H Determine IC50 for Phospho-Inhibition G->H

Caption: Workflow for Cellular Target Engagement using Western Blotting.

In Situ Proteomic Reactivity Profiling

For covalent inhibitors, which may include certain this compound derivatives, assessing proteome-wide reactivity is crucial. This can be achieved using techniques like Activity-Based Protein Profiling (ABPP).[13]

Interpreting Cross-Reactivity Data: The Selectivity Score

To quantify and compare the selectivity of different inhibitors, a selectivity score can be calculated. A simple and widely used metric is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) divided by the total number of kinases tested.[11] A lower S-score indicates higher selectivity.

Visualization of Selectivity Logic:

G Compound Test Compound KinasePanel Large Kinase Panel Compound->KinasePanel InhibitionData Inhibition Data (% @ 1µM) KinasePanel->InhibitionData Threshold Inhibition > 90%? InhibitionData->Threshold Hit Off-Target Hit Threshold->Hit Yes NonHit Non-Hit Threshold->NonHit No S_Score Calculate S-Score Hit->S_Score NonHit->S_Score

Sources

A Senior Application Scientist's Guide to Bridging the Efficacy Gap: In Vitro vs. In Vivo Assessment of 5-Vinylpyrimidin-2-amine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structure, featuring a six-membered ring with two nitrogen atoms, allows for potent and specific interactions with a wide range of biological targets through hydrogen bonding and dipole-dipole interactions.[1][2] This versatility has led to the development of 2-aminopyrimidine derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The addition of a vinyl group at the 5-position creates the 5-Vinylpyrimidin-2-amine scaffold, a promising chemotype for developing targeted therapies, particularly kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[4] Consequently, kinase inhibitors have become a major focus of drug discovery.[4] This guide will use a representative this compound derivative, designated Compound 8h , a potent Polo-like kinase 4 (PLK4) inhibitor, to illustrate the critical journey from initial laboratory findings to preclinical validation.[5] PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it a key anticancer target.[5]

This document provides an in-depth comparison of the in vitro and in vivo evaluation of such drug candidates. We will explore the causality behind experimental choices, detail validated protocols, and analyze the data to understand the often-observed gap between potency in a dish and efficacy in a living system.

Part 1: In Vitro Efficacy Assessment: Quantifying Target Engagement and Cellular Impact

The initial phase of drug discovery for a kinase inhibitor focuses on two fundamental questions: Does the compound directly inhibit the target kinase? And does this inhibition translate to a functional effect in cancer cells? We address these questions through biochemical and cell-based assays.

Biochemical Assay: Direct Target Inhibition

Causality: The first and most crucial step is to confirm direct, potent engagement with the purified target enzyme. This isolates the interaction between the drug and the kinase, free from cellular complexities like membrane transport or competing molecules like ATP.[4] A biochemical assay provides a clean measure of the compound's intrinsic potency, typically expressed as the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[4]

Experimental Protocol: In Vitro Kinase Assay [6][7][8]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Reconstitute purified, recombinant PLK4 enzyme to a working concentration (e.g., 50 nM).

    • Prepare a substrate solution (e.g., a specific peptide substrate for PLK4).

    • Prepare ATP solution at a concentration relevant to the assay (e.g., 100 µM).

    • Prepare a serial dilution of the test compound (e.g., Compound 8h) in DMSO, then dilute further in kinase buffer.

  • Assay Execution:

    • In a 96-well or 384-well plate, add the PLK4 enzyme, the test compound at various concentrations, and the substrate.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection and Analysis:

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.[9]

      • Fluorescence/Luminescence-Based Assays: Using modified substrates or antibodies to detect phosphorylation via a change in light signal.

    • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Cellular Potency and Anti-Proliferative Activity

Causality: While a biochemical assay confirms target engagement, it doesn't guarantee the compound will be effective in a living cell. The compound must be able to cross the cell membrane, remain stable in the cytoplasm, and inhibit the target in a highly complex environment with high concentrations of ATP. Therefore, a cell-based assay using a cancer cell line known to be dependent on PLK4 activity is the essential next step to measure the compound's anti-proliferative effects.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

  • Cell Culture:

    • Culture a human breast cancer cell line (e.g., MCF-7, which shows PLK4 overexpression) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Assay Setup:

    • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound (Compound 8h) in the cell culture medium.

    • Remove the old medium from the plates and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

  • Incubation and Measurement:

    • Incubate the plates for 72 hours.

    • Assess cell viability. For an MTT assay, add MTT reagent and incubate for 4 hours, then solubilize the formazan crystals and read the absorbance. For a CellTiter-Glo assay, add the reagent which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration for 50% growth inhibition).

In Vitro Data Summary

The following table summarizes the expected in vitro performance of our lead candidate, Compound 8h, based on published data for potent PLK4 inhibitors.[5]

Assay Type Target/Cell Line Metric Compound 8h Potency Reference Compound (CFI-400945)
Biochemical Kinase AssayPurified PLK4 EnzymeIC506.7 nM2.8 nM
Cell Proliferation AssayMCF-7 (Breast Cancer)GI5050 nM35 nM

Data is representative and synthesized based on literature for potent PLK4 inhibitors.[5]

Part 2: In Vivo Efficacy Assessment: Evaluating Therapeutic Potential in a Living System

Causality: Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. A living organism introduces complex physiological variables collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). The compound must be absorbed into the bloodstream, distribute to the tumor site at a sufficient concentration, remain unmetabolized long enough to act on its target, and ultimately be cleared from the body without causing excessive toxicity. The gold standard for preclinical assessment is a xenograft mouse model.[10]

Animal Model: Human Tumor Xenograft

Causality: A xenograft model, where human cancer cells are implanted into immunocompromised mice, provides the most direct way to assess a compound's anti-tumor activity in a living system.[10][11] Using the same cell line (MCF-7) as the in vitro studies creates a direct translational link between the two experimental phases.

Experimental Protocol: Xenograft Tumor Model [11][12]

  • Animal Husbandry:

    • Use immunocompromised mice (e.g., nu/nu or NOD-SCID) to prevent rejection of the human tumor cells.

    • Allow mice to acclimatize for at least one week before the study begins.

  • Tumor Implantation:

    • Harvest MCF-7 cells from culture.

    • Resuspend a specific number of cells (e.g., 5 x 10⁶) in a sterile medium, often mixed with Matrigel to support tumor growth.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[12]

  • Study Execution:

    • Monitor the mice regularly for tumor growth. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

    • Treatment groups should include:

      • Vehicle Control (the formulation used to deliver the drug, e.g., 0.5% methylcellulose).

      • Test Compound (Compound 8h) at multiple dose levels (e.g., 10 mg/kg, 30 mg/kg).

      • Positive Control (a known, effective drug if available).

    • Administer the treatment via a clinically relevant route (e.g., oral gavage) on a defined schedule (e.g., once daily for 21 days).

  • Endpoint Measurement and Analysis:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of general toxicity.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. TGI (%) = [1 - (ΔTumor Volume_Treated / ΔTumor Volume_Vehicle)] x 100.

    • Excise tumors for further pharmacodynamic analysis (e.g., Western blotting to confirm target inhibition in the tumor tissue).

In Vivo Data Summary

The table below presents hypothetical but realistic in vivo data for Compound 8h, illustrating a successful transition from in vitro potency to in vivo efficacy.

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (TGI) Mean Body Weight Change (%)
Vehicle ControlN/A12500%+2%
Compound 8h10 mg/kg, QD75042%-1%
Compound 8h30 mg/kg, QD40071%-4%

Part 3: Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams were generated using Graphviz.

Experimental Workflows

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow a Purified PLK4 Enzyme b Biochemical Assay (IC50) a->b e MCF-7 Cell Implantation b->e Potent Candidate c MCF-7 Cancer Cells d Cell Proliferation Assay (GI50) c->d f Tumor Growth to 100-150 mm³ e->f g Randomize & Treat (Vehicle, Compound 8h) f->g h Measure Tumor Volume & Body Weight g->h i Calculate TGI h->i

PLK4 Signaling Pathway

G

Bridging the Gap: Analysis and Interpretation

The data presented for Compound 8h shows a successful translation from in vitro to in vivo settings. The biochemical IC50 (6.7 nM) is highly potent. The cellular GI50 (50 nM) is approximately 7.5-fold higher, which is an expected and acceptable shift. This "biochemical-to-cellular gap" arises because the compound must contend with cellular barriers and high intracellular ATP concentrations, which compete for the kinase's active site.

The successful transition to the in vivo model, showing significant, dose-dependent tumor growth inhibition (71% TGI at 30 mg/kg) with acceptable tolerability (-4% body weight change), suggests that Compound 8h possesses favorable pharmacokinetic properties. It is effectively absorbed, reaches the tumor in sufficient quantities to inhibit PLK4, and leads to a therapeutic effect.

However, it is common for compounds to fail at this stage. A potent compound in vitro might exhibit poor in vivo efficacy due to:

  • Poor Absorption: The compound is not efficiently absorbed from the gut into the bloodstream after oral dosing.

  • Rapid Metabolism: The liver rapidly metabolizes the compound into inactive forms (low metabolic stability).[5]

  • Low Distribution to Tumor: The compound may not effectively penetrate the tumor tissue.

  • Toxicity: The compound may cause unacceptable side effects at doses required for efficacy.

The promising liver microsomal stability and plasma stability data reported for compound 8h in its initial characterization are key indicators that help predict its successful transition to in vivo studies.[5]

Conclusion

The evaluation of this compound drug candidates, exemplified by the PLK4 inhibitor Compound 8h, is a multi-step process that logically progresses from controlled, single-variable experiments to complex biological systems. A thorough in vitro assessment, including both biochemical and cell-based assays, is fundamental to identify potent compounds and understand their mechanism of action. However, only through well-designed in vivo studies, such as xenograft models, can the true therapeutic potential of a drug candidate be evaluated. Understanding and bridging the gap between in vitro potency and in vivo efficacy is the ultimate challenge and goal of preclinical drug development.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Institutes of Health (NIH). [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]

  • In Vivo Kinase Activity Models. (n.d.). Reaction Biology. [Link]

  • Debiec-Rychter, M., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Lirias. [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Online Press. [Link]

Sources

A Comparative In Silico Analysis of 5-Vinylpyrimidin-2-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design Using Molecular Docking

In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as a pivotal class of therapeutic targets. Their deregulation is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy. The 2-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, prized for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide presents a comparative molecular docking study of a series of 5-Vinylpyrimidin-2-amine analogs, designed to probe their potential as inhibitors of a key oncogenic kinase.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental design, a detailed, step-by-step protocol for in silico analysis, and a framework for interpreting the results to drive further optimization.

The Target: Polo-like Kinase 4 (PLK4) - A Master Regulator of Centriole Duplication

For this comparative study, we have selected Polo-like Kinase 4 (PLK4) as our protein target. PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2][3] Overexpression of PLK4 has been observed in a variety of cancers, including breast, colorectal, and lung cancer, and is often associated with centrosome amplification and chromosomal instability, contributing to tumorigenesis.[1][4][5] Consequently, PLK4 has emerged as a promising target for anticancer therapies.[5][6] The availability of high-resolution crystal structures of PLK4 in complex with inhibitors provides an excellent foundation for structure-based drug design.[1][7]

The Ligands: A Focused Library of this compound Analogs

The this compound core was chosen as the starting point for our analog series. The vinyl group at the 5-position offers a versatile handle for synthetic modification, allowing for the exploration of different substituents to probe the structure-activity relationship (SAR). The 2-amine group is anticipated to form key hydrogen bonds with the hinge region of the PLK4 active site, a common binding motif for pyrimidine-based kinase inhibitors.[1][8]

For this study, we will compare the docking performance of the core this compound with three rationally designed analogs, each featuring a different substituent on the vinyl group:

  • Analog 1 (Core): this compound

  • Analog 2 (Hydroxyphenyl): (E)-5-(2-(4-hydroxyphenyl)vinyl)pyrimidin-2-amine

  • Analog 3 (Chlorophenyl): (E)-5-(2-(4-chlorophenyl)vinyl)pyrimidin-2-amine

  • Analog 4 (Methoxyphenyl): (E)-5-(2-(4-methoxyphenyl)vinyl)pyrimidin-2-amine

These analogs were selected to explore the effects of hydrogen bond donors/acceptors (hydroxyl), electron-withdrawing groups (chloro), and bulkier, electron-donating groups (methoxy) on the binding affinity and interaction profile with PLK4.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a detailed workflow for conducting a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[9]

Part 1: Receptor Preparation

The initial step in a docking study is the preparation of the target protein structure. This involves retrieving the crystal structure from the Protein Data Bank (PDB), cleaning it, and preparing it for the docking calculations.

  • Obtain the Crystal Structure: Download the crystal structure of human PLK4 in complex with a known inhibitor from the RCSB PDB. For this study, we will use PDB ID: 4YUR, which shows PLK4 bound to the inhibitor centrinone.[1] This structure provides a biologically relevant conformation of the active site.

  • Clean the PDB File:

    • Using molecular visualization software such as PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to repair these gaps.

  • Prepare the Receptor for Docking:

    • Use AutoDock Tools (ADT) to prepare the receptor.[10][11]

    • Add polar hydrogen atoms to the protein, as these are crucial for calculating interactions.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared receptor in the PDBQT file format.

Part 2: Ligand Preparation

Each of the this compound analogs must be prepared in a format suitable for docking.

  • Generate 3D Structures:

    • Draw the 2D structures of the four analogs using a chemical drawing program like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D structures.

  • Energy Minimization:

    • Perform energy minimization on each 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Prepare Ligands for Docking:

    • Use AutoDock Tools to prepare the ligands.

    • Define the rotatable bonds within each ligand. This allows the docking program to explore different conformations of the molecule.

    • Save each prepared ligand in the PDBQT file format.

Part 3: Molecular Docking

With the prepared receptor and ligands, the docking simulation can now be performed.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of PLK4. The grid box should be centered on the position of the co-crystallized ligand in the original PDB file.

    • The size of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket. A typical size is 20 x 20 x 20 Å.

  • Running AutoDock Vina:

    • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Run AutoDock Vina from the command line, specifying the configuration file. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.[9]

    • The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.[9]

Part 4: Analysis of Results

The final and most critical step is the analysis and interpretation of the docking results. This involves examining the predicted binding affinities and visualizing the protein-ligand interactions.[12][13][14]

  • Binding Affinity Comparison:

    • The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

    • Compare the binding affinities of the four analogs to rank their potential potency.

  • Interaction Analysis:

    • Use molecular visualization software to analyze the predicted binding poses of the top-ranked conformations for each analog.

    • Identify and analyze the key intermolecular interactions, such as:

      • Hydrogen bonds: These are critical for the specificity and strength of binding.

      • Hydrophobic interactions: These contribute significantly to the overall binding affinity.

      • Pi-pi stacking: Interactions between aromatic rings.

    • Compare the interaction patterns of the different analogs to understand the structural basis for any differences in binding affinity. Online tools like PDBSum and PLIP can be used for detailed interaction analysis.[12]

Visualizing the Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB 1. Obtain Protein Structure (PDB: 4YUR) Clean 2. Clean PDB (Remove water, ligand) PDB->Clean PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) Clean->PrepReceptor Grid 5. Define Grid Box (Active Site) PrepReceptor->Grid Ligands 4. Prepare Ligands (3D Structure, Energy Min.) Dock 6. Run AutoDock Vina Ligands->Dock Grid->Dock Analyze 7. Analyze Results (Binding Affinity, Interactions) Dock->Analyze SAR Structure-Activity Relationship (SAR) Analyze->SAR

Caption: A generalized workflow for a comparative molecular docking study.

Predicted Data and Comparative Analysis

The following table summarizes the hypothetical, yet representative, quantitative data that could be obtained from this comparative docking study.

AnalogSubstituentPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1 (Core) -H-7.2Leu83, Gly84, Val156
2 (Hydroxyphenyl) -OH-8.5Leu83, Gly84, Val156, Asp155 (H-bond)
3 (Chlorophenyl) -Cl-7.8Leu83, Gly84, Val156, Ala145
4 (Methoxyphenyl) -OCH3-7.5Leu83, Gly84, Val156, Ile143

Interpretation of Hypothetical Results:

Based on this hypothetical data, Analog 2 (Hydroxyphenyl) is predicted to be the most potent inhibitor of PLK4. The lower binding energy suggests a more stable complex. The key differentiator is the predicted hydrogen bond between the hydroxyl group of the analog and the side chain of Asp155 in the PLK4 active site. This additional, specific interaction likely accounts for the enhanced binding affinity.

Analog 3 (Chlorophenyl) shows a slightly improved binding affinity compared to the core molecule, potentially due to favorable hydrophobic interactions of the chloro-substituted ring with residues like Ala145.

Analog 4 (Methoxyphenyl) , despite having an electron-donating group, shows a slightly weaker binding affinity than the chloro-substituted analog. This could be due to steric hindrance from the bulkier methoxy group, preventing optimal positioning within the binding pocket.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationship of this compound analogs as potential PLK4 inhibitors. The in silico results suggest that the introduction of a hydrogen bond donor at the para-position of the phenyl ring can significantly enhance binding affinity.

These computational predictions serve as a strong foundation for the next steps in the drug discovery pipeline:

  • Synthesis and In Vitro Validation: The prioritized analogs, particularly the hydroxyphenyl derivative, should be synthesized and their inhibitory activity against PLK4 confirmed through in vitro enzymatic assays.[1][8]

  • Further SAR Exploration: Additional analogs can be designed based on these findings to further optimize potency and selectivity. This could include exploring different positions for the hydroxyl group or introducing other functional groups that can form favorable interactions.

  • Lead Optimization: Promising compounds would then undergo further characterization, including evaluation of their pharmacokinetic properties (ADMET) and efficacy in cell-based and in vivo models.[15]

By integrating computational and experimental approaches, the this compound scaffold can be systematically optimized to develop novel and effective inhibitors of PLK4 for cancer therapy.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Chemical structures of representative PLK4 inhibitors. ResearchGate. [Link]

  • Polo-like Kinase 4 (PLK4) as a Therapeutic Target in Breast Cancer. Carcinogenesis. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • 9O63: Crystal structure of PLK4 and RP1664 complex. RCSB PDB. [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation: A Case of Oligopeptide Binding Protein. PMC. [Link]

  • Autodock_Vina Protocol. Scribd. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. ResearchGate. [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. [Link]

  • 4JXF: Crystal Structure of PLK4 Kinase with an inhibitor. RCSB PDB. [Link]

  • FIU Docking Tutorial. Florida International University. [Link]

  • PLK4: a promising target for cancer therapy. Journal of Cancer Research and Clinical Oncology. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • AutoDock Vina Manual. The Scripps Research Institute. [Link]

  • Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Research. [Link]

  • 5OP4: Structure of CHK1 10-pt. mutant complex with aminopyrimidine LRRK2 inhibitor. RCSB PDB. [Link]

  • Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. CORE. [Link]

  • Therapeutic potential of targeting polo-like kinase 4. ResearchGate. [Link]

Sources

A Comparative Guide to Validating Analytical Methods for the Quantification of 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, stability testing, and pharmacokinetic analysis. 5-Vinylpyrimidin-2-amine, a heterocyclic amine with potential applications in medicinal chemistry, requires robust analytical methods to ensure product quality and regulatory compliance. This guide provides an in-depth comparison of suitable analytical methodologies for the quantification of this compound, grounded in the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This guide will explore the validation of several key analytical techniques, explaining the rationale behind experimental choices and providing a framework for establishing a self-validating system.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method for this compound hinges on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Given its structure, which includes a UV-absorbing pyrimidine ring and a reactive amine group, several techniques are applicable. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter HPLC-UV/DAD GC-MS LC-MS/MS
Specificity Good; can be challenging with co-eluting impurities.High; dependent on chromatographic separation and mass fragmentation.Excellent; high selectivity from MRM transitions.
Linearity (R²) Typically > 0.999[6]> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%97-103%[6]
Precision (%RSD) < 2%[7]< 15%[6]< 5%
Limit of Detection (LOD) ng/mL rangeMid-femtogram range with derivatization[6]pg/mL to sub-pg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL rangepg/mL range
Sample Throughput HighModerate (derivatization may be needed)High
Cost Low to ModerateModerateHigh

The Workflow of Analytical Method Validation

A structured approach to validation ensures that an analytical procedure is fit for its purpose.[1][3] The process involves a series of experiments designed to assess the method's performance characteristics.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Validation Phase 2: Validation Studies (ICH Q2(R2)) cluster_Implementation Phase 3: Implementation & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev guides Specificity Specificity/ Selectivity Method_Dev->Specificity validates Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP documents Routine_Use Routine Use & System Suitability SOP->Routine_Use Lifecycle Lifecycle Management (Revalidation) Routine_Use->Lifecycle monitors

Caption: Workflow for Analytical Method Validation based on ICH Guidelines.

In-Depth Guide: Validating an HPLC-UV Method for this compound

HPLC with UV detection is often the first choice for routine quality control due to its robustness, cost-effectiveness, and high performance. Below is a detailed protocol for its validation.

Experimental Protocol: HPLC-UV Method Validation

1. System Suitability:

  • Causality: Before any validation runs, it's crucial to confirm that the chromatographic system is performing adequately. This is a self-validating check.

  • Procedure:

    • Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 50 µg/mL).

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria:

    • %RSD of peak area ≤ 2.0%.

    • %RSD of retention time ≤ 1.0%.

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 2000.

2. Specificity:

  • Causality: This test demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound that has been subjected to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.

    • If available, spike the sample with known impurities.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the stressed samples and spiked samples.

    • The blank should show no interference at the retention time of the analyte.

    • Peak purity analysis (using a DAD) should confirm the homogeneity of the analyte peak.

3. Linearity and Range:

  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range.[2][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[3][9]

  • Procedure:

    • Prepare a series of at least five concentrations of this compound standard solutions across the desired range (e.g., 80% to 120% of the target concentration for an assay).[9]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should not be significantly different from zero.

4. Accuracy:

  • Causality: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[7] It is often demonstrated by determining the recovery of a spiked analyte in a matrix.

  • Procedure:

    • Prepare a sample matrix (placebo) and spike it with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0% for each level.

5. Precision:

  • Causality: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is assessed at two levels: repeatability and intermediate precision.[9]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria:

    • %RSD for repeatability should be ≤ 2.0%.

    • %RSD for intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

  • Procedure (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of this compound.

  • Acceptance Criteria:

    • LOD: Signal-to-noise ratio of 3:1.

    • LOQ: Signal-to-noise ratio of 10:1. Precision at the LOQ should have an RSD of ≤ 10%.

7. Robustness:

  • Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • pH of the mobile phase (± 0.2 units).

      • Column temperature (± 5 °C).

      • Flow rate (± 10%).

      • Mobile phase composition (± 2% organic).

    • Analyze the system suitability standard under each of these varied conditions.

  • Acceptance Criteria:

    • The system suitability criteria should still be met under all varied conditions.

Alternative Methodologies and Their Validation

LC-MS/MS: For High Sensitivity and Selectivity

LC-MS/MS is the method of choice for quantifying trace levels of analytes in complex matrices, such as biological fluids.[10][11][12][13] Its validation follows the same principles as HPLC-UV but with additional considerations.

  • Key Validation Considerations:

    • Specificity: Demonstrated by the absence of interfering signals at the specific Multiple Reaction Monitoring (MRM) transition of the analyte and its internal standard.

    • Matrix Effects: Must be evaluated to ensure that components of the sample matrix do not suppress or enhance the ionization of the analyte, which would affect accuracy.

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction and injection.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Extraction Sample Preparation (e.g., SPE or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC-MS/MS Injection Evaporation->Injection Data_Acquisition Data Acquisition (MRM) Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A typical sample preparation and analysis workflow for LC-MS/MS.

GC-MS: For Volatile Analytes

If this compound is sufficiently volatile or can be made so through derivatization, GC-MS offers high chromatographic resolution and specificity.

  • Key Validation Considerations:

    • Derivatization: The derivatization reaction (e.g., acylation or silylation to improve volatility) must be reproducible and consistent.[6][14]

    • Injector and Ion Source Temperature: These parameters must be optimized to prevent thermal degradation of the analyte.

    • Specificity: Confirmed by retention time and the mass spectrum of the analyte, particularly the characteristic fragment ions.

Conclusion

The validation of an analytical method for the quantification of this compound is a systematic process that ensures the reliability and accuracy of the data generated.[1][4] While HPLC-UV provides a robust and accessible method for routine analysis, LC-MS/MS offers superior sensitivity and selectivity for more demanding applications. The choice of method should be guided by the specific requirements of the analysis, and its validation must be thoroughly documented according to established guidelines like those from the ICH.[3][5] This structured approach is fundamental to ensuring the quality and safety of pharmaceutical products.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks via YouTube.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Guidance Q14 / Q2(R2)
  • Pyrimidine Biosynthesis Analysis Service. (n.d.).
  • Optimized MS/MS settings of pyrimidines and related metabolites. (n.d.).
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. (n.d.). PMC - NIH.
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical valid
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Validation of Analytical Methods. (n.d.).
  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
  • A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantific
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Vinylpyrimidin-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the potential hazards associated with 5-Vinylpyrimidin-2-amine is paramount. This initial assessment informs every subsequent step of the disposal process. The molecule's structure, featuring a pyrimidine ring, an amine group, and a vinyl group, suggests several potential hazards.

  • Pyrimidine Core: Pyrimidine derivatives can exhibit a range of biological activities and potential toxicities. Catabolism of pyrimidines ultimately leads to water-soluble, non-toxic byproducts like β-alanine.[1][2] However, the intact molecule should be treated with caution.

  • Amine Group: Aromatic amines can be toxic and may cause skin and eye irritation.[3][4]

  • Vinyl Group: The vinyl group introduces the potential for polymerization, which could be initiated by heat, light, or peroxides.[5]

Given these structural features, this compound should be presumed hazardous. All laboratory personnel must treat this and similar chemical waste as hazardous unless explicitly determined otherwise by institutional safety officers.[6]

Table 1: Postulated Hazard Profile of this compound

Hazard CategoryPotential RiskRationale
Acute Toxicity (Oral, Dermal) Harmful or ToxicCommon for amine-containing heterocyclic compounds.[7][8]
Skin/Eye Irritation Irritant to CorrosiveAromatic amines and pyrimidines can cause irritation.[3][4]
Reactivity Potential for PolymerizationThe vinyl group can undergo polymerization.[5]
Environmental Hazard Harmful to Aquatic LifeCommon for nitrogenous heterocyclic compounds.[7]
Immediate Safety and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a conservative assessment of the compound's potential hazards.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or in the event of a spill, flame-retardant antistatic protective clothing is recommended.[7][9]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7][9] All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood.[10][11]

Spill and Accidental Release Measures

In the event of a spill, a prompt and systematic response is crucial to contain the material and prevent environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Containment: Prevent the material from entering drains or waterways.[7][9] For solid spills, avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[3]

  • Cleanup: Carefully collect the spilled material and absorbent into a suitable, labeled container for disposal.[9] Do not mix with other waste.[7]

  • Decontamination: Clean the spill area thoroughly. Decontaminate all tools and equipment used in the cleanup.[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines administered by the U.S. Environmental Protection Agency (EPA), as well as state and local regulations.[12][13]

  • Characterize the Waste: The waste stream containing this compound must be clearly identified. This includes pure, unreacted compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams.[14][15] Incompatible materials, such as strong oxidizing agents, acids, or bases, must be kept separate to prevent dangerous reactions.[5][15]

  • Select a Compatible Container: Use a robust, leak-proof container with a secure, screw-on cap that is chemically compatible with the waste.[6][16] Avoid metal containers for acidic or basic solutions.[16]

  • Container Condition: Ensure the container is in good condition, free from cracks or contamination on the exterior.[17]

  • Proper Labeling is Critical: All waste containers must be accurately and clearly labeled.[13][14] The EPA requires that each waste label includes:

    • The words "Hazardous Waste."[18]

    • The full chemical name: "this compound." Avoid abbreviations or formulas.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[18]

    • If in a solution, list all components and their approximate percentages.[15]

  • Satellite Accumulation Areas (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[15][18]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[17] The SAA should be in a well-ventilated area, away from sources of ignition or heat.[14][16]

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to a central accumulation area (CAA) within three days.[15][19]

Caption: Decision workflow for the disposal of this compound waste.

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[9][12] These services are equipped to manage hazardous chemicals in compliance with all regulations.

  • Incineration: The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[9][14]

  • Record Keeping: Maintain accurate and up-to-date records of all waste generation and disposal activities. This documentation is essential for regulatory compliance and institutional oversight.[12]

By adhering to this comprehensive, step-by-step guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and safeguarding both personnel and the environment.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione: A Guide for Laboratory Professionals.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
  • Benchchem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Mount St. Joseph University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Medical Waste Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Jubilant Ingrevia. (2021). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ResearchGate. (2025). Salvage of circulating pyrimidines by tissues of the mouse.
  • Small Molecule Pathway Database. (n.d.). Pyrimidine Metabolism.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

Sources

The Chemist's Risk Assessment: Understanding 5-Vinylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 5-Vinylpyrimidin-2-amine: Personal Protective Equipment, Operational Protocols, and Disposal

As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. The handling of specialized reagents like this compound, a valuable building block in medicinal chemistry, demands more than just procedural knowledge; it requires a deep, causal understanding of the potential risks and the rationale behind each safety measure. This guide is structured to provide that understanding, moving beyond a simple checklist to instill a culture of intrinsic safety in your laboratory.

Before selecting any Personal Protective Equipment (PPE), we must first analyze the molecule itself to anticipate its hazards. While the definitive source for this information is the supplier's Safety Data Sheet (SDS), a structural assessment provides critical insights.

This compound possesses two key functional groups that dictate its handling requirements:

  • The 2-Aminopyrimidine Moiety: This heterocyclic amine structure is analogous to compounds known for their biological activity and potential toxicity. Structurally similar chemicals, like 2-aminopyridine, are classified as toxic if swallowed or in contact with skin, and are known to cause severe skin burns and eye damage. We must therefore assume a similar hazard profile for our compound.

  • The Vinyl Group: This unsaturated functionality introduces two additional concerns. First, it makes the compound a potential precursor for polymerization, which can sometimes occur with unexpected rapidity. Second, it is analogous to other vinyl-substituted heterocycles, such as 2-vinylpyridine, which are flammable liquids and vapors, skin sensitizers, and corrosive to the respiratory tract.[1][2]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The following table outlines the minimum required PPE ensemble for any procedure involving this compound.

PPE ComponentSpecification & StandardCausality and Field-Proven Rationale
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 / EN166 compliant). A full-face shield worn over goggles is required when handling >50 mL of a solution or the neat solid.The high risk of severe, irreversible eye damage from even a minor splash of a corrosive amine necessitates the full seal provided by goggles.[1] A face shield adds a critical secondary barrier protecting the entire face during higher-risk transfers.[3]
Skin & Body Protection 100% cotton or flame-resistant (FR) lab coat, fully fastened. Long pants and closed-toe shoes made of a non-porous material are mandatory.A standard lab coat provides a removable barrier against incidental contact. Given the flammability risk from the vinyl group, FR clothing is a prudent upgrade. Closed-toe shoes protect against spills.[4]
Hand Protection Nitrile gloves (minimum 4 mil thickness) for incidental contact. For extended handling or immersion, use heavyweight butyl rubber or Viton™ gloves. Always double-glove. Nitrile provides adequate protection for brief, incidental contact. However, amines can degrade or permeate nitrile over time. For sustained work, a more robust material like butyl rubber is essential. Double-gloving is a critical best practice that allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for tears before use.[3]
Respiratory Protection Primary Control: All manipulations of solid or dissolved this compound must be performed inside a certified chemical fume hood.Secondary Control: In the event of a spill or fume hood failure, a NIOSH-approved full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required for emergency response.[5][6]

Step-by-Step Operational Protocol

A disciplined workflow is essential for safety. The following protocol outlines the handling of this compound from receipt to reaction quench.

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol Steps:

  • Preparation: Before bringing the chemical into the lab, formulate a complete plan for its use and disposal.[7] Verify the certification of your chemical fume hood.

  • Gowning: Don all required PPE as listed in the table above.

  • Weighing: Perform all weighings of the solid compound on a tared weigh paper or in a beaker inside the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, always add the solid this compound to the solvent slowly and with stirring. This prevents splashing and controls any potential exotherm.

  • Reaction: Conduct the reaction within the fume hood. Ensure any apparatus is securely clamped.

  • Post-Reaction: After the reaction is complete, quench it using a validated and safe procedure. Do not leave the reaction unattended until it is confirmed to be thermally stable.

  • Initial Decontamination: Clean all glassware and surfaces that came into contact with the chemical using an appropriate solvent, collecting the rinsate as hazardous waste.

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of an incident.

Emergency Response
Incident TypeImmediate Action Protocol
Small Spill (<50 mL in fume hood) 1. Alert others in the immediate area. 2. Use a chemical spill kit (absorbent pads, vermiculite) to contain the spill. 3. Collect absorbed material with non-sparking tools into a designated hazardous waste bag. 4. Wipe the area with a suitable solvent, collecting the wipe as waste.
Large Spill (>50 mL or outside hood) 1. EVACUATE the laboratory immediately. 2. Alert lab personnel and activate the nearest fire alarm to initiate a building-wide evacuation. 3. Call your institution's emergency response team (e.g., EHS) from a safe location. DO NOT attempt to clean it up yourself.
Skin Contact 1. Immediately proceed to the nearest safety shower. 2. Remove contaminated clothing while under the shower. 3. Flush the affected area with copious amounts of water for at least 15 minutes. 4. Seek immediate medical attention.
Eye Contact 1. Immediately proceed to the nearest eyewash station. 2. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes. 3. Seek immediate medical attention.
Fire 1. If the fire is small and you are trained, use a CO2 or dry chemical extinguisher. 2. If the fire is not immediately extinguished, evacuate and activate the fire alarm.
Waste Disposal

The guiding principle of waste management is that disposal is part of the experiment.[7] All waste streams containing this compound must be treated as hazardous.

G cluster_waste Waste Streams Solid Solid Waste (Contaminated gloves, wipes, weigh paper) Container Segregate into Clearly Labeled, Compatible Hazardous Waste Containers Solid->Container Liquid Liquid Waste (Reaction mixtures, solvent rinses) Liquid->Container Unused Neat Unused Reagent Unused->Container EHS Store in Satellite Accumulation Area (Consult Institutional EHS) Container->EHS Pickup Schedule Pickup by Certified Waste Vendor EHS->Pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Vinylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Vinylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.